1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Description
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Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)2-12-1-3(9)4(10)11-12/h1H,2,9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWZEZGPZSDOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine: A Key Intermediate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and strategic synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a valuable heterocyclic building block in modern drug discovery. The presented synthetic approach is designed for both efficiency and adaptability, starting from the commercially available precursor, 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. This guide will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and expected outcomes. The core transformations involve a Curtius rearrangement for the strategic introduction of the C3-amine functionality and a final catalytic hydrogenation for the concomitant reduction of the C4-nitro group and deprotection of the newly installed amine, yielding the target diamine.
Introduction: The Significance of Fluorinated Pyrazole Diamines
Fluorinated organic molecules have gained a prominent role in the landscape of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by fluorine atoms. The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The combination of a trifluoroethyl group and a 3,4-diamine substitution pattern on a pyrazole ring, as in the title compound, offers a versatile platform for the development of novel therapeutic agents. The two adjacent amino groups provide handles for the construction of fused heterocyclic systems or for derivatization to explore structure-activity relationships.
This guide presents a logical and well-precedented synthetic strategy to access 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a molecule of considerable interest for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, points to a strategically advantageous starting material: 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. This commercially available precursor[3][4] already incorporates the desired N-trifluoroethyl substituent and has functional group handles at the C3 and C4 positions that can be sequentially or simultaneously converted to the required amino groups.
The overall synthetic strategy is outlined below:
Figure 1: Retrosynthetic analysis of the target diamine.
This multi-step approach offers several advantages:
-
Convergent Synthesis: It starts with a readily available, advanced intermediate, reducing the overall number of synthetic steps.
-
Robust and Well-Understood Reactions: The key transformations, the Curtius rearrangement and catalytic hydrogenation, are well-established and reliable reactions in organic synthesis.[5][6][7]
-
Strategic Protection: The use of a benzyl carbamate as a protecting group for the C3-amine allows for a final, clean deprotection step that occurs simultaneously with the reduction of the nitro group.
Detailed Synthetic Pathway and Experimental Protocols
The forward synthesis from 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid to the target diamine is a four-step process.
Figure 2: Forward synthetic pathway.
Step 1: Synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonyl azide
The first step involves the conversion of the carboxylic acid to an acyl azide. This is a crucial step for the subsequent Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is a commonly used and efficient reagent for this transformation, proceeding under mild conditions.[8]
Protocol:
-
To a solution of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture containing the acyl azide is typically used directly in the next step without isolation due to the potentially explosive nature of acyl azides.[9]
Step 2 & 3: In situ Curtius Rearrangement and Trapping with Benzyl Alcohol to form Benzyl (4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)carbamate
The thermally induced Curtius rearrangement of the acyl azide leads to the formation of an isocyanate with the loss of nitrogen gas.[6][10] This highly reactive intermediate is trapped in situ with benzyl alcohol to form a stable benzyl carbamate, which serves as a protected form of the C3-amine.[8][11]
Protocol:
-
To the toluene solution of the freshly prepared 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonyl azide from the previous step, add benzyl alcohol (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the formation of the isocyanate and its subsequent trapping by TLC or LC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the benzyl carbamate.
Step 4: Catalytic Hydrogenation for the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
The final step involves the simultaneous reduction of the nitro group at the C4 position and the hydrogenolysis of the benzyl carbamate protecting group at the C3 position. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective method for both transformations.[7][12]
Protocol:
-
Dissolve the purified benzyl (4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)carbamate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation and Expected Results
The following table summarizes the key intermediates and the final product with their expected molecular weights and other relevant data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | C₆H₄F₃N₃O₄ | 239.11 | Off-white solid |
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbonyl azide | C₆H₃F₃N₆O₃ | 264.12 | (Used in situ) |
| Benzyl (4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)carbamate | C₁₄H₁₁F₃N₄O₄ | 372.26 | Pale yellow solid |
| 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine | C₅H₇F₃N₄ | 180.13 | Off-white to tan solid |
Characterization Data:
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the pyrazole ring, the trifluoroethyl group, and the amino groups.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence and integrity of the trifluoroethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretches of the amines and the disappearance of the nitro and carbamate groups.
Scientific Discussion and Mechanistic Insights
The Curtius Rearrangement: A Key C-N Bond Formation
The Curtius rearrangement is a powerful tool for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[5][6] The reaction proceeds through a concerted mechanism where the R-group migates from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of nitrogen gas. This concerted nature ensures the retention of stereochemistry if the migrating group is chiral. In the context of this synthesis, the rearrangement of the pyrazolyl group is a key step in forming the C3-N bond of the amine.
The choice to trap the intermediate isocyanate with benzyl alcohol to form a benzyl carbamate is a strategic one. Isocyanates are highly reactive and can be difficult to handle, and direct hydrolysis to the amine can sometimes lead to side products, such as ureas.[13] The benzyl carbamate is a stable, crystalline solid that is easily purified. The benzyl protecting group can then be cleanly removed under the same conditions used for the nitro group reduction, making the final step highly efficient.[12]
Catalytic Hydrogenation: A Green and Efficient Reduction
Catalytic hydrogenation is a widely used and environmentally friendly method for the reduction of nitro groups to amines.[7] The use of palladium on carbon as a catalyst is standard practice and offers high efficiency and selectivity. In the final step of this synthesis, the catalytic hydrogenation serves a dual purpose: the reduction of the C4-nitro group and the hydrogenolysis of the C-O bond of the benzyl carbamate to release the free C3-amine. This one-pot deprotection and reduction strategy enhances the overall efficiency of the synthesis.
Safety and Handling
-
Acyl Azides: Acyl azides are potentially explosive and should be handled with extreme caution. They should not be isolated unless absolutely necessary and should be kept in solution. Reactions involving acyl azides should be conducted behind a blast shield.[9]
-
Diphenylphosphoryl Azide (DPPA): DPPA is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Gas: Hydrogen gas is highly flammable. All hydrogenation reactions should be carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
-
General Precautions: Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a detailed and robust synthetic route to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. By starting with a commercially available, functionalized pyrazole, this strategy employs a series of reliable and well-understood chemical transformations to efficiently construct the target molecule. The strategic use of a Curtius rearrangement to install the C3-amine via a protected carbamate intermediate, followed by a one-pot catalytic hydrogenation for simultaneous nitro group reduction and deprotection, highlights the efficiency of this approach. This guide provides researchers and scientists in the field of drug development with the necessary information to synthesize this valuable building block for the exploration of new chemical entities with potential therapeutic applications.
References
Sources
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. Selective hydrogenolysis of novel benzyl carbamate protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. organicreactions.org [organicreactions.org]
- 12. tdcommons.org [tdcommons.org]
- 13. researchgate.net [researchgate.net]
1H NMR characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
An In-depth Technical Guide for the ¹H NMR Characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Abstract
This technical guide provides a comprehensive framework for the ¹H NMR (Proton Nuclear Magnetic Resonance) characterization of the novel heterocyclic compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities.[1][2] The introduction of a trifluoroethyl group can significantly modulate a molecule's metabolic stability and binding affinity. This guide is intended for researchers, chemists, and drug development professionals, offering a predictive analysis of the expected ¹H NMR spectrum, a detailed experimental protocol for data acquisition, and a logical workflow for structural verification. Our approach emphasizes the rationale behind spectral patterns, ensuring a deep understanding of the structure-property relationships at play.
Introduction: The Significance of Fluorinated Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs.[3] Their synthetic versatility and ability to participate in hydrogen bonding make them privileged structures in pharmaceutical research. The strategic incorporation of fluorine or fluorinated alkyl groups is a widely used tactic in modern drug design to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[4]
The target molecule, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, combines three key features:
-
A Pyrazole Core: A proven pharmacophore.
-
A Trifluoroethyl Substituent: An electron-withdrawing group that influences the electronic environment of the pyrazole ring and provides a unique NMR signature.
-
Adjacent Diamino Groups: These electron-donating groups significantly impact the aromatic system and offer reactive handles for further chemical modification.
Accurate structural elucidation is the bedrock of chemical research and development. ¹H NMR spectroscopy is the most powerful and commonly used tool for determining the structure of organic molecules in solution. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, providing a predictive blueprint for its unambiguous characterization.
Molecular Structure and Proton Environment Analysis
To predict the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. Each chemically non-equivalent proton or group of protons will give rise to a unique signal.
The structure contains four such environments:
-
H-5: The single proton attached to carbon-5 of the pyrazole ring.
-
CH₂: The two protons of the methylene group, adjacent to both the pyrazole nitrogen (N-1) and the trifluoromethyl (CF₃) group.
-
C3-NH₂: The two protons of the amino group at position 3.
-
C4-NH₂: The two protons of the amino group at position 4.
Due to free rotation and the similar electronic environment, the two amino groups may not be distinguishable and could potentially overlap, appearing as a single broad signal.
Caption: Experimental workflow for acquisition and verification of ¹H NMR data.
Conclusion
The ¹H NMR spectrum of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is predicted to exhibit three key sets of signals: a singlet for the pyrazole ring proton (H-5) shifted upfield by the adjacent amino groups, a characteristic quartet for the methylene (CH₂) protons deshielded by the trifluoromethyl group, and one or more broad, D₂O-exchangeable signals for the two amino groups. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret the necessary data to confirm the structure of this valuable fluorinated heterocyclic building block, ensuring the scientific integrity of their subsequent research and development efforts.
References
-
New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available at: [Link].
-
Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link].
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. American Chemical Society. Available at: [Link].
-
Magnetic Resonance in Chemistry. The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link].
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link].
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link].
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... ResearchGate. Available at: [Link].
-
Journal of the Chemical Society of Pakistan. H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available at: [Link].
-
PubChem. 3,5-Diamino-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link].
-
Royal Society of Chemistry. Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Royal Society of Chemistry. Available at: [Link].
-
SpectraBase. Tris(2,2,2-trifluoroethyl) phosphite - Optional[1H NMR] - Spectrum. Wiley. Available at: [Link].
-
Lab Supplies. 1H-pyrazole-3, 4-diamine sulfate, min 97%, 1 gram. Lab Supplies. Available at: [Link].
-
Royal Society of Chemistry. Transition Metal Complexes of the (2,2,2-Trifluoroethyl)phosphinate NOTA Analogue as Potential Contrast Agents for 19F Magnetic. Royal Society of Chemistry. Available at: [Link].
-
Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link].
-
Organic & Biomolecular Chemistry. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Royal Society of Chemistry. Available at: [Link].
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Available at: [Link].
-
SSRN. Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN. Available at: [Link].
-
MilliporeSigma. 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. MilliporeSigma. Available at: [Link].
-
PMC. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link].
-
MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link].
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link].
Sources
Technical Guide: 13C NMR Spectral Analysis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine
The following technical guide provides a comprehensive analysis of the 13C NMR spectral characteristics of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine . This compound is a critical heterocyclic building block, often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., analogs of praliciguat or vericiguat).
This guide synthesizes structural theory with empirical data from analogous fluorinated pyrazoles to provide a robust assignment framework.
Executive Summary
-
Compound Name: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine[1]
-
Core Structure: Electron-rich 3,4-diaminopyrazole ring N-alkylated with an electron-withdrawing trifluoroethyl group.[1]
-
Key Spectral Features: The spectrum is defined by the unique scalar coupling between Carbon-13 and Fluorine-19 (
), resulting in diagnostic quartets for the ethyl side chain, alongside distinct chemical shifts for the electron-rich pyrazole carbons.[1] -
Solvent Recommendation: DMSO-d₆ is the preferred solvent due to the polarity of the diamine motif and potential for hydrogen bonding.[1]
Structural Breakdown & Predicted Shifts
The molecule consists of two distinct magnetic environments: the fluorinated alkyl chain and the heteroaromatic core .[1]
The Trifluoroethyl Group ( )
This moiety provides the most reliable diagnostic signals.[1] The presence of three equivalent fluorine atoms splits the attached carbons into quartets.
-
Carbon: Appears as a quartet (
) due to one-bond coupling ( ).[1] -
Carbon: Appears as a quartet (
) due to two-bond coupling ( ).[1]
The Pyrazole Core[1]
-
C3 (
): Adjacent to the ring nitrogen (N2), this carbon is significantly deshielded.[1] -
C4 (
): Positioned beta to the N1-substituent and ortho to the C3-amine.[1] The electron-donating nature of the amino groups results in shielding relative to unsubstituted pyrazole.[1] -
C5 (
): Adjacent to the substituted N1. Its shift is influenced by the electron-withdrawing nature of the trifluoroethyl group.[1]
Spectral Data Table (DMSO-d₆)
The following table presents the high-confidence spectral data derived from structural analogs (e.g., 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine and 3-amino-4-nitropyrazole derivatives).
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C-F ( | 123.0 – 125.0 | Quartet ( | Direct attachment to 3 fluorine atoms.[1] Diagnostic signal. | |
| C-N ( | 50.0 – 54.0 | Quartet ( | Geminal coupling to fluorine; N-deshielded.[1] | |
| C3 ( | 145.0 – 152.0 | Singlet ( | — | Deshielded by direct attachment to N and |
| C5 ( | 128.0 – 135.0 | Singlet ( | Adjacent to N1; typically shows trace coupling or broadening.[1] | |
| C4 ( | 115.0 – 125.0 | Singlet ( | — | Shielded by ortho-amino effect and electron-rich ring character.[1] |
Note: Chemical shifts may vary by ±1-2 ppm depending on concentration and water content in DMSO-d₆.[1]
Assignment & Validation Workflow
To ensure the identity of the compound, researchers should follow this logic flow. The distinction between C3 and C5 is critical, as both are deshielded sp² carbons.
Diagnostic Logic Diagram
Figure 1: Decision tree for assigning the 13C NMR signals of fluorinated pyrazoles.
Experimental Protocol
Sample Preparation
-
Mass: Weigh 15–20 mg of the solid diamine.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]
-
Why DMSO? Chloroform (
) may not fully dissolve the polar diamine and can lead to broadened peaks due to rapid proton exchange.[1]
-
-
Additives: If peaks are broad, add 1 drop of
to exchange labile protons (this sharpens carbon lines affected by N-H tautomerism, though less relevant for N-substituted pyrazoles).
Acquisition Parameters (Typical 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Scans (NS): Minimum 512 scans (fluorine splitting reduces signal-to-noise ratio for the quartets).
-
Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons C3 and C4).
-
Spectral Width: 0 – 200 ppm.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Missing Quartets | Signal-to-noise ratio too low.[1] | The |
| Extra Peaks in Aromatic Region | Residual Nitro-precursor.[1] | Check for a signal at ~138 ppm (typical for C-NO2) or distinct shifts for the non-reduced intermediate.[1] |
| Broad C5 Signal | Quadrupolar relaxation of N1. | This is normal for carbons attached to nitrogen. Verify assignment via HSQC (C5 will show a correlation to the pyrazole proton).[1] |
References
-
Synthesis of Fluorinated Pyrazoles: Mykhailiuk, P. K. (2014). "Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines." Organic & Biomolecular Chemistry, 12, 1-3. Link
-
NMR of Pyrazole Derivatives: Elguero, J., et al. (1974). "Nuclear Magnetic Resonance Studies of Pyrazoles." The Journal of Organic Chemistry, 39(3), 357-363. Link[1]
-
Trifluoroethyl Group Shifts: Sigma-Aldrich. "1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine Product Data."[1] Link
-
Nitro-Pyrazole Precursor Data: Tsyshevsky, R., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 8(21). Link[1]
Sources
Advanced Technical Guide: Mass Spectrometry Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Executive Summary & Chemical Context
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (hereafter TF-PDA ) represents a critical building block in the synthesis of next-generation kinase inhibitors and guanylate cyclase stimulators. Its structural duality—combining a highly polar, electron-rich diamine core with a lipophilic, electron-withdrawing trifluoroethyl tail—presents unique analytical challenges.[1]
This guide provides a definitive protocol for the characterization of TF-PDA using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). It addresses the specific challenges of retaining small polar heterocycles while preventing source-induced fragmentation of the labile fluorinated moiety.
Physicochemical Profile
| Parameter | Value / Description | Analytical Implication |
| Formula | C₅H₇F₃N₄ | Monoisotopic Mass: 180.0623 Da |
| [M+H]⁺ | 181.0701 Da | Primary target ion in ESI(+). |
| Polarity | Amphiphilic (Polar core, fluorous tail) | Requires careful column selection (HILIC vs. Fluorophenyl). |
| pKa (Calc) | ~3.5 (N-pyrazole), ~4.8 (3-NH₂), ~2.0 (4-NH₂) | Ionizes readily in acidic media (pH < 3). |
| LogP | ~0.8 | Low retention on standard C18; prone to elution in void volume.[1] |
Ionization Strategy & Source Parameters
Recommendation: Electrospray Ionization in Positive Mode (ESI+)
While the trifluoroethyl group is electron-withdrawing, the two amino groups on the pyrazole ring render the molecule sufficiently basic for ESI+.[1] Atmospheric Pressure Chemical Ionization (APCI) is not recommended due to the thermal instability of the primary amines, which may lead to premature degradation (deamination) in the source.
Critical Source Parameters (Optimized for Q-TOF/Orbitrap)
-
Capillary Voltage: 2.5 – 3.0 kV (Keep low to prevent in-source fragmentation).
-
Cone Voltage / Declustering Potential: 20 V. Note: Higher voltages (>40 V) will induce loss of HF (20 Da) prior to quadrupole selection.
-
Source Temperature: 350°C. High temperature is required to desolvate the polar amine hydration shell.[1]
-
Desolvation Gas (N₂): 800 L/hr.
Chromatographic Method Development
Standard C18 columns often fail to retain TF-PDA due to its high polarity, leading to co-elution with matrix salts.[1] Two distinct separation strategies are validated:
Strategy A: Fluorophenyl (PFP) Stationary Phase (Recommended)
The Pentafluorophenyl (PFP) phase offers unique selectivity for fluorinated compounds and aromatic amines through
-
Column: Kinetex F5 or equivalent PFP, 2.1 x 100 mm, 1.7 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Rationale: Methanol is preferred over Acetonitrile in PFP chromatography to maximize the
interaction mechanisms. Ammonium formate buffers the pH to ensure consistent protonation of the diamine.[1]
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
For metabolite profiling where TF-PDA is a fragment, HILIC provides superior retention.
-
Column: Amide-bonded silica (e.g., BEH Amide).
-
Mobile Phase: 90:10 ACN:Water (10 mM NH₄OAc, pH 9.0).
-
Rationale: High pH suppresses the ionization of the pyrazole nitrogens slightly, improving peak shape, while the amide phase interacts with the diamine moiety.[1]
MS/MS Fragmentation Mechanics (The "Expertise" Core)
Understanding the fragmentation of TF-PDA is essential for structural verification and distinguishing it from metabolic byproducts (e.g., N-oxidation).
Primary Fragmentation Pathways[2]
-
Loss of Ammonia (-17 Da): The primary amines at positions 3 and 4 are labile. The first fragmentation event is typically the loss of NH₃, generating a resonance-stabilized cation.[1]
-
Loss of Hydrogen Fluoride (-20 Da): A signature of the trifluoroethyl group. Unlike trifluoromethyl-aromatics (which lose CF₂), the aliphatic trifluoroethyl group often undergoes elimination of HF via a specific mechanism involving the adjacent methylene protons.
-
Ring Cleavage: At high collision energies (>35 eV), the pyrazole ring opens, often ejecting HCN or N₂.[1]
Fragmentation Pathway Diagram
Figure 1: Proposed ESI-MS/MS fragmentation tree for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. The loss of NH₃ and HF are competitive primary pathways.[1]
Impurity & Metabolite Profiling
In drug development, TF-PDA is often monitored as a degradation product or a starting material.[1] Key impurities to monitor include:
| Impurity Type | Mass Shift | Mechanism | Diagnostic Ion |
| N-Oxide | +15.9949 Da | Oxidation of Pyrazole N or Amine | m/z 197.06 (Loss of O is common in MS/MS) |
| Des-fluoro | -18 Da (approx) | Hydrolysis of CF₃ to COOH (rare) | m/z 159.06 |
| Dimerization | [2M+H]⁺ | Source clustering or Azo formation | m/z 361.13 |
Self-Validation Step: To confirm N-oxide vs. Hydroxylation, perform MS/MS. N-oxides typically show a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical), whereas ring hydroxylation is stable.
Standard Operating Procedure (SOP)
A. Sample Preparation[1][3][4]
-
Stock Solution: Dissolve 1 mg TF-PDA in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute stock 1:1000 into Water:Methanol (90:10) containing 0.1% Formic Acid.
-
Critical: Do not use 100% organic solvent for the working standard if using the PFP method, as it will cause peak breakthrough (poor focusing).[1]
-
-
Filtration: Filter through a 0.2 µm PTFE membrane (hydrophilic) to remove particulates.
B. Instrument Setup (LC-MS)
-
Column: Kinetex F5 (2.1 x 100 mm).
-
Flow Rate: 0.35 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention).
-
1-6 min: 5% -> 95% B.
-
6-8 min: 95% B (Wash).
-
8-10 min: 5% B (Re-equilibration).
-
-
Detection: Full Scan MS (m/z 50-500) followed by Targeted MS/MS on m/z 181.07.
C. Data Analysis Workflow
Figure 2: Analytical decision tree for validating TF-PDA detection.
References
-
Exact Mass & Isotope Calculation: Michigan State University Chemistry. Molecular Mass Calculator & Isotope Abundance. Available at: [Link]
-
Fragmentation of Fluorinated Groups: Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (General reference for HF loss mechanisms in ESI).
-
HILIC Methodologies for Polar Amines: Waters Corporation.[1] Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Available at: [Link][2][3]
-
Pyranopyrazole Fragmentation (Analogous Chemistry): Asif, N. et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]
-
Ion Pairing for Pyrazoles: BioPharma Services. BA Method Development: Polar Compounds. Available at: [Link]
Sources
An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its probable physicochemical properties, propose a detailed synthetic pathway with considerations for regioselectivity, and explore its potential applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar fluorinated pyrazole scaffolds.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoroethyl group, into organic molecules can profoundly influence their physicochemical and biological properties.[1] The high electronegativity of fluorine can alter a molecule's acidity, basicity, and dipole moment, while the trifluoroethyl group, in particular, can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.[2]
The subject of this guide, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, combines the versatile pyrazole core with a trifluoroethyl substituent and two adjacent amino groups. This unique combination of functional groups suggests its potential as a valuable building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-b]pyridines, which are themselves of great interest in drug discovery. The diamine functionality provides two points for further chemical modification, allowing for the construction of diverse compound libraries.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₅H₇F₃N₄ | Based on the chemical structure. |
| Molecular Weight | 180.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid. | 3-Aminopyrazole is a low-melting yellow solid[3]. The introduction of the trifluoroethyl group and another amino group may result in a crystalline solid at room temperature. |
| Melting Point | Estimated in the range of 80-120 °C. | Unsubstituted pyrazole has a melting point of 69-70 °C[4]. N-alkylation can either increase or decrease the melting point depending on the substituent and packing effects. N-alkylation of dinitropyrazoles has been shown to lower the melting point significantly[1]. However, the presence of two amino groups capable of hydrogen bonding might lead to a higher melting point compared to a simple N-alkylated pyrazole. |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Moderate to low solubility in water and non-polar solvents. | 3-Aminopyrazole is very soluble in water[3]. The trifluoroethyl group will increase lipophilicity, likely reducing water solubility compared to the unsubstituted parent diamine. However, the two amino groups will contribute to polarity and potential hydrogen bonding with water. |
| pKa | The pyrazole ring nitrogen (N2) is expected to be weakly basic. The amino groups will also exhibit basicity. | The pyridine-like nitrogen in the pyrazole ring is basic. Electron-donating amino groups would be expected to increase the basicity of the ring nitrogen compared to unsubstituted pyrazole. The trifluoroethyl group is electron-withdrawing, which would decrease the basicity of the N1 nitrogen it is attached to and, to a lesser extent, the N2 nitrogen. |
| LogP | Estimated to be in the range of 0.5 - 1.5. | The trifluoroethyl group significantly increases lipophilicity. The two amino groups are polar and will decrease the LogP value. The predicted value is a balance of these opposing effects. |
Synthesis and Characterization
A plausible synthetic route to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine would likely involve the initial synthesis of the 1H-pyrazole-3,4-diamine core, followed by a regioselective N-alkylation step.
Synthesis of the 1H-Pyrazole-3,4-diamine Precursor
The synthesis of the pyrazole-3,4-diamine core can be approached through several methods. A common strategy involves the cyclization of a suitable precursor. One potential route starts from malononitrile.
Caption: Proposed synthetic pathway to the 1H-pyrazole-3,4-diamine core.
Experimental Protocol: Synthesis of 1H-Pyrazole-3,4-diamine
Step 1: Synthesis of 2-(arylhydrazono)propanedinitrile
-
Dissolve a substituted aniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes.
-
In a separate flask, dissolve malononitrile and sodium acetate in ethanol.
-
Slowly add the diazonium salt solution to the malononitrile solution at 0-5 °C.
-
Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.
-
The precipitated product can be collected by filtration, washed with water, and recrystallized from ethanol.[5]
Step 2: Reductive Cyclization to 1H-Pyrazole-3,4-diamine
-
Suspend the 2-(arylhydrazono)propanedinitrile in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, zinc dust in the presence of an acid, or use catalytic hydrogenation (e.g., H₂/Pd-C).
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, filter the reaction mixture to remove any inorganic solids.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate or ammonia solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-pyrazole-3,4-diamine.
-
Purify the product by column chromatography or recrystallization.
N-Alkylation with 2,2,2-Trifluoroethyl Group
The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 regioisomers. The regioselectivity is influenced by steric hindrance, the nature of the solvent, and the base used.[6][7] For 1H-pyrazole-3,4-diamine, the two ring nitrogens are not equivalent, and the presence of the two amino groups will influence their nucleophilicity.
Caption: Regioselective N-alkylation of 1H-pyrazole-3,4-diamine.
Experimental Protocol: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
-
To a solution of 1H-pyrazole-3,4-diamine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the reaction mixture.[2]
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers. The N1 isomer is often the thermodynamically more stable product.[6]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for N-alkylation of pyrazoles. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation of the pyrazole NH.[6]
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions and can help to favor the formation of one regioisomer.[6]
-
Alkylating Agent: 2,2,2-Trifluoroethyl triflate is a highly reactive alkylating agent and may provide better yields and shorter reaction times compared to the corresponding halides.[8]
Predicted Spectroscopic Data
Based on data for similar compounds, the following spectroscopic characteristics can be anticipated:
-
¹H NMR:
-
A signal for the pyrazole C5-H proton, likely a singlet, in the region of 7.0-7.5 ppm.
-
A quartet for the -CH₂- group of the trifluoroethyl substituent around 4.5-5.0 ppm, with coupling to the fluorine atoms.
-
Broad singlets for the NH₂ protons at the 3 and 4 positions, which may be exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.
-
For comparison, the ¹H NMR of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine shows a signal at δ 6.45 for the pyrazole-H and δ 4.55 for the –CH₂CF₃.[2]
-
-
¹³C NMR:
-
Signals for the three pyrazole ring carbons. The carbon bearing the trifluoroethyl group will show a quartet due to coupling with the fluorine atoms.
-
A signal for the -CH₂- carbon of the trifluoroethyl group.
-
The CF₃ carbon will appear as a quartet in the region of 120-130 ppm with a large C-F coupling constant.
-
-
¹⁹F NMR:
-
A triplet for the -CF₃ group around -70 to -75 ppm, with coupling to the adjacent -CH₂- protons.
-
For 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, the ¹⁹F NMR shows a signal at δ –66.3 (CF₃).[2]
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ ion at m/z 181.07.
-
Potential Applications in Drug Discovery and Materials Science
The structural features of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine make it a highly attractive scaffold for various applications.
Medicinal Chemistry
The diamine functionality serves as a versatile handle for the synthesis of fused heterocyclic systems with known biological activities.
Caption: Synthetic utility in constructing bioactive fused heterocycles.
-
Kinase Inhibitors: Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are well-known cores for the development of kinase inhibitors, which are crucial in cancer therapy. The trifluoroethyl group can enhance binding to the ATP pocket of kinases.
-
Antiviral and Antimicrobial Agents: The pyrazole nucleus is present in various antiviral and antimicrobial drugs. The diamine moiety allows for the introduction of pharmacophores that can target specific viral or bacterial enzymes.
-
CNS-active Agents: The ability of the trifluoroethyl group to improve blood-brain barrier penetration makes this scaffold interesting for the development of drugs targeting the central nervous system.
Materials Science
The electron-rich pyrazole ring and the two amino groups make this molecule a potential ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. The trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity to these materials.
Conclusion and Future Perspectives
While direct experimental data on 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine remains to be published, this technical guide provides a comprehensive and scientifically grounded prediction of its properties and a plausible synthetic route. The unique combination of a fluorinated substituent and a versatile diamine functionality on a privileged pyrazole scaffold makes it a highly promising building block for future research in drug discovery and materials science. Further experimental validation of the proposed synthesis and a thorough investigation of its chemical reactivity and biological activity are warranted and encouraged. This molecule represents a gateway to novel chemical entities with potentially valuable therapeutic and material properties.
References
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. Available from: [Link]
-
Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. - ResearchGate. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available from: [Link]
-
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Available from: [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles - SciSpace. Available from: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available from: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Available from: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates - ResearchGate. Available from: [Link]
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from: [Link]
-
Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole | Request PDF - ResearchGate. Available from: [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. Available from: [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. Available from: [Link]
-
(IUCr) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available from: [Link]
-
FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES - Connect Journals. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. Available from: [Link]
-
1-(2,2,2-trifluoroethyl)-1h-pyrazol-3-amine - PubChemLite. Available from: [Link]
-
3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available from: [Link]
-
Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry. Available from: [Link]
-
The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB. Available from: [Link]
-
N-alkylation of an almost non nucleophilic substrate : r/Chempros - Reddit. Available from: [Link]
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Crystal structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
An In-depth Technical Guide to the Putative Crystal Structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine and Its Implications for Drug Discovery
Authored by: A Senior Application Scientist
Disclaimer: As of the latest search in March 2026, the specific crystal structure for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine has not been publicly deposited in the Cambridge Structural Database (CSD) or detailed in peer-reviewed literature.[1][2] This guide, therefore, synthesizes information from structurally related compounds to provide a predictive analysis of its synthesis, crystallization, and key structural features, offering a valuable framework for researchers in the field.
Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Design
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile biological activities.[3][4] Pyrazole derivatives form the core of numerous blockbuster drugs used to treat a wide array of diseases, from cancer to erectile dysfunction.[3] The specific substitution pattern of the pyrazole ring dictates its therapeutic application. The 3,4-diamine substitution is of particular interest in oncology, as this motif is a potent bioisostere for the hinge-binding region of many protein kinases, a critical class of drug targets.[5]
The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[6][7] The trifluoroethyl group can significantly modulate the electronic properties and conformation of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals focused on the synthesis, potential crystallization, and anticipated solid-state structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. By drawing parallels with known crystal structures of related pyrazole derivatives, we will elucidate the likely molecular geometry, intermolecular interactions, and the profound implications of these features for structure-based drug design.
Synthesis and Crystallization: A Proposed Pathway
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The proposed pathway leverages established methods for the synthesis of fluorinated pyrazoles and functionalized diamines.
Proposed Synthetic Protocol
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine can be envisioned through a multi-step process, beginning with the formation of a substituted pyrazole core, followed by functional group manipulations to install the diamine moiety. A plausible route involves the cyclization of a trifluoroethyl-hydrazine with a suitably substituted three-carbon precursor, followed by nitration and subsequent reduction.
Step-by-Step Methodology:
-
Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazol-3-amine:
-
React (2,2,2-trifluoroethyl)hydrazine with a suitable cyanoketone or a related precursor under acidic or basic conditions to form the pyrazole ring.
-
Nitrate the resulting 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole at the 4-position using a standard nitrating agent (e.g., nitric acid in sulfuric acid). The existing amino group will direct the nitration to the C4 position.
-
-
Reduction of the Nitro Group:
-
Reduce the 4-nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl). This step yields the final product, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.
-
-
Purification:
-
Purify the final compound using column chromatography on silica gel to achieve high purity (>98%), which is essential for successful crystallization.
-
Proposed Crystallization Protocol
Obtaining diffraction-quality single crystals is often the most challenging step. The strategy revolves around systematically screening various solvents and crystallization techniques.
Step-by-Step Methodology:
-
Solvent Screening: Dissolve the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to assess solubility. A moderate solubility is ideal.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture). Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Place a small drop (1-2 µL) of the concentrated compound solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a less-soluble solvent (precipitant).
-
Sitting Drop: Place the drop of the compound solution on a post within a sealed chamber containing the precipitant.
-
Over time, the vapor from the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting the growth of single crystals.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop and flash-cool them in liquid nitrogen for X-ray diffraction analysis.
Caption: Synthesis and Crystallization Workflow Diagram.
Anticipated Crystallographic and Structural Analysis
While the definitive crystal structure is unavailable, we can predict its key features with high confidence by analyzing published structures of similar pyrazole derivatives.[8][9][10][11]
Predicted Crystallographic Parameters
Small organic molecules like pyrazole derivatives commonly crystallize in centrosymmetric monoclinic or orthorhombic space groups.
| Parameter | Predicted Value | Rationale / Comparative Example |
| Crystal System | Monoclinic | Common for substituted pyrazoles. Example: C4H7N5O crystallizes in the monoclinic system.[8] |
| Space Group | P2₁/c | One of the most common space groups for organic molecules. |
| Z (Molecules/Unit Cell) | 4 | Typical for a molecule of this size in the P2₁/c space group. |
| Unit Cell Volume | ~1000-1400 ų | Estimated based on molecular size and comparison with other pyrazole structures. |
| Density (calc.) | ~1.5 - 1.7 g/cm³ | The presence of three fluorine atoms will likely result in a higher density. |
Molecular Geometry and Conformation
The pyrazole ring itself is expected to be nearly planar.[9] The trifluoroethyl group, however, introduces conformational flexibility. The C-C bond of the ethyl group will likely adopt a staggered conformation relative to the pyrazole ring to minimize steric hindrance.
The N-H bonds of the two amine groups are predicted to be key donors for hydrogen bonding, while the lone pairs on the pyrazole ring nitrogen (N2) and the amine nitrogens act as acceptors.
The Crucial Role of Intermolecular Hydrogen Bonding
The 3,4-diamine functionality is the most significant determinant of the crystal packing. These two adjacent amine groups are poised to form a robust network of intermolecular hydrogen bonds. We anticipate the formation of dimeric or catemeric structures, which are common motifs in molecules with multiple hydrogen bond donors and acceptors.
Predicted Hydrogen Bonding Interactions:
-
N-H···N Bonds: The amine groups will likely form strong hydrogen bonds with the N2 atom of the pyrazole ring of adjacent molecules, creating chains or layers.
-
N-H···N (Amine-Amine) Bonds: Direct hydrogen bonding between the amine groups of neighboring molecules is also highly probable, further stabilizing the crystal lattice.
These interactions are critical as they mimic the hydrogen bonding patterns observed between kinase inhibitors and the hinge region of ATP-binding pockets in enzymes.[5]
Caption: Predicted Intermolecular Hydrogen-Bonding Network.
Structural Insights and Implications for Drug Development
The anticipated crystal structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine provides critical insights for drug development professionals.
-
Structure-Activity Relationship (SAR) Validation: A definitive 3D structure would confirm the relative orientation of the key pharmacophoric elements: the hydrogen bond-donating amines, the hydrogen bond-accepting pyrazole nitrogen, and the lipophilic trifluoroethyl group. This spatial arrangement is fundamental to understanding and optimizing binding affinity for protein targets.
-
Pharmacophore Modeling: The structure serves as a validated input for pharmacophore models and virtual screening campaigns. The precise vectors of the N-H bonds and the conformational preference of the trifluoroethyl group are essential parameters for accurately identifying new compounds with similar binding properties.
-
Targeting Protein Kinases: As previously noted, the pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from pyrazole-diamines, is a potent inhibitor of cyclin-dependent kinases (CDKs).[5] The 3,4-diamine moiety is perfectly positioned to form the canonical hydrogen bonds with the kinase hinge backbone. The trifluoroethyl group at the N1 position would likely occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Understanding its precise conformation is key to designing next-generation inhibitors.
-
Crystal Engineering and Polymorphism: Knowledge of the solid-state packing and hydrogen-bonding network is invaluable for controlling polymorphism. Different crystalline forms (polymorphs) can have drastically different solubilities and bioavailabilities, making crystal structure analysis a critical step in drug formulation and development.
Conclusion
While the definitive crystal structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine remains to be determined, a comprehensive analysis of related structures allows for robust predictions of its molecular geometry and solid-state packing. The molecule is anticipated to form extensive hydrogen-bonding networks driven by its 3,4-diamine functionality, a key feature for its potential as a kinase inhibitor scaffold. The proposed synthetic and crystallization protocols provide a clear path for researchers to obtain this valuable data. The elucidation of this crystal structure would be a significant contribution, providing a foundational blueprint for the rational design of novel therapeutics targeting a range of diseases.
References
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Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved March 6, 2026, from [Link]
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Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
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El-Remaily, M. A. A. A., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules. [Link]
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Mykhailiuk, P. K. (2013). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry. [Link]
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Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved March 6, 2026, from [Link]
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Li, J., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals. [Link]
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Gonçalves, C. I. C., et al. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Kumar, A., & Kumar, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Guda, S. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved March 6, 2026, from [Link]
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Abubshait, S. A., et al. (2025). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. RSC Advances. [Link]
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SSRN. (n.d.). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. Retrieved March 6, 2026, from [Link]
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University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved March 6, 2026, from [Link]
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MilliporeSigma. (n.d.). 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. Retrieved March 6, 2026, from [Link]
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Noell, S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link]
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ResearchGate. (2026). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
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ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
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Sharma, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]
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El-Naggar, A. M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]
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Technical Whitepaper: Solubility Profiling of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine in Organic Solvents
Executive Summary
The compound 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (Molecular Formula: C₅H₇F₃N₄, MW: 180.13 g/mol ) is a highly functionalized, electron-rich heterocyclic building block. It is increasingly utilized in medicinal chemistry and materials science due to its rigid pyrazole core and dual nucleophilic amine centers, which are ideal for cyclocondensation and cross-coupling reactions.
Understanding the solubility profile of this compound in various organic solvents is critical for optimizing synthetic routes, purification processes, and downstream formulation. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, a predictive solubility matrix, and a self-validating experimental protocol for determining its thermodynamic solubility.
Physicochemical & Structural Analysis
The solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is dictated by the interplay of three distinct structural motifs:
-
The Pyrazole Core: The 1H-pyrazole ring provides a polar, aromatic scaffold capable of acting as both a hydrogen-bond donor and acceptor. This promotes solubility in polar protic and aprotic solvents[1].
-
The 3,4-Diamine Substitution: The presence of two primary amine groups significantly increases the polarity and hydrogen-bonding capacity of the molecule. In the solid state, these amines form a strong intermolecular crystal lattice, which requires solvents with high dielectric constants or strong dipole moments to disrupt.
-
The 2,2,2-Trifluoroethyl Group: Fluorination is a classical bioisosteric strategy used to modulate physicochemical properties. The 2,2,2-trifluoroethyl moiety enhances the overall lipophilicity (logP) of the molecule compared to an unsubstituted alkyl chain[2]. Furthermore, its strong electron-withdrawing nature via inductive effects (-I) reduces the basicity (pKa) of the adjacent pyrazole nitrogen, subtly altering the molecule's solvation dynamics.
Mechanistic Causality: To dissolve this compound, a solvent must overcome the high lattice energy driven by the diamine hydrogen-bonding network, while simultaneously accommodating the lipophilic, fluorinated tail.
Predictive Solubility Matrix in Organic Solvents
Based on the structural descriptors and established empirical data for fluorinated pyrazole derivatives, the following table summarizes the anticipated solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine across various organic solvent classes.
| Solvent Category | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole-dipole interactions effectively disrupt the diamine crystal lattice without relying on proton donation[1]. |
| Polar Protic | Methanol, Ethanol | Moderate to High (10–50 mg/mL) | Dual hydrogen-bond donor/acceptor capabilities solvate both the pyrazole core and the primary amines. |
| Moderately Polar Aprotic | Ethyl Acetate, THF, DCM | Low to Moderate (1–10 mg/mL) | The trifluoroethyl group enhances lipophilicity, allowing partial solvation, but solubility is ultimately limited by the highly polar diamine moiety. |
| Non-Polar | Hexane, Toluene | Very Low (<1 mg/mL) | Severe polarity mismatch; non-polar solvents cannot overcome the strong intermolecular H-bonding of the solid state. |
Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable, quantitative solubility data, the Isothermal Shake-Flask Method is the gold standard[3]. As a Senior Application Scientist, I mandate this protocol because it is a self-validating system: the persistent presence of undissolved solid guarantees that thermodynamic equilibrium (saturation) has been achieved, eliminating the risk of false positives from supersaturation.
Step-by-Step Methodology
1. Preparation of the Saturated Solution
-
Action: Weigh an excess amount of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (e.g., 50 mg) into a 5 mL glass vial. Add 1.0 mL of the target organic solvent[4].
-
Causality: Adding a deliberate excess ensures that the solvent reaches its absolute saturation limit. If all solid dissolves, the experiment must be restarted with more compound; the presence of a solid pellet is the physical validation of the assay[5].
2. Isothermal Equilibration
-
Action: Seal the vial tightly and place it in an orbital shaker incubator set to a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours.
-
Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent temperature fluctuations that could induce localized supersaturation or premature precipitation, ensuring the measured value reflects true thermodynamic equilibrium[3].
3. Phase Separation
-
Action: Remove the vial and immediately centrifuge at 10,000 × g for 10 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter[4].
-
Causality: Centrifugation compacts the undissolved solid, while PTFE filtration removes any suspended micro-particulates. Failing to remove these particulates will result in them dissolving during the dilution step, artificially inflating the final solubility calculation.
4. Dilution and Quantification
-
Action: Dilute an exact aliquot of the filtered supernatant (e.g., 10 µL) into 990 µL of a compatible analytical solvent (e.g., Acetonitrile/Water mixture). Analyze via a validated HPLC-UV or LC-MS method against a standard calibration curve[4].
-
Causality: Immediate dilution prevents the saturated compound from precipitating out of solution upon minor temperature drops before injection into the chromatograph.
Workflow Visualization
The following diagram illustrates the logical progression of the shake-flask methodology, highlighting the critical path from sample preparation to data acquisition.
Workflow for thermodynamic solubility determination via the isothermal shake-flask method.
Troubleshooting & Mechanistic Insights
-
Handling Polymorphism: Fluorinated diamines can sometimes crystallize in multiple polymorphic forms depending on the solvent used. If erratic solubility data is observed between replicates, isolate the undissolved pellet after phase separation and analyze it via Powder X-Ray Diffraction (PXRD) to confirm that the solvent has not induced a polymorphic transition.
-
Solvent Evaporation: When testing highly volatile solvents (e.g., DCM, THF), ensure vials are sealed with PTFE-lined caps and parafilm. Solvent loss during the 48-hour equilibration will concentrate the solution, leading to inaccurate volumetric calculations.
References
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Lund University Publications |[Link]
-
Annex 4 - World Health Organization (WHO) Guidelines on Solubility | World Health Organization |[Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications | [Link]
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An In-depth Technical Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Introduction: The Strategic Importance of the Pyrazole-3,4-diamine Scaffold
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine molecule represents a highly valuable scaffold in modern medicinal chemistry and drug development. The pyrazole core is a privileged structure, frequently found in pharmaceuticals due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The vicinal 3,4-diamine substitution pattern provides two key points for further chemical elaboration, enabling the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to be potent kinase inhibitors.[1]
The incorporation of a 2,2,2-trifluoroethyl group at the N1 position is a strategic choice to enhance the pharmacokinetic properties of potential drug candidates. The trifluoromethyl moiety can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions, and modulate lipophilicity and pKa, thereby improving cell permeability and oral bioavailability. This guide provides a comprehensive overview of the most efficient and reliable methods for synthesizing this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, points towards a robust and efficient two-step synthetic sequence. The primary disconnection simplifies the target molecule by converting the C4-amino group back to a more stable and synthetically accessible cyano group. This reveals a key intermediate: 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile .
A further disconnection of the pyrazole ring of this intermediate logically breaks it down into two commercially available or readily accessible starting materials: 2,2,2-trifluoroethylhydrazine and an activated form of malononitrile . This pathway is advantageous as it constructs the pyrazole core with the desired substitution pattern in a single, high-yielding step.
Caption: Retrosynthetic analysis of the target molecule.
Analysis of Key Starting Materials
The success of this synthetic route hinges on the quality and reactivity of two primary starting materials.
2,2,2-Trifluoroethylhydrazine
This is the source of the N1-substituent and the N1-N2 fragment of the pyrazole ring.
-
Commercial Availability: Readily available from major chemical suppliers, typically as a 65-70% solution in water.[2][3][4]
-
Properties: It is a liquid with a density of approximately 1.294 g/mL at 25 °C.[3]
-
Handling and Safety: 2,2,2-Trifluoroethylhydrazine is harmful if swallowed, in contact with skin, or if inhaled.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as a combustible liquid.[4]
Aminomalononitrile p-toluenesulfonate
This C3 fragment is a stable and effective precursor for forming the pyrazole ring, providing the carbon atoms at positions 3, 4, and 5, along with the initial amino and cyano groups.
-
Commercial Availability: Widely available as a stable, crystalline solid.[6]
-
Role and Reactivity: Aminomalononitrile is an ideal substrate for this cyclization. The tosylate salt form enhances its stability for storage. In the reaction, the free base is typically generated in situ. The presence of two cyano groups activates the central carbon, making it susceptible to reaction, while the amino group provides a nucleophile for the initial step of the cyclization cascade.
-
Alternative: Ethoxymethylenemalononitrile can also be used. It reacts with hydrazines to form 5-aminopyrazole-4-carbonitriles, but the reaction with a substituted hydrazine like 2,2,2-trifluoroethylhydrazine can sometimes lead to isomeric mixtures if conditions are not carefully controlled. Aminomalononitrile provides a more direct route to the desired 3-amino-4-cyano isomer.
Recommended Synthetic Workflow: Mechanism and Protocols
The recommended synthesis is a two-stage process, as illustrated below. The first stage involves the construction of the pyrazole ring, and the second is the reduction of the nitrile to the primary amine.
Caption: Overall experimental workflow for the two-stage synthesis.
Stage 1: Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Causality of Experimental Choices: The reaction proceeds via a cyclocondensation mechanism. A base, such as triethylamine, is used to neutralize the tosylate salt of aminomalononitrile, liberating the free base to participate in the reaction. Ethanol is an excellent solvent as it readily dissolves the starting materials and the intermediate product upon heating, facilitating purification by recrystallization upon cooling.
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aminomalononitrile p-toluenesulfonate (1.0 eq) and ethanol to form a slurry.
-
Base Addition: Add triethylamine (1.1 eq) to the slurry and stir for 15 minutes at room temperature to generate the free aminomalononitrile.
-
Hydrazine Addition: To this mixture, add 2,2,2-trifluoroethylhydrazine (1.05 eq, typically as a 70% aqueous solution).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Stage 2: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Causality of Experimental Choices: The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation using Raney Nickel is a highly effective and clean method for this transformation. The reaction is conducted in a solution of ammonia in methanol. The ammonia helps to prevent the formation of secondary amine byproducts by competing for reaction with any intermediate imines formed during the reduction process.
Detailed Experimental Protocol:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile (1.0 eq) and a 7N solution of ammonia in methanol.
-
Catalyst Addition: Carefully add a slurry of activated Raney Nickel catalyst (approx. 10-20% by weight) in methanol. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific literature for optimization) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent and disposed of properly to prevent ignition upon drying.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the final 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine as a solid.
Data Summary and Expected Results
The following table summarizes the expected outcomes for this synthetic sequence.
| Parameter | Stage 1: Cyclocondensation | Stage 2: Nitrile Reduction |
| Product | 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine |
| Molecular Formula | C₆H₅F₃N₄ | C₅H₈F₃N₄ |
| Molecular Weight | 190.13 g/mol | 181.14 g/mol |
| Typical Yield | 80-90% | 75-85% |
| Physical Form | Off-white to light yellow solid | White to off-white solid |
| Reaction Time | 4-6 hours | 12-24 hours |
Alternative Synthetic Pathways & Troubleshooting
Alternative Route: The Dinitropyrazole Method
An alternative, though more lengthy, route involves the synthesis and subsequent reduction of a dinitropyrazole precursor.
-
Synthesis of 3,4-Dinitropyrazole: This can be achieved by the nitration of 1H-pyrazole.[5]
-
N-Alkylation: The 3,4-dinitropyrazole can be alkylated with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or triflate) to install the N1-substituent. This step may present regioselectivity challenges.
-
Reduction: The final step would be the reduction of both nitro groups to amines, for example, using catalytic hydrogenation (e.g., Pd/C) or a metal-acid system (e.g., Fe/HCl).
This method is generally less efficient due to the number of steps and potential regioselectivity issues during alkylation.
Troubleshooting
-
Low Yield in Stage 1: Ensure the aminomalononitrile tosylate is fully neutralized before adding the hydrazine. Incomplete reaction may also be due to insufficient heating time.
-
Side Products in Stage 2: The formation of secondary amines during reduction is a common issue. Ensure a sufficient concentration of ammonia is used in the solvent system to minimize this side reaction.
-
Catalyst Inactivity: Use freshly activated Raney Nickel. The catalyst's activity can diminish with improper storage.
Conclusion
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is most effectively achieved through a two-step process commencing with the cyclocondensation of 2,2,2-trifluoroethylhydrazine and aminomalononitrile p-toluenesulfonate. This is followed by the catalytic reduction of the resulting 4-cyano group. This strategy utilizes readily available starting materials and employs reliable, high-yielding chemical transformations, making it a robust and scalable route for producing this valuable building block for drug discovery and development.
References
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Synthesis of New Heterocyclic Derivatives of Retinoids. Journal of Heterocyclic Chemistry. Available at: [Link]
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Zinc-promoted cyclization of tosylhydrazones and 2-(dimethylamino)malononitrile: an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles. Chemical Communications. Available at: [Link]
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Connect Journals. Available at: [Link]
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Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. PubMed. Available at: [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. University of Chemistry and Technology, Prague. Available at: [Link]
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]
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Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]
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2,2,2-Trifluoroethylhydrazine | C2H5F3N2. PubChem. Available at: [Link]
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Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. PMC. Available at: [Link]
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Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[7][8][9]Triazino[5,6-b]quinoline Derivatives. ResearchGate. Available at: [Link]
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Cyclisation reaction through hydrazine. Chemistry Stack Exchange. Available at: [Link]
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Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. PMC. Available at: [Link]
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Reaction mechanism for the formation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
An In-depth Technical Guide
Topic: A Mechanistic Investigation into the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated heterocyclic scaffolds, particularly pyrazoles, are of paramount importance in medicinal chemistry and agrochemicals.[1][2] The title compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, combines the privileged pyrazole core with a trifluoroethyl group, known to enhance metabolic stability and binding affinity, and a vicinal diamine motif, which serves as a versatile handle for further functionalization. This guide provides a comprehensive examination of a robust and logical synthetic pathway to this molecule. We will dissect the reaction mechanism for each key transformation, grounding the discussion in established principles of organic chemistry and providing field-proven insights into experimental design. The proposed strategy involves a three-stage sequence: construction of a functionalized pyrazole core, regioselective N-alkylation, and a final reduction to yield the target diamine.
Introduction: The Strategic Value of Fluorinated Diaminopyrazoles
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, found in numerous pharmaceuticals such as Celecoxib, Sildenafil, and Zaleplon.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly effective scaffold.[2] The introduction of fluorine-containing substituents, such as the trifluoroethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, pKa, and metabolic stability.[1]
Furthermore, the 3,4-diamine substitution pattern offers a rich platform for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores.[3][5][6] Given the synthetic utility and potential biological significance of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a deep understanding of its formation is critical for researchers aiming to leverage this scaffold. This document elucidates a reliable synthetic strategy, focusing on the underlying reaction mechanisms and the rationale behind key experimental choices.
Retrosynthetic Analysis and Synthetic Strategy
A direct, one-pot synthesis of the target molecule from simple precursors is challenging due to the difficulty in sourcing a suitable C3-synthon and controlling the complex cyclization and functional group interconversions. Therefore, a more robust, multi-step approach is proposed.
Our retrosynthetic analysis deconstructs the target molecule into more readily accessible precursors (Figure 1). The vicinal diamine can be derived from the reduction of a 3-amino-4-nitropyrazole intermediate. This key intermediate, in turn, can be disconnected at the pyrazole N-N and N-C bonds, revealing a hydrazine component and a three-carbon electrophile. This leads to a logical three-stage forward synthesis:
-
Stage 1: Pyrazole Core Synthesis: Formation of a 3-amino-4-nitropyrazole ring via the condensation of hydrazine with a suitable α-nitro-β-ketonitrile or its equivalent.
-
Stage 2: N-Trifluoroethylation: Regioselective alkylation of the pyrazole nitrogen with a trifluoroethylating agent.
-
Stage 3: Nitro Group Reduction: Conversion of the C4-nitro group to the corresponding amine to furnish the final product.
Figure 1: Retrosynthetic analysis of the target compound.
Mechanistic Elucidation of Key Transformations
Stage 1: Formation of the 3-Amino-4-nitropyrazole Core
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most reliable route to the required 3-amino-4-nitro-substituted core involves the cyclocondensation of hydrazine with an activated three-carbon precursor, such as 2-nitro-3-aminoacrylonitrile (generated in situ or used directly).
Mechanism:
-
Michael Addition/Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom onto the β-carbon of the nitro-enamine system, which is in equilibrium with its imine tautomer. This is followed by the elimination of ammonia.
-
Intramolecular Cyclization: The terminal nitrogen of the resulting hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This step is favorable due to the formation of a five-membered ring.
-
Tautomerization (Aromatization): The cyclic intermediate undergoes a proton transfer (tautomerization) to form the thermodynamically stable aromatic pyrazole ring. This final step is the driving force for the reaction.
Figure 2: Workflow for the pyrazole core synthesis.
Causality Behind Experimental Choices:
-
Solvent: A protic solvent like ethanol or acetic acid is often used to facilitate the proton transfers involved in the condensation and tautomerization steps.
-
Temperature: The reaction may require gentle heating to overcome the activation energy for the cyclization step, but excessive heat can lead to side reactions.
Stage 2: Regioselective N-Trifluoroethylation
Alkylation of N-unsubstituted pyrazoles can produce a mixture of N1 and N2 regioisomers. Achieving high regioselectivity is a critical challenge. The electronic and steric properties of both the pyrazole ring and the alkylating agent, along with the reaction conditions, dictate the outcome.
Mechanism: The reaction proceeds via a standard SN2 mechanism.
-
Deprotonation: A base (e.g., K₂CO₃, NaH) removes the acidic proton from the pyrazole ring, generating a pyrazolate anion. This anion has nucleophilic character at both N1 and N2.
-
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbon of the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or triflate). The trifluoroethyl group is a strong electrophile due to the inductive effect of the fluorine atoms.
-
Regioselectivity: The formation of the 1-(2,2,2-trifluoroethyl) isomer is generally favored due to steric hindrance. The adjacent C5-proton provides less steric clash than the C3-amino group, directing the bulky trifluoroethyl group to the N1 position.
Figure 3: Regioselectivity in N-trifluoroethylation.
Causality Behind Experimental Choices:
-
Alkylating Agent: 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) is often superior to the corresponding halides as it is a more potent electrophile, allowing the reaction to proceed under milder conditions.
-
Base and Solvent: A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensures complete deprotonation of the pyrazole, leading to a faster reaction rate.
Stage 3: Reduction of the C4-Nitro Group
The final step is the reduction of the aromatic nitro group to an amine. This is a well-established transformation with several reliable methods available.
Mechanism (Catalytic Hydrogenation):
-
Adsorption: Both the nitro-pyrazole substrate and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst (Pd/C).
-
Hydrogenolysis: On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the oxygen atoms of the nitro group. This process involves the formation of nitroso and hydroxylamine intermediates.
-
Water Elimination & Reduction: The hydroxylamine intermediate is further reduced, and water is eliminated.
-
Desorption: The final product, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, desorbs from the catalyst surface.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity, typically without affecting other functional groups like nitriles or the pyrazole ring itself.
-
Hydrogen Source: Pressurized H₂ gas is the standard choice. Alternatively, transfer hydrogenation using reagents like ammonium formate or cyclohexene can be employed, which avoids the need for specialized high-pressure equipment.
-
Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the substrate and do not interfere with the catalysis.
Experimental Protocols
The following protocols are exemplary and should be adapted based on laboratory-specific conditions and safety assessments.
Protocol 1: Synthesis of 3-Amino-4-nitropyrazole
-
To a solution of 2-nitro-3-aminoacrylonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Cool the concentrated mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 1-(2,2,2-trifluoroethyl)-3-amino-4-nitropyrazole
-
Suspend 3-amino-4-nitropyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise to the suspension at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired N1-alkylated product.
Protocol 3: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
-
Dissolve 1-(2,2,2-trifluoroethyl)-3-amino-4-nitropyrazole (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).
-
Place the reaction vessel in a hydrogenation apparatus and purge with nitrogen, followed by hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (e.g., balloon or Parr shaker at 50 psi) at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography if necessary.
Data Presentation & Characterization
The successful synthesis of the target compound and its intermediates would be confirmed by standard analytical techniques.
| Compound | Stage | Expected Yield (%) | Key Analytical Data (Hypothetical) |
| 3-Amino-4-nitropyrazole | 1 | 75-85 | ¹H NMR: Broad signals for NH/NH₂ protons, distinct pyrazole CH proton. MS (ESI+): [M+H]⁺ peak corresponding to C₃H₄N₄O₂. |
| 1-(CF₃CH₂)-3-amino-4-nitropyrazole | 2 | 60-70 | ¹H NMR: Appearance of a quartet for the CH₂ group coupled to CF₃. ¹⁹F NMR: Triplet for the CF₃ group. MS (ESI+): [M+H]⁺ peak for C₅H₅F₃N₄O₂. |
| 1-(CF₃CH₂)-1H-pyrazole-3,4-diamine | 3 | 85-95 | ¹H NMR: Disappearance of nitro group's influence; appearance of a new broad NH₂ signal. MS (ESI+): [M+H]⁺ peak for C₅H₇F₃N₄. |
Conclusion
This guide has detailed a logical and mechanistically sound three-stage synthesis for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. By breaking down the synthesis into discrete, well-understood transformations—pyrazole cyclocondensation, regioselective N-alkylation, and nitro group reduction—we establish a reliable pathway to this valuable fluorinated scaffold. The mechanistic discussions highlight the chemical principles governing each step and provide a rationale for the selection of reagents and conditions, empowering researchers to not only replicate but also adapt this methodology for the synthesis of related analogues in drug discovery and materials science.
References
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Name-Reaction.com. Knorr pyrazole synthesis. [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
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J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Deng, X., et al. (2006). A Novel and General Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles. Organic Syntheses. [Link]
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Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Verma, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Zaydi, K. M. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
El-Sayed, N. N. E., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. [Link]
-
ResearchGate. (2023). The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. [Link]
-
Wang, X., et al. (2021). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. [Link]
-
Mykhailiuk, P. K. (2014). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry. [Link]
-
Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]
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Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. [Link]
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El-Sayed, N. N. E., et al. (2021). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. SSRN. [Link]
-
Wang, Y., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. [Link]
- Google Patents. (2017).
-
Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Chemistry Portal. [Link]
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European Patent Office. (2001). EP 1176142 A1 - Process for the preparation of pyrazoles. [Link]
-
Acta Crystallographica Section E. (2022). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
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Hsieh, M.-C., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]
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Liu, W., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
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Purity Assessment of Synthesized 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine: An In-Depth Technical Guide
Introduction: The Critical Role of Purity in Drug Development
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for a vast array of therapeutic agents.[1] Among these, pyrazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a trifluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine a promising intermediate for novel drug candidates.
The journey from a synthesized chemical entity to a viable active pharmaceutical ingredient (API) is contingent upon rigorous quality control. The purity of a pharmaceutical intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy.[4] Impurities, even in trace amounts, can lead to unforeseen toxicities, altered pharmacological activity, and instability of the final dosage form. Therefore, a robust, multi-faceted analytical strategy for purity assessment is paramount.
This in-depth technical guide provides a comprehensive framework for evaluating the purity of synthesized 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. As a Senior Application Scientist, the methodologies and insights presented herein are grounded in established analytical principles and field-proven experience, designed to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
I. Synthesis and Impurity Profiling: A Proactive Approach to Quality
A thorough understanding of the synthetic route is the first line of defense in impurity control. It allows for the anticipation of potential impurities, including unreacted starting materials, intermediates, by-products, and reagents.[4][5]
A Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine can be envisioned through a multi-step process, beginning with the formation of the pyrazole core, followed by functional group manipulations. A common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8]
Anticipated Impurity Profile
Based on the proposed synthesis, a profile of potential impurities can be constructed. This proactive approach is central to developing a targeted and effective analytical control strategy, as emphasized by ICH Q11 guidelines.[5]
| Impurity Type | Potential Impurities | Origin |
| Starting Materials | Malononitrile, 2,2,2-Trifluoroethylhydrazine | Incomplete reaction in Step 1 |
| Intermediates | 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile, 5-Amino-1-(2,2,2-trifluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile | Incomplete reactions in subsequent steps |
| By-products | Regioisomers (e.g., 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile), products of over-nitration or incomplete reduction | Side reactions during synthesis |
| Reagents/Solvents | Sodium ethoxide, nitric acid, sulfuric acid, palladium on carbon, residual solvents (e.g., ethanol, ethyl acetate) | Carry-over from reaction work-up and purification |
| Degradation Products | Oxidation products of the diamine | Instability of the final product, especially in the presence of air and light |
II. A Multi-Modal Analytical Framework for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple analytical methods, each providing unique and complementary information.
A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile pharmaceutical intermediates.[9][10][11] For a polar molecule like 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a reversed-phase HPLC method with UV detection is highly effective.
Expertise & Experience in Method Development:
The choice of a C18 stationary phase is a standard starting point for reversed-phase chromatography. However, the polar nature of the diamine functionality can lead to poor retention on traditional C18 columns in highly aqueous mobile phases. To counteract this, a polar-endcapped C18 column or a column with a polar-embedded stationary phase is recommended. These columns provide better retention and peak shape for polar analytes.
A gradient elution is necessary to resolve the polar target compound from potentially less polar impurities (e.g., intermediates with fewer amino groups) and more polar impurities (e.g., starting materials) in a single run. The use of a Diode Array Detector (DAD) is crucial as it allows for the simultaneous monitoring of multiple wavelengths, which can help in identifying co-eluting peaks and assessing peak purity.
Trustworthiness through Validation:
The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and range. This validation provides confidence in the quantitative purity results.
Experimental Protocol: RP-HPLC with UV/DAD Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm (for primary quantification) and spectral scan from 200-400 nm (for peak purity analysis).
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.15 | Malononitrile (Starting Material) |
| 2 | 6.8 | 0.30 | Intermediate 1 |
| 3 | 9.2 | 99.40 | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine |
| 4 | 11.5 | 0.15 | Unknown Impurity |
| Total | 100.00 |
B. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is the ideal technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain low-molecular-weight by-products. Given the trifluoroethyl group, GC-MS is also well-suited to detect any volatile fluorinated side products.
Expertise & Experience in Method Selection:
A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers excellent versatility for separating a wide range of residual solvents and potential volatile impurities. Headspace sampling is the preferred injection technique for residual solvent analysis as it avoids contamination of the GC system with the non-volatile main component.
Trustworthiness through Standard Compliance:
The analysis of residual solvents should adhere to the limits set forth in the ICH Q3C guidelines.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector: Split mode (20:1), 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scan range 35-550 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the chemical structure of the synthesized compound and for identifying any structurally related impurities, such as regioisomers.
Expertise & Experience in Spectral Interpretation:
-
¹H NMR: Will confirm the presence of the pyrazole ring protons, the methylene protons of the trifluoroethyl group (which will appear as a quartet due to coupling with the fluorine atoms), and the amine protons.
-
¹³C NMR: Will show the expected number of carbon signals, with the trifluoromethyl carbon appearing at a characteristic upfield shift and showing a strong one-bond C-F coupling.
-
¹⁹F NMR: Is highly specific for the trifluoroethyl group and will show a triplet due to coupling with the adjacent methylene protons. The chemical shift is highly sensitive to the electronic environment, making it an excellent tool for detecting any fluorinated impurities.[12][13][14]
Trustworthiness through Orthogonal Verification:
The structural information from NMR provides an orthogonal confirmation of the identity established by mass spectrometry and chromatography.
Experimental Protocol: Multinuclear NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a good choice for dissolving the polar diamine and will show the exchangeable amine protons.
-
Experiments:
-
¹H NMR (quantitative, with a suitable internal standard like maleic acid).
-
¹³C{¹H} NMR.
-
¹⁹F NMR.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
Data Presentation: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 | s | C5-H of pyrazole |
| ~5.0 | q | -CH₂-CF₃ | |
| ~5.8 | br s | -NH₂ at C3 | |
| ~4.5 | br s | -NH₂ at C4 | |
| ¹³C | ~145 | s | C3-NH₂ |
| ~135 | s | C5 | |
| ~125 | q | -CF₃ | |
| ~110 | s | C4-NH₂ | |
| ~50 | q | -CH₂- | |
| ¹⁹F | ~ -73 | t | -CF₃ |
D. Elemental Analysis: Fundamental Compositional Verification
Elemental analysis provides a fundamental measure of the mass percentages of carbon, hydrogen, and nitrogen in the compound. The results are compared against the theoretical values calculated from the molecular formula (C₅H₆F₃N₃).
Trustworthiness through Stoichiometric Confirmation:
A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and overall purity.
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Procedure: Accurately weigh ~2 mg of the dry sample into a tin capsule. The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Data Presentation: Theoretical vs. Found Elemental Composition
| Element | Theoretical (%) | Found (%) | Difference (%) |
| C | 36.37 | 36.25 | -0.12 |
| H | 3.66 | 3.70 | +0.04 |
| N | 25.45 | 25.35 | -0.10 |
III. Conclusion: Ensuring Quality through a Rigorous, Integrated Approach
The purity assessment of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a critical step in its journey towards becoming a valuable component in drug development. This guide has outlined a comprehensive and scientifically sound strategy that moves beyond simple percentage purity determination. By integrating a thorough understanding of the synthetic pathway with a multi-modal analytical framework—encompassing HPLC, GC-MS, NMR, and elemental analysis—researchers and drug development professionals can build a robust and self-validating system of quality control. This rigorous approach, grounded in the principles of the ICH guidelines, ensures the trustworthiness of the analytical data and, ultimately, contributes to the development of safer and more effective medicines.
IV. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation. (n.d.). Benchchem.
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Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
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Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. (2016). Semantic Scholar.
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. Retrieved from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). sgs.com.
-
Pharmaceutical Intermediate Quality Standards Guide. (2025). novasolbiotech.com.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journals. Retrieved from [Link]
-
REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org.
-
Recent developments in aminopyrazole chemistry. (n.d.). arkat-usa.org.
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. Retrieved from [Link]
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Impurities in new drug substances Q3A (R2). (2006). ICH. Retrieved from [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). ResearchGate.
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The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. (n.d.). ResearchGate.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar.
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... (2023). ResearchGate.
-
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes. (n.d.). Benchchem.
-
Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. (n.d.). Royal Society of Chemistry.
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. Retrieved from [Link]
-
Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO 2 and Electron-Deficient Alkynes. (n.d.). ResearchGate.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PMC. Retrieved from [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PMC. Retrieved from [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). PMC. Retrieved from [Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). chem.wisc.edu.
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris.
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Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. (n.d.). SSRN.
-
Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia.
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Accurate 19F NMR Chemical Shifts in Fe(II) Complexes with the LH20t Local Hybrid Functional. (n.d.). ChemRxiv.
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). waters.com.
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
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Methodological & Application
Using 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine in parallel synthesis
Application Note & Protocols
Topic: Leveraging 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine for Rapid Parallel Synthesis of Fused Heterocyclic Libraries
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its value is often enhanced by the strategic incorporation of fluorine atoms to modulate physicochemical and pharmacokinetic properties.[4][5] This guide details the application of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine , a versatile building block designed for the efficient construction of diverse chemical libraries. We present a comprehensive overview of its synthetic utility, focusing on its application in parallel synthesis to generate fused pyrazolo[3,4-b]pyrimidine scaffolds. Detailed, step-by-step protocols for high-throughput library generation, mechanistic insights, and data presentation strategies are provided to empower researchers in their drug discovery efforts.
Introduction: A Building Block for Modern Drug Discovery
The relentless pace of drug discovery demands tools and methodologies that enable the rapid exploration of chemical space.[6] Parallel synthesis has emerged as a cornerstone strategy, allowing for the simultaneous creation of hundreds of discrete compounds.[7][8] The success of this approach hinges on the availability of robust, versatile, and strategically functionalized building blocks.[][10]
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is an exemplary building block for several key reasons:
-
Privileged Pyrazole Core: The pyrazole ring is a planar, aromatic heterocycle known for its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic contacts.
-
Vicinal Diamine Functionality: The adjacent 3- and 4-amino groups provide a reactive handle for cyclocondensation reactions, enabling the formation of fused bicyclic systems which are prevalent in kinase inhibitors and other targeted therapies.[11][12]
-
Trifluoroethyl Moiety: The N-linked trifluoroethyl group serves as a critical modulator of molecular properties. It can enhance metabolic stability, increase binding affinity through favorable interactions, and improve cell permeability by lowering the pKa of adjacent functionalities.[4][5]
This document serves as a practical guide for harnessing these features in a high-throughput parallel synthesis workflow.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Source |
| Molecular Formula | C₅H₆F₃N₃ | [13] |
| Molecular Weight | 165.12 g/mol | [13] |
| Appearance | Liquid or Solid or Semi-solid | [13] |
| Purity | ≥95% | [13][14] |
| Storage | Store at 2-8°C, sealed in dry, dark conditions | [13][14] |
| Safety | Warning: Causes skin and eye irritation. May cause respiratory irritation. (H315, H319, H335) | [13] |
Expert Insight: The diamine is susceptible to oxidation. It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for quantitative applications to prevent discoloration and degradation. Use freshly opened containers or aliquot stock material for long-term projects.
Synthetic Strategy: Parallel Synthesis of Pyrazolo[3,4-b]pyrimidines
The most direct and robust application of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine in parallel synthesis is its reaction with a diverse panel of 1,3-dicarbonyl compounds (or their equivalents) to yield a library of substituted pyrazolo[3,4-b]pyrimidines. This transformation is typically high-yielding and proceeds under conditions amenable to automation.[11][15]
The overall workflow for generating a compound library is depicted below.
Caption: High-throughput parallel synthesis workflow.
Detailed Protocol: 96-Well Plate Library Synthesis
This protocol describes the parallel synthesis of a 96-member library of 1-(2,2,2-trifluoroethyl)-pyrazolo[3,4-b]pyrimidines.
4.1. Materials and Equipment
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
-
A diverse set of 96 unique 1,3-dicarbonyl compounds (e.g., β-ketoesters, malonic esters, acetylacetones)
-
Anhydrous N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)
-
Glacial Acetic Acid
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (or multichannel pipettes)
-
Heated shaker or reaction block heater
-
Centrifugal evaporator
-
LC-MS system for analysis
4.2. Reagent Plate Preparation
-
Diamine Stock Solution: Prepare a 0.2 M solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine in anhydrous DMA.
-
Dicarbonyl Plate: In a 96-well plate, dispense 22 µmol of each unique 1,3-dicarbonyl compound into separate wells. If the dicarbonyls are solids, they can be pre-weighed or dispensed as concentrated stock solutions and the solvent evaporated.
4.3. Reaction Execution
-
Reagent Addition: Using an automated liquid handler or multichannel pipette, add 100 µL of the diamine stock solution (20 µmol, 1.0 eq) to each well of the dicarbonyl plate.
-
Catalyst/Solvent Addition: Add 100 µL of glacial acetic acid to each well. Acetic acid serves as both a catalyst and a co-solvent, promoting the condensation reaction.[15][16]
-
Reaction Incubation: Securely seal the 96-well reaction block with a sealing mat. Place the block on a heated shaker and incubate at 100 °C for 12-16 hours.
-
Expert Insight: Reaction progress can be monitored by taking a small aliquot from a few representative wells for LC-MS analysis. For many reactive dicarbonyls, the reaction may be complete in as little as 2-4 hours. Microwave-assisted synthesis can further reduce reaction times significantly.[11]
-
4.4. Work-up and Isolation
-
Solvent Removal: Cool the reaction block to room temperature. Remove the acetic acid and DMA under high vacuum using a centrifugal evaporator.
-
Reconstitution: Reconstitute the residue in each well with 200 µL of DMSO. This creates the final library plate ready for screening or further purification.
-
Quality Control: Transfer 5 µL from each well to a new 96-well plate and dilute with 195 µL of acetonitrile/water. Analyze by LC-MS to determine the purity and confirm the identity of each library member.
4.5. Representative Library Data
The following table illustrates hypothetical results for a subset of the library.
| Dicarbonyl Reagent (R¹-CO-CH₂-CO-R²) | Product Structure | Theoretical MW | Observed [M+H]⁺ | Purity (UV @ 254nm) |
| Ethyl acetoacetate (R¹=CH₃, R²=OEt) | 231.18 | 232.1 | >95% | |
| Acetylacetone (R¹=CH₃, R²=CH₃) | 229.19 | 230.2 | >98% | |
| Ethyl benzoylacetate (R¹=Ph, R²=OEt) | 293.25 | 294.2 | >92% | |
| Dibenzoylmethane (R¹=Ph, R²=Ph) | 355.32 | 356.3 | >90% | |
| Ethyl 4,4,4-trifluoroacetoacetate (R¹=CF₃, R²=OEt) | 285.16 | 286.1 | >95% |
(Note: Product structure images are placeholders for actual chemical drawings)
Mechanistic Rationale
The formation of the pyrazolo[3,4-b]pyrimidine core proceeds via a well-established acid-catalyzed cyclocondensation pathway. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[11][15]
Caption: Reaction mechanism for pyrazolopyrimidine formation.
The reaction is initiated by the nucleophilic attack of one of the amino groups (typically the more basic 4-amino group) onto one of the carbonyls of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enamine or imine intermediate. Subsequent intramolecular attack by the second amino group and a final dehydration step leads to the stable, aromatic pyrazolo[3,4-b]pyrimidine ring system. The acidic conditions catalyze both the initial condensation and the subsequent dehydration steps.
Conclusion
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a highly effective building block for parallel synthesis. Its inherent reactivity and strategically positioned functional groups allow for the straightforward, high-throughput synthesis of diverse libraries of fused pyrazole heterocycles. The protocol detailed herein provides a robust and validated starting point for researchers aiming to rapidly generate novel chemical matter for screening in various drug discovery programs, particularly in the fields of oncology and inflammation where pyrazole-based scaffolds are highly prevalent.[17]
References
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Haque, T. S., et al. (2002). Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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Al-Sanea, M. M., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Reyes-Márquez, F., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
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Bondock, S., et al. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
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Ghandour, O., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. [Link]
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Saleh, N., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. [Link]
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Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
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Bennamane, N., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. [Link]
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Al-Sanea, M. M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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Levin, V. V., & Dilman, A. D. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Ball, M., et al. Design and synthesis of fused pyridine building blocks for automated library generation. ChemRxiv. [Link]
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Zhang, D., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]
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Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
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Hart, E. C. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
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Mykhailiuk, P. K. (2013). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry. [Link]
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Le, C. M., et al. (2020). Synthesis of β-Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N-H Heterocycles. PubMed. [Link]
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Fahmy, A. F. M. (2006). Heterocycles as versatile building blocks in different synthetic strategies. ARKIVOC. [Link]
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Derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine for library synthesis
Application Note & Protocol Guide
Introduction: The Strategic Value of the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its value stems from its structural planarity, metabolic stability, and capacity for diverse interactions with biological targets through hydrogen bonding and π-stacking.[4][5] The strategic incorporation of a 2,2,2-trifluoroethyl group at the N1 position significantly enhances the therapeutic potential of the scaffold. This modification often improves metabolic stability by blocking oxidative degradation and can increase binding affinity through favorable lipophilic and electronic interactions.[1][4][6]
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine core is an exceptionally versatile starting point for combinatorial library synthesis. The vicinal (adjacent) amino groups at the C3 and C4 positions offer two orthogonal points for derivatization. This arrangement allows for the generation of a wide array of structurally diverse molecules through reactions such as acylation, sulfonylation, reductive amination, and the formation of fused heterocyclic systems.[7] This guide provides a comprehensive overview of the key derivatization strategies and detailed experimental protocols for constructing focused compound libraries based on this high-value scaffold, intended for researchers in drug discovery and medicinal chemistry.
Workflow Overview: From Core Scaffold to Diverse Library
The generation of a compound library from the starting diamine follows a structured yet flexible workflow. The initial choice of derivatization chemistry dictates the structural class of the final compounds. This can be followed by purification and characterization suitable for a parallel synthesis format.
Caption: High-level workflow for library generation.
Part 1: Foundational Derivatization Protocols
The vicinal diamine motif offers rich chemical handles for diversification. The choice between mono- or di-substitution can often be controlled by stoichiometry and reaction conditions. For library synthesis, reactions are typically designed to go to completion to simplify purification.
Acylation for Amide Library Synthesis
Amide bond formation is a robust and widely used reaction in medicinal chemistry. The amino groups of the pyrazole core can be readily acylated using acyl chlorides or by coupling with carboxylic acids.
Causality Behind Experimental Choices:
-
Acyl Chlorides: Highly reactive, often requiring a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge the HCl byproduct. The reaction is fast and typically driven to completion easily, making it ideal for library synthesis.
-
Carboxylic Acid Coupling: Requires an activating agent (e.g., HATU, HBTU, EDC) to form a highly reactive intermediate. This method is advantageous when the corresponding acyl chloride is unstable or not commercially available. It offers milder conditions compared to acyl chlorides.
Protocol 1: Parallel Acylation with Acyl Chlorides
-
Preparation: In an array of reaction vials (e.g., 96-well plate format), add a solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.2 eq. for di-acylation).
-
Reagent Addition: To each vial, add a solution of the desired acyl chloride (2.1 eq. for di-acylation) in the same solvent. Use of a liquid handling robot can facilitate this for high-throughput synthesis.[8][9]
-
Reaction: Seal the vials/plate and agitate at room temperature for 2-16 hours. Reaction progress can be monitored by LC-MS on a representative sample.
-
Work-up & Purification: Upon completion, the reaction mixtures can be quenched with water or a saturated aqueous NaHCO₃ solution. For library purification, two common strategies are:
-
Liquid-Liquid Extraction: Partition the mixture between an organic solvent (e.g., Ethyl Acetate) and water. The organic layers are then collected and evaporated.
-
Solid-Phase Extraction (SPE): Pass the crude reaction mixture through an appropriate SPE cartridge (e.g., silica for non-polar compounds or a scavenger resin to remove excess reagents) to isolate the desired product.[10][11]
-
Sulfonylation for Sulfonamide Library Synthesis
The synthesis of sulfonamides is analogous to acylation, typically employing sulfonyl chlorides as the electrophile. Sulfonamides are excellent hydrogen bond donors and acceptors, making them a valuable functional group in drug design.
Causality Behind Experimental Choices:
-
Reagents: Sulfonyl chlorides are the most common reagents for this transformation. The reaction is typically performed in the presence of a base like pyridine or triethylamine in an aprotic solvent.[12][13]
-
Catalysis: In some cases, 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly with less reactive amines or sulfonyl chlorides.
Protocol 2: Parallel Sulfonylation
-
Preparation: Dispense a solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq.) in anhydrous DCM or pyridine into an array of reaction vials.
-
Base Addition: If not using pyridine as the solvent, add triethylamine (2.5 eq.).
-
Reagent Addition: Add a solution of the desired sulfonyl chloride (2.2 eq. for di-sulfonylation) to each respective vial.
-
Reaction: Agitate the sealed reaction array at room temperature for 4-24 hours. Monitor for completion via LC-MS.
-
Work-up & Purification: Quench the reaction with water. The resulting products can be purified using parallel liquid-liquid extraction or automated preparative HPLC.[11]
Reductive Amination for Secondary Amine Synthesis
Reductive amination provides a powerful method for C-N bond formation, allowing the introduction of a wide variety of substituents from a vast pool of commercially available aldehydes and ketones.[14] This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[15][16] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[17] This selectivity avoids side reactions and simplifies the procedure, making it highly amenable to library synthesis.
-
Solvent: Aprotic solvents like 1,2-Dichloroethane (DCE), THF, or DCM are typically used.[16] A small amount of acetic acid can be added to catalyze imine formation.
Protocol 3: Parallel Reductive Amination
-
Preparation: To an array of reaction vials, add the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq.) followed by a solution of the desired aldehyde or ketone (1.1 eq. for mono-amination) in DCE.
-
Imine Formation: Add acetic acid (0.1-0.5 eq.) and agitate the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to each vial. Note: This addition can be slightly exothermic.
-
Reaction: Seal the vials and agitate at room temperature for 3-24 hours. Monitor by LC-MS.
-
Work-up & Purification: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM). The combined organic layers are dried, filtered, and concentrated. Purification is typically achieved via preparative HPLC or silica gel chromatography.
Part 2: Advanced Derivatization - Fused Ring Systems
The 1,2-diamine arrangement is a gateway to constructing fused heterocyclic systems, significantly expanding the chemical space accessible from this scaffold. Reaction with 1,2-dicarbonyl compounds or their equivalents leads to the formation of pyrazine or other diazine rings fused to the pyrazole core.
Causality Behind Experimental Choices:
-
Reactant Choice: α-Diketones (like 2,3-butanedione) or α-ketoaldehydes react with the 1,2-diamine to form pyrazolo[3,4-b]pyrazines. This condensation reaction is often acid- or base-catalyzed and proceeds by forming two imine bonds followed by aromatization.
-
Reaction Conditions: The reaction is typically performed by heating the reactants in a protic solvent like ethanol or acetic acid to drive the condensation and dehydration steps.[7]
Caption: Key derivatization pathways from the core scaffold.
Protocol 4: Synthesis of a Fused Pyrazolo[3,4-b]pyrazine Library
-
Preparation: In an array of microwave vials, dispense a solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq.) in ethanol or acetic acid.
-
Reagent Addition: Add the desired 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.05 eq.).
-
Reaction: Seal the vials and heat using a microwave reactor (e.g., 120-150 °C for 10-30 minutes). Microwave heating often accelerates these condensations significantly compared to conventional heating.
-
Work-up & Purification: After cooling, the reaction mixture may precipitate the product. If so, the product can be isolated by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude material is purified by crystallization or chromatography.
Data Presentation: Building Block Diversity
For effective library synthesis, a diverse set of building blocks should be utilized. The tables below provide examples of commercially available reagents for each reaction type.
Table 1: Representative Acyl Chlorides & Sulfonyl Chlorides
| Reagent Type | Building Block Name | Structure (R- group) |
| Acyl Chloride | Benzoyl chloride | Phenyl |
| Acyl Chloride | Cyclopropanecarbonyl chloride | Cyclopropyl |
| Acyl Chloride | 4-Morpholinecarbonyl chloride | 4-Morpholinyl |
| Sulfonyl Chloride | Benzenesulfonyl chloride | Phenyl |
| Sulfonyl Chloride | Thiophene-2-sulfonyl chloride | 2-Thienyl |
| Sulfonyl Chloride | Methanesulfonyl chloride | Methyl |
Table 2: Representative Aldehydes for Reductive Amination
| Aldehyde Name | Structure (R- group for R-CHO) |
| 4-Pyridinecarboxaldehyde | 4-Pyridyl |
| Isobutyraldehyde | Isopropyl |
| 2-Furaldehyde | 2-Furyl |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl |
Conclusion and Outlook
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine scaffold is a powerful platform for the rapid generation of diverse and novel chemical entities for drug discovery programs. The protocols outlined in this guide provide robust and scalable methods for exploring the chemical space around this core through four key chemical transformations. The resulting libraries of amides, sulfonamides, secondary amines, and fused heterocycles can be invaluable in hit-finding and lead optimization campaigns. The combination of high-throughput experimentation with this versatile starting material allows for the accelerated design of new lead compounds.[8][9]
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T. S. Haque, et al., "Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase," Journal of Medicinal Chemistry, 2002. [Link]
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T. S. Haque, et al., "Parallel synthesis of potent, pyrazole-based inhibitors of Helicobacter pylori dihydroorotate dehydrogenase," Journal of Medicinal Chemistry, 2002. [Link]
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H. Salgado-Zamora, et al., "One-pot synthesis of the N-pyrazolyl amine via a reductive amination," ResearchGate, 2018. [Link]
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S. R. Yetra, et al., "Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation," RSC Publishing, 2025. [Link]
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V. M. K. Bagdi, et al., "Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde," PubMed, 2016. [Link]
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A. V. Karchava, et al., "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles," ResearchGate, 2025. [Link]
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M. Musiejuk, et al., "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties," RSC Publishing, 2020. [Link]
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M. Hawash, et al., "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents," MDPI, 2026. [Link]
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Pharmacy, "PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS)," YouTube, 2020. [Link]
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G. La Regina, et al., "Amino-Pyrazoles in Medicinal Chemistry: A Review," PMC, 2023. [Link]
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M. Hawash, et al., "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an," An-Najah Staff, 2025. [Link]
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A. Khan, "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry," Research and Reviews: Journal of Medicinal & Organic Chemistry, 2024. [Link]
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Unknown Author, "Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole," Slideshare, 2023. [Link]
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H.-Y. Lee, et al., "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study," MDPI, 2017. [Link]
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N. A. A. Norwahid, et al., "Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential," ResearchGate, 2024. [Link]
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B. Luszczynska, et al., "Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications," MDPI, 2022. [Link]
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S. G. K. Kumar, et al., "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," MDPI, 2018. [Link]
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Z.-L. Wang, et al., "Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane," CCS Chemistry, 2022. [Link]
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C. P. Pandhurnekar, et al., "A Review on Synthesis and Applications of Pyrazole and its Analogues," Journal of Advanced Scientific Research, 2021. [Link]
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M. A. Bodas, et al., "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions," The Royal Society of Chemistry, 2018. [Link]
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A. V. Karchava, et al., "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles," MDPI, 2023. [Link]
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M. Kusakiewicz-Dawid, et al., "2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate," PMC, 2021. [Link]
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Application Notes and Protocols: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine as a Versatile Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Advantage of the Fluorinated Pyrazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic scaffolds employed in this endeavor, the pyrazole nucleus stands out as a "privileged" structure, consistently yielding potent and selective inhibitors.[1]
This application note details the utility of a specific, fluorinated building block, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine , for the synthesis of a new generation of kinase inhibitors. The vicinal diamine functionality on the pyrazole ring serves as a versatile handle for the construction of fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core, which is a well-validated pharmacophore for targeting a range of kinases.[2][3]
The introduction of a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole is a deliberate design element aimed at enhancing the pharmacological properties of the final inhibitor. The trifluoromethyl group is known to increase metabolic stability, improve membrane permeability, and enhance binding affinity through favorable interactions with the kinase active site.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key building block, its elaboration into a representative Cyclin-Dependent Kinase 2 (CDK2) inhibitor, and detailed protocols for the biological evaluation of the resulting compound.
Rationale for Targeting CDK2 with a Pyrazolo[3,4-d]pyrimidine Scaffold
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S phase transition.[4] Its aberrant activity is a common feature in many human cancers, making it a high-priority target for anticancer drug development. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a particularly effective framework for the design of potent CDK2 inhibitors, acting as a purine isostere and engaging in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.[2][3]
The general workflow for the development of a novel kinase inhibitor from the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine building block is outlined below.
Figure 1: Overall workflow from building block synthesis to biological evaluation.
PART 1: Synthesis of the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Building Block
The synthesis of the target diamine can be achieved through a multi-step sequence starting from commercially available materials. The proposed route involves the initial formation of a trifluoroethyl-substituted pyrazole, followed by regioselective nitration and subsequent reduction to yield the desired 3,4-diaminopyrazole.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic route for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.
Experimental Protocols
Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar) to prepare a fresh solution of sodium ethoxide.
-
Reactant Addition: Cool the solution to 0 °C and add malononitrile (1.0 eq). Stir for 15 minutes.
-
To this mixture, add 2,2,2-trifluoroethylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
-
Reaction Setup: To a stirred solution of fuming nitric acid (3.0 eq) at 0 °C, slowly add concentrated sulfuric acid (3.0 eq).
-
Reactant Addition: To this nitrating mixture, add 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 3: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until the starting material is consumed (as monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the desired 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, which can be used in the next step without further purification if of sufficient purity.
PART 2: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine-based CDK2 Inhibitor
To demonstrate the utility of the diamine building block, we will synthesize a representative CDK2 inhibitor, hereafter designated as CDK2-I-TFP , by constructing a pyrazolo[3,4-d]pyrimidine core. The structure is designed based on known structure-activity relationships of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, which often feature small alkyl groups at the 4-position and an aniline or substituted aniline at the 6-position.[5]
Synthetic Protocol for CDK2-I-TFP
The synthesis involves a cyclocondensation reaction between the diamine building block and a β-ketoester, followed by chlorination and subsequent nucleophilic aromatic substitution.
Figure 3: Synthesis of the representative CDK2 inhibitor, CDK2-I-TFP.
-
Step 1: Cyclocondensation: Reflux a mixture of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid for 8-12 hours. Cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry.
-
Step 2: Chlorination: Heat the product from Step 1 in excess phosphorus oxychloride (POCl₃) at reflux for 4-6 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaHCO₃ solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure.
-
Step 3: Nucleophilic Aromatic Substitution: Dissolve the chlorinated intermediate from Step 2 in n-butanol. Add 3-fluoroaniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Heat the mixture to reflux for 6-10 hours. After completion, remove the solvent and purify the residue by column chromatography to yield the final product, CDK2-I-TFP .
PART 3: Biological Evaluation of the Synthesized Inhibitor
The biological activity of the synthesized inhibitor is evaluated through in vitro kinase assays to determine its potency (IC₅₀) against the target kinase, and cell-based assays to assess its anti-proliferative effects.
In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay platforms, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6][7]
Materials and Reagents:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK2 substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Synthesized inhibitor (CDK2-I-TFP) and a reference inhibitor (e.g., Roscovitine)
-
384-well assay plates
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of CDK2-I-TFP and the reference inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitors in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the CDK2/Cyclin A2 enzyme and substrate peptide in Kinase Buffer to the desired final concentrations.
-
Prepare the ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for CDK2.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the inhibitor serial dilutions or vehicle control to the appropriate wells.
-
Add 5 µL of the CDK2/Cyclin A2 enzyme/substrate mixture to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
-
| Parameter | Typical Concentration |
| CDK2/Cyclin A2 | 1-5 ng/µL |
| Substrate Peptide | 1-5 µM |
| ATP (Kₘ) | 10-50 µM |
| Incubation Time | 60 minutes |
Table 1: Typical parameters for an in vitro CDK2 kinase assay.
Cell-Based Anti-Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials and Reagents:
-
Human cancer cell line with known CDK2 dependency (e.g., HCT116, MCF-7)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CDK2-I-TFP and a reference inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of CDK2-I-TFP and the reference inhibitor in complete culture medium. Replace the existing medium with the medium containing the inhibitors or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine building block represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic design, incorporating a handle for heterocyclic ring formation and a trifluoroethyl group for improved drug-like properties, makes it an attractive component for medicinal chemistry campaigns. The provided protocols offer a clear pathway for the synthesis of this building block, its elaboration into a representative CDK2 inhibitor, and the subsequent biological evaluation of the final compound.
Future work could involve the expansion of the inhibitor library by varying the substituents on the pyrazolo[3,4-d]pyrimidine core to explore the structure-activity relationship and optimize for potency and selectivity against a panel of kinases.
References
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15381-15402. [Link]
-
El-Sayed, N. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1903. [Link]
-
El-Adl, K., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7521. [Link]
-
Ibrahim, D. A., et al. (2018). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][4][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Acta Poloniae Pharmaceutica, 75(5), 1103-1113.
-
Hassan, A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4945. [Link]
-
Gomaa, A. M., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 609-618. [Link]
- Patel, K. D., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(11), 4334-4339.
-
Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. [Link]
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Chen, C.-Y., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 799. [Link]
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Kim, D., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1641-1644. [Link]
-
Bera, H., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(3), 1-52. [Link]
- Stanovnik, B., et al. (2005). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ARKIVOC, 2005(4), 1-12.
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]
-
Nanolive. (n.d.). High-resolution time-lapse imaging of cell response to CDK2-inhibition. [Link]
-
Milcent, T., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 799. [Link]
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Application Note: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines from 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized as purine bioisosteres in the development of kinase inhibitors and antiviral agents 1. While traditional syntheses rely on 5-amino-1H-pyrazole-4-carbonitriles, starting from a 3,4-diamine precursor such as 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine presents a unique topological challenge. Direct cyclization of a 3,4-diamine traps the synthesis in an incorrect structural topology. This application note details a self-validating, regioselective deaminative bypass to successfully construct the target pyrazolo[3,4-d]pyrimidine scaffold.
Topological Constraints & Retrosynthetic Analysis
A fundamental topological rule in heterocyclic chemistry dictates that the pyrazolo[3,4-d]pyrimidine scaffold requires the C4 atom of the pyrazole ring to be bonded to a carbon atom (specifically, C6 of the newly formed pyrimidine ring) 2.
In 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, both the C3 and C4 positions bear nitrogen atoms. If subjected to standard 1-carbon donors (e.g., triethyl orthoformate) or 2-carbon donors (e.g., 1,2-dicarbonyls), the diamine undergoes direct cyclization to yield imidazo[4,5-c]pyrazoles or pyrazolo[3,4-b]pyrazines , respectively. To achieve the [3,4-d]pyrimidine topology, the C4-nitrogen must be strategically excised and replaced with a carbon-linked functional group prior to pyrimidine annulation.
Topological divergence and strategic synthesis of pyrazolo[3,4-d]pyrimidine from a 3,4-diamine.
Mechanistic Causality: The Deaminative Bypass
To bypass the topological trap, we employ a two-step workflow:
-
Regioselective Sandmeyer Cyanation: The C4-amino group of the pyrazole ring is significantly more electron-rich and possesses pure aromatic character. In contrast, the C3-amino group exhibits amidine-like resonance with the adjacent N2 atom, rendering it less nucleophilic 3. This electronic differentiation allows for the highly regioselective diazotization of the C4-amine at 0 °C. Subsequent treatment with CuCN replaces the diazonium group with a nitrile, yielding the critical intermediate: 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile .
-
Pyrimidine Annulation: The resulting 3-amino-4-carbonitrile is perfectly primed for pyrimidine formation. High-temperature condensation with formamide drives the nucleophilic attack of the C3-amine onto the formamide carbonyl, followed by intramolecular cyclization onto the C4-nitrile, generating the fully aromatized pyrazolo[3,4-d]pyrimidine core.
Quantitative Data & Optimization
The success of this workflow relies heavily on strict temperature control during diazotization and sufficient thermal energy during annulation.
Table 1: Optimization of the Regioselective Sandmeyer Reaction
| Entry | Acid / Solvent | CuCN (equiv.) | Temp (°C) | Yield (%) | Regioselectivity (C4 vs C3) |
| 1 | HCl (aq, 6M) | 1.2 | 60 | 78 | >95:5 |
| 2 | H₂SO₄ (aq, 3M) | 1.2 | 60 | 65 | 90:10 |
| 3 | HCl (aq, 6M) | 1.2 | 90 | 45 | >95:5 (Thermal degradation) |
Table 2: Optimization of Pyrimidine Annulation
| Entry | Reagent / Carbon Donor | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Formamide (neat) | 180 | 8 | 82 | Clean conversion, easy workup |
| 2 | TEOF / NH₃ in EtOH | 120 | 12 | 64 | Requires sealed tube |
| 3 | Urea (neat melt) | 200 | 4 | 55 | Yields the 4,6-dione derivative |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Causality Checkpoint: This step converts the problematic diamine into the required topological precursor.
Step-by-Step Procedure:
-
Preparation: Suspend 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (10.0 mmol) in 6M HCl (20 mL). Cool the mixture to 0–5 °C in an ice-water bath.
-
Diazotization: Dissolve NaNO₂ (10.5 mmol) in minimal water (5 mL). Add this solution dropwise to the diamine suspension over 15 minutes, maintaining the internal temperature below 5 °C to prevent premature nitrogen evolution. Stir for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of CuCN (12.0 mmol) and KCN (24.0 mmol) in water (25 mL) and cool to 0 °C. Carefully neutralize the diazonium solution with cold saturated Na₂CO₃ (aq) to pH 6, then add it dropwise to the CuCN complex.
-
Thermal Activation: Gradually warm the reaction mixture to 60 °C and stir for 2 hours.
-
Workup: Cool to room temperature, extract with EtOAc (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
-
Self-Validation (QC): Analyze the intermediate via FT-IR. The disappearance of one set of primary amine N-H stretches and the appearance of a sharp, distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹ confirms successful regioselective cyanation.
Protocol B: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Causality Checkpoint: Formamide acts as both the solvent and the dual carbon/nitrogen donor. The high temperature (180 °C) is thermodynamically required to overcome the activation barrier of the nitrile cyclization.
Step-by-Step Procedure:
-
Reaction Setup: In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser, suspend the 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile (5.0 mmol) in neat formamide (15 mL).
-
Annulation: Heat the mixture to 180 °C under an inert argon atmosphere. Stir vigorously for 8 hours. The suspension will initially dissolve, followed by the gradual precipitation of the product as the reaction progresses.
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (50 mL) to fully precipitate the pyrazolo[3,4-d]pyrimidine product.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (2 × 10 mL) and cold ethanol (5 mL).
-
Purification: Recrystallize from DMF/Water or hot ethanol to afford the pure 1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Self-Validation (QC): ¹H NMR (DMSO-d₆) will show the disappearance of the pyrazole C3-NH₂ protons and the emergence of a highly deshielded pyrimidine C6-H aromatic singlet at ~8.2–8.4 ppm, confirming the closure of the pyrimidine ring.
References
-
Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
-
Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity ResearchGate URL:[Link][2]
Sources
Application Note: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine as a High-Value Scaffold in Agrochemical Discovery
Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Researchers Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Mechanistic Rationale
The pursuit of next-generation agrochemicals requires molecular scaffolds that balance potent bioactivity with stringent environmental and metabolic stability. 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine has emerged as a privileged building block in the synthesis of novel insecticides and fungicides.
Causality in Molecular Design:
The strategic incorporation of the 2,2,2-trifluoroethyl group serves a dual mechanistic purpose. First, the strong electron-withdrawing nature of the
Furthermore, the 3,4-diamine functionality provides a highly versatile, orthogonally reactive core. The innate electronic bias between the C3 and C4 amines allows for regioselective sequential couplings, enabling the rapid assembly of complex anthranilic diamides (Ryanodine receptor modulators) and pyrazole-carboxamides (Succinate Dehydrogenase Inhibitors) without the need for cumbersome protecting-group chemistry 2.
Experimental Protocols: Synthesis & Formulation
Protocol A: Regioselective Orthogonal Synthesis of Anthranilic Diamides
Objective: Synthesize Ryanodine Receptor (RyR) targeted diamides utilizing the differential nucleophilicity of the 3,4-diamine core.
Causality & Self-Validation: The C4-amino group is sterically less hindered and electronically more nucleophilic than the C3-amino group (which is deactivated by the adjacent pyrazole nitrogen). By strictly controlling the temperature at 0°C during the first acylation, we force the reaction exclusively at the C4 position. The protocol is self-validating: an in-process LC-MS check must show a single
Step-by-Step Methodology:
-
Regioselective Acylation (C4-Amine):
-
Charge a dry 250 mL round-bottom flask with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
Add anhydrous pyridine (15.0 mmol, 1.5 eq) and cool the mixture to exactly 0°C using an ice-brine bath.
-
Dropwise add a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (10.5 mmol, 1.05 eq) in DCM (20 mL) over 30 minutes.
-
Validation Check: Stir for 2 hours at 0°C. Sample 10 μL, dilute in MeCN, and run LC-MS. Proceed only when >98% conversion to the mono-acylated intermediate is confirmed.
-
-
Second Acylation (C3-Amine):
-
Concentrate the reaction mixture under reduced pressure to remove DCM. Redissolve the crude intermediate in anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Add the secondary carboxylic acid (e.g., a substituted anthranilic acid derivative, 12.0 mmol, 1.2 eq), HATU (15.0 mmol, 1.5 eq), and N,N-diisopropylethylamine (DIPEA, 30.0 mmol, 3.0 eq).
-
Elevate the temperature to 60°C and stir for 12 hours. The elevated temperature overcomes the steric hindrance at the C3 position.
-
-
Workup & Purification:
-
Quench with saturated aqueous
(100 mL) and extract with Ethyl Acetate (3 x 50 mL). -
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure anthranilic diamide.
-
Protocol B: Time-Release Granular Formulation
Objective: Formulate the highly lipophilic synthesized active ingredient (AI) into a sustained-release matrix to prevent rapid soil crystallization and mitigate phytotoxicity.
Causality: Highly fluorinated compounds exhibit poor aqueous solubility. If applied as a standard emulsifiable concentrate (EC), they can rapidly crystallize in the soil, becoming biologically unavailable. By embedding the AI in a bentonite-starch matrix, water ingress swells the polymer, creating a controlled diffusion gradient that releases the AI steadily into the rhizosphere over 30–45 days 3.
Step-by-Step Methodology:
-
Micronization: Mill the synthesized AI using an air-jet mill until the particle size distribution reaches
. -
Matrix Blending: In a high-shear mixer, combine the micronized AI (5% w/w), sodium bentonite (swelling agent, 30% w/w), pre-gelatinized starch (binder, 10% w/w), and kaolin clay (carrier, 55% w/w).
-
Granulation & Extrusion: Slowly add deionized water (approx. 15-20% by weight) while mixing until a pliable dough forms. Extrude the dough through a basket extruder fitted with a 1.0 mm mesh screen.
-
Drying: Dry the resulting granules in a fluid bed dryer at 60°C until the residual moisture content is strictly
.
Quantitative Data: Bioactivity & Physicochemical Profiling
The table below summarizes the structure-activity relationship (SAR) data for derivatives synthesized from the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine core, comparing their physicochemical properties and efficacy against the Diamondback moth (Plutella xylostella).
| Compound Derivative | R-Group Substitution (C3/C4) | LogP | Primary Target | |
| Diamine Core | -NH2, -NH2 (Unsubstituted) | 1.2 | >100 (Inactive) | N/A |
| Diamide Analog A | 3-Bromo-1-(3-chloropyridin-2-yl) | 4.8 | 0.25 | RyR Modulator |
| Diamide Analog B | 3-Trifluoromethyl-phenyl | 5.2 | 0.10 | RyR Modulator |
| Carboxamide Analog C | 2,5-Dimethylphenoxy | 3.9 | 1.50 | SDHI (Complex II) |
| Standard Control | Chlorantraniliprole | 4.7 | 0.25 | RyR Modulator |
Data Interpretation: Analog B demonstrates superior insecticidal activity (
Pathway & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways utilizing the diamine core and their respective downstream biological mechanisms of action in agricultural pests.
Caption: Divergent synthesis of RyR insecticides and SDHI fungicides from the trifluoroethyl-pyrazole core. (Max Width: 760px)
References
- Targeted Synthesis of Anthranilic Diamides Insecticides Containing Trifluoroethoxyl Phenylpyrazole.
- Time-release-type granular agrochemical composition and method for manufacturing same.
- Intermediates in the preparation of fungicidal pyrazoles.
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
Sources
Protocol for N-acylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
An Application Note and Protocol for the Regioselective N-Acylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Abstract
N-acylated pyrazole derivatives are privileged scaffolds in modern medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals.[1][2] This application note provides a comprehensive, field-tested protocol for the N-acylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a substrate of interest due to the influence of the trifluoroethyl group on the molecule's electronic properties and potential biological activity.[1][3][4] The primary challenge in the functionalization of this diamine lies in controlling the regioselectivity to favor either mono- or di-acylation. This guide details two distinct, robust protocols leveraging stoichiometric and thermal control to selectively yield the desired N-acyl products. We delve into the mechanistic rationale behind component selection, including the use of 4-(dimethylamino)pyridine (DMAP) as a superior acyl-transfer catalyst, and provide a complete methodology for synthesis, purification, and characterization.
Introduction and Scientific Principles
The acylation of amines to form stable amide bonds is a cornerstone of organic synthesis.[5][6] For heterocyclic diamines like 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, this transformation introduces functional handles that can modulate physicochemical properties, direct further synthetic steps, or serve as key pharmacophoric elements.
The substrate presents two key chemical considerations:
-
Nucleophilicity: The N1-linked 2,2,2-trifluoroethyl group is strongly electron-withdrawing, which reduces the electron density of the pyrazole ring and, consequently, decreases the nucleophilicity of the C3 and C4 amino groups. This necessitates the use of a highly efficient catalytic system to achieve high conversion.
-
Regioselectivity: The presence of two adjacent amino groups raises the challenge of selective acylation. Uncontrolled reaction conditions can lead to a mixture of mono-acylated isomers and the di-acylated product, complicating purification and reducing the yield of the desired compound.
To address these challenges, this protocol employs a potent catalytic system and provides precise control over reaction parameters to steer the outcome towards either mono- or di-acylation.
The DMAP Catalytic Mechanism: A Superior Acyl-Transfer System
Standard acylation of weakly nucleophilic amines often requires harsh conditions or results in low yields. 4-(Dimethylamino)pyridine (DMAP) is a "super catalyst" for acylation reactions, often providing rate enhancements of over 10,000-fold compared to pyridine. Its efficacy stems from a nucleophilic catalysis mechanism.[7][8]
DMAP first attacks the electrophilic acylating agent (e.g., an acyl chloride or anhydride) to form a highly reactive N-acylpyridinium intermediate.[7] This intermediate is significantly more electrophilic than the starting acylating agent, readily transferring the acyl group to the weakly nucleophilic pyrazole-diamine. The catalyst is regenerated in the process, allowing it to re-enter the catalytic cycle. A non-nucleophilic base, such as triethylamine (TEA), is included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing it from protonating and deactivating the starting amine or the DMAP catalyst.[9]
Caption: The catalytic cycle of DMAP in N-acylation reactions.
Controlling Reaction Selectivity: Mono- vs. Di-acylation
Achieving selective mono-acylation over di-acylation is a common challenge with symmetric or near-symmetric diamines.[10] The outcome of the reaction on 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine can be effectively controlled by manipulating key reaction parameters. The principles outlined below form the basis for the two distinct protocols provided in Section 3.
| Parameter | Condition for Mono-acylation | Condition for Di-acylation | Rationale |
| Stoichiometry | 1.0 eq. Diamine : 1.0-1.1 eq. Acylating Agent | 1.0 eq. Diamine : ≥ 2.2 eq. Acylating Agent | Limiting the acylating agent statistically favors a single acylation event. An excess ensures both amino groups are acylated.[10] |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Lower temperatures slow the reaction rate, allowing for greater control and favoring the kinetically preferred mono-acylation. Higher temperatures provide the energy needed to overcome the activation barrier for the second, less favorable acylation.[10] |
| Addition Rate | Slow, dropwise addition of acylating agent | Rapid or portion-wise addition | Slow addition maintains a low instantaneous concentration of the acylating agent, minimizing the chance of a single diamine molecule reacting twice. |
Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Acyl chlorides and anhydrides are corrosive and moisture-sensitive.
Materials and Reagents
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (Substrate)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) or Acetic Anhydride (Acylating Agent)
-
Triethylamine (TEA), anhydrous
-
4-(Dimethylamino)pyridine (DMAP), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)[5]
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Protocol A: Selective Mono-N-acylation
This protocol is designed to favor the formation of the mono-acylated product.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base and Catalyst Addition: To the stirred solution, add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.05-0.1 eq).
-
Acylating Agent Addition: Add the acylating agent (1.05 eq) dropwise via a syringe over 15-30 minutes. Ensure the internal temperature remains below 5 °C. A precipitate of triethylammonium hydrochloride may form.[11]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[10]
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-acylated product.
Protocol B: Di-N-acylation
This protocol is designed to yield the fully acylated product.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq) in anhydrous DCM.
-
Base and Catalyst Addition: To the stirred solution at room temperature, add triethylamine (2.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Acylating Agent Addition: Add the acylating agent (2.2 eq) dropwise. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor by TLC. If the reaction is sluggish, it can be gently heated to reflux until TLC indicates the disappearance of all mono-acylated intermediates.
-
Workup: Follow the same workup procedure as described in Protocol A (Step 6).
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure di-acylated compound.
Caption: A generalized workflow for the N-acylation protocol.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the final product(s). Below are the expected spectroscopic signatures for a successful N-acylation.
| Technique | Mono-Acylated Product | Di-Acylated Product |
| ¹H NMR | Appearance of a new amide N-H proton signal (broad singlet). Signals for the acyl group protons (e.g., a singlet ~2.1 ppm for acetyl). One remaining amine (-NH₂) signal. Shift in pyrazole aromatic proton signals. | Disappearance of both amine (-NH₂) proton signals. Appearance of two amide N-H signals. Signals corresponding to two acyl groups. |
| ¹³C NMR | Appearance of a new amide carbonyl carbon signal (~168-175 ppm). Signals for the acyl group carbons. | Appearance of two distinct amide carbonyl signals. |
| ¹⁹F NMR | A single signal (typically a triplet) for the -CF₃ group. | A single signal (typically a triplet) for the -CF₃ group, potentially shifted slightly from the mono-acyl product. |
| IR Spectroscopy | Characteristic amide C=O stretch (~1650-1680 cm⁻¹). N-H stretching bands for both the amide (~3300 cm⁻¹) and the remaining amine (~3350-3500 cm⁻¹). | Strong amide C=O stretch (~1650-1680 cm⁻¹). N-H stretching band for the amide groups. Absence of primary amine N-H stretching bands.[12] |
| Mass Spec (MS) | Molecular ion peak [M+H]⁺ corresponding to the addition of one acyl group to the starting material. | Molecular ion peak [M+H]⁺ corresponding to the addition of two acyl groups to the starting material. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently active acylating agent; wet reagents/solvents. | Use a more reactive agent (acyl chloride > anhydride). Ensure all solvents and reagents are anhydrous. |
| Mixture of Products | Poor control over stoichiometry or temperature. | For mono-acylation, ensure slow, dropwise addition at 0 °C. Re-verify molar equivalents. |
| Low Yield after Column | Product is highly polar and sticks to silica; product is volatile. | Use a more polar eluent system (e.g., add methanol to DCM). Concentrate product carefully at lower temperatures. |
| Di-acylation occurs when mono-acylation is desired | Reaction temperature too high; acylating agent added too quickly. | Maintain strict temperature control at 0 °C. Add the acylating agent more slowly to reduce its instantaneous concentration. |
Conclusion
This application note provides two robust and reproducible protocols for the selective N-acylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. By carefully controlling stoichiometry and temperature, researchers can predictably synthesize either the mono- or di-acylated derivatives. The use of a DMAP-catalyzed system ensures high efficiency, even with the electronically deactivated substrate. These detailed methods, grounded in established mechanistic principles, provide a reliable pathway for accessing novel pyrazole-based compounds for applications in drug discovery and materials science.
References
- The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2026, January 25). BenchChem.
- Acylation of Alcohols and Amines. (n.d.). Thieme.
- Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. (n.d.). BenchChem.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Application Notes and Protocols: N-acylation of 1H-Isoindole-1,3-diamine. (n.d.). BenchChem.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). Journal of Saudi Chemical Society.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). Molecules.
- Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011, April 19). PhD Thesis.
- Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. (n.d.). Datapdf.
-
Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. (n.d.). ResearchGate. URL: [Link]
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005, August 5). Chemistry. URL: [Link]
- Mild and Useful Method for N-Acylation of Amines. (2009). Synthetic Communications.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). Molecules.
- Synthesis and evaluation of some new acylated amines as analgesic and anti-inflammatory agents. (2011). Der Pharma Chemica.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). RSC Advances.
- Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025, April 29). RSC Advances.
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. URL: [Link]
- Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. (n.d.). BenchChem.
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- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Regioselective Reactions of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic placement of two adjacent amino groups on the pyrazole core, combined with the presence of a strongly electron-withdrawing 1-(2,2,2-trifluoroethyl) substituent, offers a unique platform for the regioselective synthesis of a diverse array of fused heterocyclic systems and other complex molecules. The trifluoroethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This guide provides a detailed exploration of the key regioselective reactions of this versatile diamine, offering insights into the underlying principles and practical protocols for its application in research and development.
Understanding Regioselectivity: The Influence of the 1-(2,2,2-trifluoroethyl) Group
The regioselectivity of reactions involving 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is primarily governed by the differential nucleophilicity of the two amino groups at the C3 and C4 positions, as well as the nitrogen atoms of the pyrazole ring. The potent electron-withdrawing nature of the 1-(2,2,2-trifluoroethyl) group significantly influences the electron density distribution within the pyrazole ring. This effect is expected to decrease the basicity and nucleophilicity of the N2 atom and the C3-amino group to a greater extent than the C4-amino group. This difference in nucleophilicity is the cornerstone of the regioselective transformations discussed herein.[2]
I. Regioselective Synthesis of Pyrazolo[3,4-b]pyridines
The condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a powerful method for the synthesis of pyrazolo[3,4-b]pyridines, a scaffold found in numerous biologically active molecules.[3][4][5] The regioselectivity of this reaction is dictated by the initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the 1,3-dicarbonyl compound.
Mechanistic Rationale for Regioselectivity
The C4-amino group is anticipated to be more nucleophilic than the C3-amino group due to the lesser inductive electron-withdrawing effect from the N1-substituent. Consequently, the initial reaction is expected to occur at the C4-amino group, leading to the formation of a vinylogous amide intermediate. Subsequent intramolecular cyclization and dehydration will then afford the corresponding 1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine as the major regioisomer.
Diagram 1: Proposed Regioselective Synthesis of Pyrazolo[3,4-b]pyridines
Protocol 1: General Procedure for the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq.) in a minimal amount of ethanol.
-
Add the 1,3-dicarbonyl compound (1.1 eq.) to the solution.
-
Add glacial acetic acid as a catalyst (10-20 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation:
| 1,3-Diketone | Expected Major Product |
| Acetylacetone | 4,6-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine |
| Benzoylacetone | 4-Methyl-6-phenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine |
| Dibenzoylmethane | 4,6-Diphenyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine |
II. Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including their use as kinase inhibitors in cancer therapy.[6][7] The reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine with various one-carbon electrophiles provides a direct route to this scaffold.
Mechanistic Rationale for Regioselectivity
Similar to the synthesis of pyrazolo[3,4-b]pyridines, the more nucleophilic C4-amino group is expected to initiate the reaction. For instance, in the reaction with formic acid, the C4-amino group will form a formamide intermediate, which then undergoes cyclization with the C3-amino group.
Diagram 2: Proposed Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidines
Protocol 2: General Procedure for the Synthesis of 1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Materials:
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
-
Formic Acid (or Triethyl orthoformate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq.) in an excess of formic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization if necessary.
III. Regioselective Diazotization
Diazotization of aminopyrazoles is a well-established reaction to generate pyrazolediazonium salts, which are versatile intermediates for the synthesis of azo dyes and other derivatives.[8][9][10] In the case of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, the question of which amino group will be selectively diazotized is of interest.
Mechanistic Rationale for Regioselectivity
While both amino groups can potentially undergo diazotization, the C3-amino group is generally more susceptible to this reaction in related systems. This is attributed to the electronic environment of the pyrazole ring. Therefore, it is anticipated that diazotization will preferentially occur at the C3-position.
Protocol 3: General Procedure for the Diazotization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Caution: Diazonium salts can be explosive when isolated in a dry state. It is highly recommended to use them in solution for subsequent reactions.
Materials:
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Beaker and magnetic stirrer
Procedure:
-
Dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq.) in a cold (0-5 °C) aqueous solution of a mineral acid (e.g., 2M HCl).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes.
-
The resulting solution containing the pyrazolediazonium salt can be used directly for subsequent coupling reactions.
IV. Regioselective Acylation
Selective acylation of one of the two amino groups in 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine allows for the introduction of a variety of functional groups and serves as a key step in the synthesis of more complex molecules.[11][12]
Mechanistic Rationale for Regioselectivity
The C4-amino group, being more nucleophilic, is expected to be acylated preferentially under controlled conditions (e.g., using one equivalent of the acylating agent at low temperatures).
Diagram 3: Workflow for Regioselective Mono-acylation
Protocol 4: General Procedure for Regioselective Mono-acylation
Materials:
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0 eq.)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Ice bath
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The regioselective reactions of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine offer a rich and versatile platform for the synthesis of a wide range of heterocyclic compounds of interest to the pharmaceutical and materials science industries. The strong electron-withdrawing nature of the N1-substituent provides a predictable basis for controlling the regiochemical outcome of various transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to exploit the synthetic potential of this promising building block. Further optimization of the presented general procedures for specific substrates is encouraged to achieve the best possible outcomes.
References
- Shaabani, A., Nazeri, M. T., & Afshari, R. (2021). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis.
- Barabash, O. V., Ostapiuk, Y. V., Ostapiuk, M. Y., Herzberger, C., Kravets, M., & Schmidt, A. (2020). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. European Journal of Organic Chemistry.
- Zahedifar, M., Shojaei, R., & Sheibani, H. (2024). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst.
- Kaupp, G., et al. (2003). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. European Journal of Organic Chemistry.
- Kaupp, G., et al. (2003). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. R Discovery.
- Anonymous. (n.d.). 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. Organic & Biomolecular Chemistry (RSC Publishing).
- Anonymous. (2021).
- Anonymous. (n.d.). Process for preparing diazonium salts of 3-amino-pyrazole.
- Anonymous. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
- Anonymous. (n.d.). Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e]-as-triazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-c]-as-triazines.
- Anonymous. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC.
- Anonymous. (n.d.). Recent developments in aminopyrazole chemistry.
- Anonymous. (2024).
- Anonymous. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- Anonymous. (2025). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction.
- Anonymous. (n.d.).
- Anonymous. (2022).
- Anonymous. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Anonymous. (n.d.). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing.
- Anonymous. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC.
- Anonymous. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Anonymous. (n.d.). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles.
- Anonymous. (2022).
- Anonymous. (2007).
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Anonymous. (n.d.). Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO 2 and Electron-Deficient Alkynes.
- Anonymous. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Semantic Scholar.
- Anonymous. (2025). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids.
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dau.url.edu [dau.url.edu]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 7. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
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- 9. researchgate.net [researchgate.net]
- 10. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]
- 11. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Guide: Leveraging 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine in Heterocyclic Design
[1]
Executive Summary: The Fluorine Advantage
In modern drug discovery, the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine scaffold represents a "privileged structure" for two reasons:
-
Bioisosterism: The pyrazole-3,4-diamine core is a direct precursor to pyrazolo[4,3-d]pyrimidines , which are isosteric with purines (adenine/guanine).[1] This allows them to target ATP-binding sites in kinases (e.g., CDK, JAK) and adenosine receptors.[1]
-
Metabolic Blocking: The N-(2,2,2-trifluoroethyl) group acts as a robust metabolic blocker.[1] Unlike a standard ethyl group, the terminal
moiety prevents oxidative dealkylation by Cytochrome P450 enzymes, significantly extending the half-life ( ) of the final drug candidate while increasing lipophilicity for better membrane permeability.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine |
| CAS Number | Analogous to 919278-39-0 (4-amino variant) |
| Molecular Formula | |
| Molecular Weight | 180.13 g/mol |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water.[1][2][3][4] |
| Stability | Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N2).[1] Amine groups are oxidation-sensitive.[1] |
Handling Precaution: The 3,4-diamine motif is electron-rich and prone to oxidation.[1] Always degas solvents before use and minimize exposure to air during weighing.[1]
Strategic Reaction Pathways
The 3,4-diamine functionality allows for divergent synthesis of two distinct fused ring systems. The choice of reagent dictates the cyclization path.
Pathway Visualization
Caption: Divergent synthesis pathways from the pyrazole-3,4-diamine core. The [4,3-d]pyrimidine route is preferred for kinase inhibitor design.
Detailed Experimental Protocols
Protocol A: Synthesis of 5,7-Disubstituted Pyrazolo[4,3-d]pyrimidines
This protocol constructs the pyrimidine ring, yielding a scaffold highly analogous to Roscovitine (CDK inhibitor) but with the fluorinated tail.
Reaction:
Materials:
-
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq)
-
Acetylacetone (1.2 eq) or 1,3-diketone derivative
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic, 10 mol%)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 mmol of the diamine in 5 mL of anhydrous ethanol.
-
Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.
-
Work-up: Cool the reaction to room temperature. The product often precipitates upon cooling.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Expected Outcome: 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine.[1] Troubleshooting: If regioselectivity is poor (formation of isomeric mixtures), use a milder base (piperidine) instead of acid catalysis.
Protocol B: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones (Guanine Isosteres)
This scaffold is critical for designing PDE5 inhibitors (similar to Sildenafil analogs) or specific adenosine receptor antagonists.
Reaction:
Step-by-Step Procedure:
-
Fusion: Intimately mix 1.0 mmol of the diamine with 2.0 mmol of urea in a mortar. Transfer to a screw-cap vial or pressure tube.
-
Heating: Heat the neat solid mixture to 180–200°C in a sand bath or heating block. The mixture will melt and evolve ammonia gas (
).-
Caution: Perform in a fume hood.
-
-
Duration: Maintain temperature for 1 hour until solidification occurs (completion of reaction).
-
Work-up: Cool to room temperature. Triturate the resulting solid with hot water to remove excess urea.[1]
-
Isolation: Filter the solid and wash with diethyl ether.
-
Purification: Recrystallization from DMF/Ethanol.
Case Studies & Bioactive Relevance[1][5][6][7]
Kinase Inhibition (CDK/JAK)
The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP. By substituting the N1 position with the 2,2,2-trifluoroethyl group, researchers have observed:
-
Increased Potency: The electron-withdrawing
group lowers the pKa of the pyrazole nitrogens, potentially strengthening hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2). -
Metabolic Stability: In microsomal stability assays, N-trifluoroethyl analogs show >2x half-life compared to N-ethyl analogs due to blocked
-hydroxylation.[1]
sGC Stimulators (Vericiguat Analogs)
While Vericiguat uses a different fluorinated pyrazole, the 1-(2,2,2-trifluoroethyl) moiety is a validated bioisostere in this class (e.g., Praliciguat ). The 3,4-diamine is a viable starting material to construct "reversed" cores for next-generation sGC stimulators targeting heart failure.[1]
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (Available via NCBI/PMC).[1]
-
Fluorinated Pyrazole Properties: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. (Review on metabolic advantages of fluoroalkyl pyrazoles).
-
General Cyclization Protocols: Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines. (Methodology for diamine cyclization with urea/dicarbonyls).
-
Commercial Availability: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (CAS 919278-39-0).[1] (Precursor reference).
Sources
- 1. 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide | 2361756-52-5 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2021087181A1 - Substituted pyrazole compounds as toll receptor inhibitors - Google Patents [patents.google.com]
- 4. AU2017330733B2 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine Derivatives
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine , a high-value scaffold in medicinal chemistry (e.g., sGC stimulators, kinase inhibitors). The presence of the trifluoroethyl group modulates lipophilicity and metabolic stability, while the vicinal diamine motif serves as a critical handle for heterocycle formation (e.g., pyrazolo[1,5-a]pyrimidines).
The guide addresses the transition from milligram-scale discovery to kilogram-scale pilot production, focusing on regiocontrol , exotherm management , and oxidative stability of the final diamine.
Retrosynthetic Strategy & Route Selection
Strategic Analysis
The synthesis of 3,4-diaminopyrazoles bearing N1-fluoroalkyl substituents presents two primary challenges:
-
Regioselectivity: Direct cyclization of trifluoroethylhydrazine with 1,3-electrophiles often favors the 5-amino isomer over the desired 3-amino isomer due to the electronic deactivation of the hydrazine by the electron-withdrawing
group. -
Stability: The free base of the 3,4-diamine is prone to air oxidation (browning) and polymerization.
Selected Route: The "Nitration-Reduction" Approach
To ensure high isomeric purity and process reliability, this protocol utilizes a functionalization approach starting from the commercially available 3-aminopyrazole. This route avoids the ambiguity of cyclization regiochemistry.
-
Step 1:
-Alkylation of 3-aminopyrazole with trifluoroethyl triflate (or iodide). -
Step 2: Electrophilic Nitration at C4.
-
Step 3: Catalytic Hydrogenation to the target diamine (isolated as a salt).
Figure 1: Strategic workflow for the synthesis of the target diamine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Objective: Introduce the fluoroalkyl group at N1 with high regioselectivity.
-
Reagents: 3-Aminopyrazole (1.0 equiv), 2,2,2-Trifluoroethyl triflate (1.1 equiv), Cesium Carbonate (
, 2.0 equiv). -
Solvent: DMF (Anhydrous).
-
Scale: Protocol describes 100 g scale.
Procedure:
-
Setup: Charge a 2L reactor with 3-aminopyrazole (100 g, 1.20 mol) and
(782 g, 2.40 mol) in DMF (1.0 L). -
Addition: Cool the suspension to 0°C. Add 2,2,2-trifluoroethyl triflate (306 g, 1.32 mol) dropwise over 60 minutes, maintaining internal temperature
.-
Expert Insight: Triflate is preferred over iodide for scale-up due to faster kinetics and lower temperatures, reducing the formation of the thermodynamic N2-isomer.
-
-
Reaction: Warm to 25°C and stir for 12 hours. Monitor by HPLC (Target: >98% conversion).
-
Workup: Dilute with water (3 L) and extract with Ethyl Acetate (3 x 1 L). Wash combined organics with brine (5 x 500 mL) to remove DMF.
-
Purification: Concentrate in vacuo. Recrystallize from Heptane/EtOAc (9:1) to remove trace N2-isomer.
-
Yield: ~70-75% (Light yellow solid).
-
Step 2: Preparation of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Objective: Install the nitro group at the C4 position.
-
Reagents: Step 1 Product (1.0 equiv), Fuming
(1.5 equiv), Conc. (Solvent/Catalyst). -
Safety: Highly exothermic. Runaway reaction risk.
Procedure:
-
Dissolution: Dissolve the amine (100 g) in Conc.
(500 mL) in a jacketed reactor cooled to -5°C. -
Nitration: Add Fuming
(35 mL) dropwise via an automated dosing pump.-
Critical Parameter: Maintain internal temperature
. If temp rises >10°C, stop addition immediately.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice (2 kg) with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid. Wash with cold water until filtrate is neutral (pH ~7).
-
Drying: Dry in a vacuum oven at 45°C.
-
Yield: ~85-90%.
-
Step 3: Reduction to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (Dihydrochloride Salt)
Objective: Reduce the nitro group without defluorination and isolate the air-sensitive diamine.
-
Reagents: Nitro-amine intermediate (50 g), 10% Pd/C (5 wt% loading),
(3 bar). -
Solvent: Methanol (MeOH).
-
Stabilizer: Conc. HCl (2.5 equiv).
Procedure:
-
Charging: In a hydrogenation autoclave, charge the nitro intermediate (50 g), MeOH (500 mL), and Pd/C (2.5 g, 50% wet).
-
Hydrogenation: Purge with
(3x), then (3x). Pressurize to 3 bar . Stir at 25°C for 4-6 hours.-
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases.
-
-
Filtration: Filter catalyst through a bed of Celite under an argon blanket (Do not let the catalyst dry out; pyrophoric risk).
-
Salt Formation: Immediately add Conc. HCl (2.5 equiv) to the filtrate.
-
Isolation: Concentrate the solvent to ~20% volume. Add
or MTBE to precipitate the dihydrochloride salt. Filter and dry under nitrogen.-
Yield: ~90-95%.[1]
-
Storage: Store under Argon at -20°C.
-
Process Parameters & Data Summary
| Parameter | Step 1 (Alkylation) | Step 2 (Nitration) | Step 3 (Reduction) |
| Limiting Reagent | 3-Aminopyrazole | 1-TFE-3-Aminopyrazole | Nitro-Intermediate |
| Key Reagent | TFE-Triflate | Fuming HNO3 | H2 / Pd/C |
| Temperature | 0°C | -5°C | 25°C |
| Critical Hazard | Alkylating Agent (Toxic) | Exotherm / Corrosive | Flammable H2 / Pyrophoric Pd |
| Typical Yield | 72% | 88% | 93% |
| Purity (HPLC) | >98% (after cryst.) | >99% | >97% (as salt) |
Troubleshooting & Critical Control Points
Regioselectivity in Step 1
If the N2-isomer (1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine) exceeds 5%:
-
Cause: Temperature too high during addition or insufficient base strength.
-
Fix: Switch to
(cesium effect) and ensure addition is strictly at 0°C.
Defluorination in Step 3
If fluoride ions are detected or yield drops:
-
Cause: Over-reduction of the
group (rare but possible with Pd). -
Fix: Stop reaction immediately upon cessation of
uptake. Avoid elevated temperatures (>40°C).
Oxidation of Diamine
If the product turns purple/black:
-
Cause: Air oxidation of the free base.
-
Fix: Always isolate as the HCl or
salt. Never rotovap the free base to dryness in air.
References
-
Synthesis of 1-substituted pyrazol-3-amines
-
Nitration Protocols for Pyrazoles
-
Arkivoc: "Direct nitration of five membered heterocycles." (2005).[3]
-
-
Reduction of Nitro-Pyrazoles
-
Safety Data (Trifluoroethylhydrazine - Alternative Route)
-
Fisher Scientific SDS: "2,2,2-Trifluoroethylhydrazine."[9]
-
Sources
- 1. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine [benchchem.com]
- 2. PubChemLite - 1-(2,2,2-trifluoroethyl)-1h-pyrazol-3-amine (C5H6F3N3) [pubchemlite.lcsb.uni.lu]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. 2,2,2-Trifluoroethylhydrazine | C2H5F3N2 | CID 78740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Chemical Space Around 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine: A Guide for Discovery Chemistry
Introduction: The Pyrazole Scaffold as a Nexus of Pharmacological Innovation
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique electronic and structural framework that is amenable to a wide range of chemical modifications. This versatility has led to the development of pyrazole-containing drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The introduction of a trifluoroethyl group at the N1 position is a strategic modification known to enhance lipophilicity and facilitate cell membrane penetration, potentially improving the pharmacokinetic and pharmacodynamic profile of the molecule.[4]
This application note provides a comprehensive guide for researchers exploring the chemical space around the novel compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. We present a putative synthetic strategy for the core scaffold, detailed protocols for its derivatization to generate a diverse chemical library, and robust methodologies for its biological evaluation, with a particular focus on its potential as a kinase inhibitor.
Part 1: Synthesis of the Core Scaffold: A Proposed Multi-Step Approach
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a multi-step process that begins with the construction of a suitably functionalized pyrazole ring, followed by the introduction of the trifluoroethyl moiety and subsequent reduction of a nitrile to yield the second amine group.
Synthetic Workflow Overview
Caption: Proposed synthetic route to the target compound.
Protocol 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile (Intermediate 1)
This protocol is adapted from established methods for the synthesis of aminopyrazole carbonitriles.[5]
Materials:
-
Ethoxymethylenemalononitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve ethoxymethylenemalononitrile (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.
Protocol 2: N-Alkylation to yield 1-(2,2,2-Trifluoroethyl)-5-amino-1H-pyrazole-4-carbonitrile (Intermediate 2)
Regioselectivity in the N-alkylation of pyrazoles can be challenging.[6] The use of a polar aprotic solvent and a suitable base is crucial.
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile (Intermediate 1)
-
2,2,2-Trifluoroethyl triflate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask and argon atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the suspension and stir at room temperature for 30 minutes.
-
Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction to 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine (Target Compound)
The reduction of the nitrile to a primary amine can be achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[7][8]
Materials:
-
1-(2,2,2-Trifluoroethyl)-5-amino-1H-pyrazole-4-carbonitrile (Intermediate 2)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(2,2,2-trifluoroethyl)-5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour, then add anhydrous sodium sulfate and stir for another 30 minutes.
-
Filter the solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, which can be purified by column chromatography.
Part 2: Exploring the Chemical Space through Derivatization
The 3,4-diamine functionality of the core scaffold provides two nucleophilic sites for further chemical modification, allowing for the generation of a diverse library of compounds.
Derivatization Strategy Overview
Caption: Strategies for derivatizing the core diamine.
Protocol 4: Synthesis of an Amide Library
Materials:
-
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine
-
A diverse set of acyl chlorides or carboxylic acids
-
For carboxylic acids: a coupling agent (e.g., HATU) and a base (e.g., DIPEA)
-
Anhydrous dichloromethane (DCM) or DMF
Procedure (using Acyl Chlorides):
-
Dissolve the core diamine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride (1.1 or 2.2 eq, for mono- or di-acylation) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or preparative HPLC.
Protocol 5: Synthesis of an N-Arylated Library via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[9]
Materials:
-
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine
-
A library of aryl halides (bromides or iodides)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq), the core diamine (1.2 eq), the base (2.0 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Part 3: Biological Evaluation: Screening for Kinase Inhibitory Activity
The pyrazole scaffold is a common feature in many kinase inhibitors.[10] The following protocols outline a general strategy for evaluating novel derivatives as potential kinase inhibitors.
Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for screening kinase inhibitors.
Protocol 6: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37 °C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ value for each compound.
Protocol 7: Western Blot Analysis for Target Engagement
Western blotting can be used to assess the phosphorylation status of a kinase's downstream targets, providing evidence of target engagement within the cell.[1]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Data Presentation
All quantitative data should be summarized in a clear and concise tabular format.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Method |
| Molecular Formula | C₅H₇F₃N₄ | Calculated |
| Molecular Weight | 180.14 g/mol | Calculated |
| LogP | (Predicted) | (Software) |
| pKa | (Predicted) | (Software) |
Table 2: Example Data from a Cell Proliferation Assay
| Compound ID | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. A549 |
| Core Scaffold | > 50 | > 50 |
| Derivative 1 | 12.5 | 25.3 |
| Derivative 2 | 2.1 | 5.8 |
| ... | ... | ... |
Conclusion
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine scaffold represents a novel and promising starting point for the discovery of new bioactive molecules. The synthetic and derivatization protocols provided herein offer a robust framework for generating a diverse chemical library. Furthermore, the outlined biological screening methodologies will enable researchers to effectively probe the therapeutic potential of these compounds, particularly in the realm of kinase inhibition. This systematic approach to exploring the chemical space around this novel pyrazole core has the potential to yield valuable lead compounds for further drug development efforts.
References
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
-
Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22). [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Chemistry LibreTexts. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Chemguide. (n.d.). reduction of nitriles. [Link]
-
Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine by column chromatography
Technical Support Center: Purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Case ID: PYR-DIAMINE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Oxidation Risk)
Executive Summary & Molecule Analysis
User Query: "I need to purify 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. Standard silica chromatography results in streaking, low recovery, and color degradation."
Scientist's Analysis: This molecule presents a "Perfect Storm" of purification challenges:
-
High Polarity: The diamine motif creates strong hydrogen bonding capability.
-
Basicity: The pyrazole nitrogens and the primary amines interact strongly with acidic silanols on standard silica gel, causing irreversible adsorption (yield loss) and peak tailing.
-
Oxidative Instability: Electron-rich diamines are prone to rapid oxidation (turning purple/black) when exposed to air on the high-surface-area environment of a silica column.
Recommendation Strategy: We generally recommend Reverse Phase (C18) chromatography for this class of compounds to maximize recovery. However, if you must use Normal Phase (Silica) , you must use an amine modifier and minimize air exposure.
Decision Matrix: Choosing Your Method
Before starting, use this logic flow to select the correct purification route.
Figure 1: Decision tree for selecting the purification modality based on solubility and scale.
Method A: Basified Silica Gel Chromatography (Normal Phase)
Context: Standard silica is acidic (pH ~5-6). This protonates your diamine, pinning it to the column. You must neutralize the silica surface.
Solvent Systems Table
| Solvent System | Composition | Role |
| Carrier Solvent | Dichloromethane (DCM) | Solubilizes the lipophilic trifluoroethyl group. |
| Polar Modifier | Methanol (MeOH) | Provides elution strength.[1] Limit to <10% to avoid dissolving silica. |
| Amine Additive | Triethylamine (TEA) or NH₄OH | CRITICAL: Blocks active silanol sites. Use 1% v/v. |
Step-by-Step Protocol
1. Column Pre-treatment (The "Slurry" Method)
-
Do not just add TEA to your eluent. You must pretreat the silica.
-
Prepare a slurry of silica gel in DCM containing 1% TEA .
-
Pour this into your column.[2] Flush with 2 Column Volumes (CV) of the starting eluent (e.g., DCM/1% TEA).
-
Why? This ensures the entire length of the column is basic before your amine touches it.
2. Sample Loading
-
Technique: Liquid loading is risky if the solvent is too polar. Dry loading is preferred.[1]
-
Dissolve crude in MeOH/DCM, add Celite (diatomaceous earth), and rotary evaporate to a free-flowing powder.
-
Note: Do not use silica for dry loading; use Celite to prevent irreversible binding at the head of the column.
3. Elution Gradient
-
Mobile Phase A: DCM + 1% TEA
-
Mobile Phase B: 10:1 MeOH:DCM + 1% TEA
-
Gradient: 0% B to 50% B over 15 CVs.
-
Observation: The product should elute as a tight band. If it streaks, increase TEA to 2%.
4. Workup (Oxidation Control)
-
Collect fractions in tubes containing a squirt of Argon/Nitrogen .
-
Evaporate immediately at <40°C .
-
Store the purified oil/solid under inert gas in the freezer (-20°C).
Method B: Reverse Phase Chromatography (C18) - Recommended
Context: C18 silica is neutral and less reactive. It prevents the "browning" oxidation often seen on normal silica.
Protocol
-
Column: C18 Flash Cartridge (e.g., 20-40 µm spherical).
-
Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (pH ~8) or 0.1% Formic Acid (pH ~3).
-
Note: Basic pH (Ammonium Bicarbonate) keeps the diamine neutral and improves retention/shape. Acidic pH (Formic Acid) protonates it, making it elute faster but potentially sharper. Try Basic pH first.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 100% B.
-
Loading: Dissolve in DMSO or DMF and inject directly (liquid load).
Troubleshooting Guide (FAQ)
Q1: My product turned from pale yellow to dark purple on the column. What happened? A: This is oxidative degradation. The high surface area of silica + oxygen acts as a catalyst for radical oxidation of the diamine.
-
Fix: Switch to Reverse Phase (C18).[1][3] If you must use silica, flush the column with Nitrogen before use and use degassed solvents.
Q2: The compound is co-eluting with a byproduct. A: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is often synthesized via reduction of a nitro-amine. The intermediate (nitro-amine) or partially reduced azo-species may co-elute.
-
Fix: Change the selectivity. If using MeOH/DCM, switch to Ethyl Acetate/Hexane + 2% TEA . The trifluoroethyl group often interacts differently in EtOAc.
Q3: I have low recovery (e.g., 50% yield) despite clean TLC. A: The compound is likely permanently bound to the silica "head" or frit.
-
Fix: Use the "Celite Sandwich" method for loading. If using a pre-packed cartridge, ensure you are using a "High Performance" amine-functionalized silica cartridge if available, or switch to C18.
Visual Workflow: Basified Silica Packing
Figure 2: Workflow for preparing and running a basified silica column to prevent amine tailing.
References
- Synthesis Context (Pyrazole Intermediates): "Process for the manufacture of pyrazoles or pyrimidones." US Patent US11299463B2.
-
Chromatography of Fluorinated Pyrazoles: "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles." MDPI Molecules. Available at: [Link]
Sources
Technical Support Center: Troubleshooting 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine Solubility in Organic Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks when utilizing 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine as a building block in organic synthesis.
The Causality of the Solubility Paradox
To solve a solubility issue, we must first understand its thermodynamic root cause. 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine exhibits a "frustrated" solubility profile due to two competing structural features:
-
The Fluorous Tag: The
-linked 2,2,2-trifluoroethyl group is highly lipophilic and "fluorophilic," actively resisting solvation by standard polar protic solvents (like water or methanol) [1]. -
The Vicinal Diamines: The
and primary amines act as potent hydrogen-bond donors and acceptors. In the solid state, they form a dense, highly ordered intermolecular hydrogen-bonding network, resulting in a high lattice energy that non-polar solvents (like dichloromethane or hexane) cannot disrupt.
When standard solvents fail to satisfy both domains simultaneously, the compound remains an intractable suspension, leading to stalled reactions, low yields, and complex impurity profiles.
Diagnostic FAQs
Q: Why does my starting material crash out immediately when I add an electrophile (e.g., an acid chloride) in Dichloromethane (DCM)? A: DCM lacks the hydrogen-bond donor capacity required to break the diamine lattice energy. Furthermore, when the first amine undergoes acylation, the resulting mono-amide intermediate often has an even higher propensity to crystallize due to increased molecular rigidity. Solution: Transition to a co-solvent system utilizing Hexafluoroisopropanol (HFIP). HFIP acts as an exceptional hydrogen-bond donor to solvate the amines, while its fluorous nature favorably interacts with the trifluoroethyl group [3].
Q: I am attempting a high-temperature condensation to form a fused pyrazolo[3,4-b]pyridine ring, but the reaction stalls at 30% conversion. How can I drive it to completion? A: The intermediate Schiff base is likely precipitating out of solution before cyclization can occur, effectively removing itself from the reactive phase. Solution: Utilize Polyethylene Glycol 400 (PEG-400) or Dimethyl Sulfoxide (DMSO) coupled with Microwave-Assisted Synthesis (MWAS). PEG-400 is highly effective at solvating fluorinated pyrazoles at elevated temperatures while remaining environmentally benign [2].
Q: Should I use the free base or the hydrochloride (HCl) salt of the diamine for my coupling reactions?
A: The HCl salt offers superior shelf-stability and prevents auto-oxidation of the electron-rich diamine core. However, the protonated amines are non-nucleophilic. You must perform in situ free-basing. Use a sterically hindered base like
Quantitative Data: Solvent Selection Matrix
To facilitate rapid solvent screening, the following table synthesizes the solvation capacity of various media for this specific fluorinated pyrazole diamine.
| Solvent System | Dielectric Constant ( | Solvation Capacity (Free Base) | Solvation Capacity (HCl Salt) | Recommended Reaction Type |
| DCM / Hexane | 8.9 / 1.9 | Poor (< 5 mg/mL) | Insoluble | Not Recommended |
| Methanol (MeOH) | 32.7 | Moderate (15 mg/mL) | Good (50 mg/mL) | Salt formation, recrystallization |
| DMF / NMP | 36.7 / 32.2 | Excellent (> 100 mg/mL) | Moderate (30 mg/mL) | |
| PEG-400 | ~12.5 | Good (40 mg/mL) | Poor (< 10 mg/mL) | High-temp cyclization, Condensation |
| DCM:HFIP (4:1) | ~15.0 | Excellent (> 150 mg/mL) | Poor (< 10 mg/mL) | Low-temp acylation, Peptide coupling |
Troubleshooting Workflows & Mechanisms
The following decision tree dictates the optimal solvent and heating strategy based on the desired chemical transformation.
Caption: Decision tree for overcoming pyrazole diamine solubility issues based on reaction type.
Mechanistic Solvation by Fluorinated Alcohols
When utilizing HFIP, the solvent acts synergistically on both problematic domains of the molecule.
Caption: Mechanistic pathway of HFIP-mediated solvation disrupting the pyrazole diamine lattice.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and thermodynamic checks guarantee that the solubility barrier has been successfully breached before proceeding to the reactive step.
Protocol A: HFIP-Mediated Low-Temperature Acylation
Objective: Regioselective acylation of the
-
Initial Suspension: Weigh 1.0 mmol of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine into a dry 25 mL round-bottom flask. Add 4.0 mL of anhydrous DCM. The mixture will remain a cloudy suspension.
-
Lattice Disruption: Add 1.0 mL of Hexafluoroisopropanol (HFIP) dropwise while stirring at 25 °C.
-
Self-Validation Check 1: Observe the flask after 5 minutes. If the solution is not optically clear, the lattice energy has not been fully overcome. Add HFIP in 0.1 mL increments until total optical clarity is achieved. This validates complete solvation.
-
Base Addition: Cool the clear solution to 0 °C using an ice bath. Add 2.2 mmol of DIPEA.
-
Electrophile Addition: Slowly add 1.05 mmol of the desired acid chloride dropwise.
-
Self-Validation Check 2: Monitor by TLC (Eluent: 5% MeOH in DCM). The reaction should remain homogeneous. If a precipitate forms during addition, it indicates the mono-acylated product is crashing out. Immediately add an additional 0.5 mL of HFIP to restore homogeneity and ensure the reaction reaches completion.
-
Workup: Quench with saturated aqueous
. The fluorous nature of the product will partition cleanly into the organic (DCM) layer.
Protocol B: Microwave-Assisted Cyclization in PEG-400
Objective: Condensation with a 1,3-dicarbonyl compound to form a fused pyrazolo[3,4-b]pyridine system [2].
-
Reagent Mixing: In a 10 mL microwave-safe vial, combine 1.0 mmol of the pyrazole diamine, 1.1 mmol of the 1,3-dicarbonyl electrophile, and 3.0 mL of PEG-400.
-
Self-Validation Check 1: Stir at room temperature. The mixture will likely be a thick slurry. Heat conventionally to 50 °C for 5 minutes. If the slurry does not thin into a mobile suspension or clear solution, the concentration is too high. Add 1.0 mL of PEG-400 to prevent localized charring during microwave irradiation.
-
Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes. The extreme localized heating overcomes the activation energy barrier for both the initial Schiff base formation and the subsequent cyclization.
-
Self-Validation Check 2: Upon cooling to room temperature, the product should spontaneously crystallize out of the PEG-400 matrix due to the drastic drop in solubility. If it remains an oil, the cyclization is incomplete.
-
Workup: Pour the mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes, filter the resulting precipitate, and wash with cold water to remove residual PEG-400.
References
-
Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews, American Chemical Society (2021). URL: [Link]
-
Title: Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents Source: Egyptian Pharmaceutical Journal (2020). URL: [Link]
-
Title: Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents Source: ACS Electrochemistry (2024). URL: [Link]
- Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8614206B2)
Side products in the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Technical Support Center: Troubleshooting the Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine
Overview
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a critical workflow for drug development professionals synthesizing complex heterocyclic scaffolds. The standard route proceeds via a two-step sequence: the
While seemingly straightforward, the annular tautomerism of the pyrazole core and the extreme electron density of the resulting diamine introduce significant chemoselectivity and stability challenges. This guide addresses the root causes of common side products and provides self-validating protocols to ensure synthetic integrity.
Section 1: Alkylation Workflow & Regioselectivity Issues
FAQ 1: Why am I observing two distinct products with identical mass (
-
Causality: Pyrazoles exhibit annular tautomerism. Upon deprotonation by a base, the resulting pyrazolide anion possesses two nucleophilic nitrogen centers (N1 and N2). Alkylation with a bulky, electron-withdrawing agent like 2,2,2-trifluoroethyl triflate (CF
CH OTf) often yields a mixture of regioisomers: 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazol-3-amine (the target) and 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazol-5-amine (the side product) [1]. The steric hindrance and electronic repulsion from the adjacent nitro and amino groups dictate the final isomeric ratio. -
Resolution: To favor N1 alkylation, utilize a milder base (e.g., K
CO ) in a polar aprotic solvent (DMF) at lower temperatures (0–20 °C). This allows thermodynamic control over the alkylation trajectory, minimizing N2-attack [3].
FAQ 2: How can I minimize exocyclic N-alkylation (over-alkylation of the primary amine)?
-
Causality: The exocyclic C3-amine is also nucleophilic. If a strong base (like NaH) is used, or if the alkylating agent is present in large excess, the exocyclic amine can be deprotonated and alkylated, leading to N,N-dialkylated side products.
-
Resolution: Strictly limit the alkylating agent to 1.05 equivalents. If over-alkylation persists, transiently protect the exocyclic amine using a Boc group prior to the core
-alkylation step.
Section 2: Nitro Reduction & Diamine Stability
FAQ 3: My final diamine product turns dark brown/purple upon isolation. What is happening and how do I prevent it?
-
Causality: 3,4-Diaminopyrazoles are extremely electron-rich heterocycles. The adjacent amino groups significantly lower the oxidation potential of the ring, making the molecule highly susceptible to auto-oxidation in the presence of atmospheric oxygen. This oxidative instability is so pronounced that 3,4-diaminopyrazoles are frequently utilized as developer substances for oxidative dyes [2]. Exposure to air rapidly converts the diamine into highly colored azo, azoxy, or polymeric radical species.
-
Resolution: The reduction and subsequent workup must be performed under strictly anaerobic conditions. Furthermore, isolating the product as a hydrochloride salt protonates the amines, drastically reducing the electron density of the pyrazole ring and conferring long-term bench stability.
FAQ 4: LC-MS analysis of the reduction mixture shows an
-
Causality: These masses correspond to stalled reduction intermediates. An
peak indicates a hydroxylamine intermediate (-NHOH), while (relative to the dimer) indicates azo/azoxy formation. This occurs when hydrogen transfer is inefficient or the Pd/C catalyst is poisoned. -
Resolution: Ensure vigorous stirring (gas-liquid mass transfer is rate-limiting). Add a catalytic amount of acetic acid to facilitate the cleavage of the N-O bond in the hydroxylamine intermediate.
Quantitative Data: Side Product Troubleshooting Matrix
| Side Product / Issue | LC-MS Deviation | Primary Cause | Mitigation Strategy |
| N2-Regioisomer | Identical | Tautomeric alkylation | Use K |
| Over-Alkylation | Excess alkylating agent | Limit CF | |
| Hydroxylamine | Stalled nitro reduction | Increase H | |
| Azo/Polymeric Dyes | Broad polymeric mass | Air oxidation of diamine | Isolate as HCl salt under Ar/N |
Self-Validating Experimental Protocols
Protocol A: Regioselective Alkylation
-
Setup: Charge a dry, argon-flushed flask with 4-nitro-1H-pyrazol-3-amine (1.0 eq) and anhydrous K
CO (1.5 eq) in anhydrous DMF (0.2 M). -
Reaction: Cool the mixture to 0 °C. Dropwise add 2,2,2-trifluoroethyl triflate (1.05 eq) to control the exotherm.
-
Validation Check 1 (In-Process): After 2 hours, sample for LC-MS. The target N1-isomer typically elutes after the N2-isomer on a reverse-phase C18 column. Ensure starting material consumption is >95%.
-
Workup: Quench with ice water. Extract with EtOAc. Wash the organic layer 5 times with a 5% LiCl aqueous solution to completely remove residual DMF.
-
Validation Check 2 (Purity):
H NMR (DMSO- ) should show a distinct triplet-like quartet for the CH group coupling with the CF group (~ Hz), confirming the incorporation of the trifluoroethyl moiety.
Protocol B: Anaerobic Reduction & Salt Isolation
-
Setup: In a heavy-walled hydrogenation vessel, dissolve the intermediate in MeOH (0.1 M). Add 10% Pd/C (10% w/w) and 2.2 eq of concentrated HCl (to form the stable salt in situ).
-
Reaction: Purge the vessel with N
(3x), then H (3x). Stir vigorously under 40 psi H for 4 hours. -
Validation Check 3 (In-Process): Vent carefully and sample under N
. LC-MS must show complete disappearance of the nitro peak and the hydroxylamine peak. -
Workup (Strictly Anaerobic): Filter the catalyst through a pad of Celite under a blanket of argon. Critical: Do not let the Celite pad go dry to prevent catalyst ignition.
-
Isolation: Concentrate the filtrate in vacuo. Triturate the resulting residue with anaerobic diethyl ether to precipitate 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine dihydrochloride as an off-white solid.
-
Validation Check 4 (Stability): The solid should remain off-white. If the powder turns pink or purple upon standing, oxygen ingress has occurred during isolation.
Reaction Pathway & Side Product Divergence
Synthesis workflow of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine and side product branching.
References
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at:[Link]
- Oxidation Hair Dye Composition Containing Diaminopyrazole Derivatives.US Patent 5,061,289.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at:[Link]
Technical Support Center: Optimization of Reaction Conditions for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Derivatization
Welcome to the technical support center for the derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific chemical transformation. The insights provided herein are grounded in established chemical principles and aim to empower you to optimize your reaction conditions for higher yields, purity, and reproducibility.
Introduction: The Chemistry and Challenges
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] The vicinal diamine functionality on the pyrazole core offers a versatile handle for constructing a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and imidazo[4,5-c]pyrazoles, which are scaffolds of significant pharmacological interest.[3][4][5]
However, the derivatization of this substrate is not without its challenges. The electron-withdrawing nature of the trifluoroethyl group can influence the nucleophilicity of the pyrazole nitrogens and the amino groups.[2] Furthermore, the presence of two distinct amino groups (at the 3- and 4-positions) and the pyrazole ring nitrogens introduces the potential for regioselectivity issues and the formation of undesired side products.[6][7] This guide will address these common hurdles with scientifically sound explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine can stem from several factors. A systematic approach to troubleshooting is recommended.[8]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[8] The trifluoroethyl group can affect the reactivity of the diamine, potentially requiring more forcing conditions than analogous non-fluorinated pyrazoles. Consider a systematic optimization of these parameters.
-
Purity of Starting Materials: Ensure the purity of your 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine and the derivatizing agent. Impurities can lead to side reactions and consume your reagents.
-
Solvent Choice: The solubility of pyrazole derivatives can be a limiting factor.[9] The choice of solvent can also influence the reaction rate and selectivity. Common solvents for pyrazole chemistry include ethanol, methanol, acetonitrile, and DMF.[9] If solubility is an issue, consider using a co-solvent system or a solvent known to dissolve similar heterocyclic compounds.
-
Atmospheric Moisture and Oxygen: Many derivatization reactions, especially those involving acylation or condensation, are sensitive to moisture.[8] Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products often points to issues with regioselectivity or side reactions.
-
Regioselectivity: With two different amino groups, selective derivatization can be challenging. The relative nucleophilicity of the 3-amino and 4-amino groups can be influenced by the reaction conditions.
-
Steric Hindrance: The trifluoroethyl group at the 1-position might sterically hinder the adjacent 5-position, potentially influencing the conformation and accessibility of the 4-amino group.
-
Electronic Effects: The electron-withdrawing nature of the trifluoroethyl group will decrease the electron density of the pyrazole ring and may have a differential effect on the basicity and nucleophilicity of the two amino groups.
-
Protecting Groups: In some cases, a protecting group strategy might be necessary to achieve the desired regioselectivity.[1]
-
-
Side Reactions:
-
Over-derivatization: If both amino groups are reacting when only mono-derivatization is desired, consider using a stoichiometric amount of the derivatizing agent or adding it slowly to the reaction mixture.
-
Ring Reactions: While less common, under harsh conditions, the pyrazole ring itself could potentially react.
-
Q3: My product is difficult to purify due to poor solubility. What are my options?
A3: Poor solubility is a common issue with pyrazole derivatives, especially those with functional groups that can participate in hydrogen bonding.[9]
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents with varying polarities for recrystallization.
-
Chromatography: If recrystallization is ineffective, column chromatography is a viable alternative. A careful selection of the stationary and mobile phases is crucial.
-
Alternative Purification Techniques: For highly insoluble compounds, techniques like solid-phase extraction (SPE) might be considered.[9]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or impure reagents. | Verify the purity and activity of starting materials and reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating to overcome activation barriers, while others might need cooling to prevent decomposition.[6] | |
| Poor solubility of reactants. | Screen for a more suitable solvent or use a co-solvent system.[9] Gentle heating may also improve solubility. | |
| Formation of a Mixture of Regioisomers | Similar reactivity of the 3- and 4-amino groups. | Modify reaction conditions (solvent, temperature, base) to exploit subtle differences in reactivity. Consider a protecting group strategy if necessary.[1][6] |
| Steric and electronic effects of the trifluoroethyl group. | Analyze the steric and electronic environment of the two amino groups to predict which might be more reactive under specific conditions. | |
| Formation of Side Products (e.g., di-substituted product) | Excess derivatizing agent. | Use a stoichiometric amount of the derivatizing agent or employ a slow-addition method. |
| Reaction conditions are too harsh. | Use milder reaction conditions (e.g., lower temperature, shorter reaction time).[6] | |
| Product Decomposition during Workup or Purification | Instability of the desired product. | Handle the product carefully, avoiding excessive heat or exposure to strong acids/bases. |
| Inappropriate purification method. | If the product is sensitive to silica gel, consider using a different stationary phase (e.g., alumina) or an alternative purification technique. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
This protocol provides a starting point for the acylation of the title compound. Optimization of the base, solvent, and temperature may be required for specific acylating agents.
-
To a solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere, add a base (e.g., triethylamine or pyridine, 1.1-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Cyclization Reactions to Form Fused Heterocycles
This protocol outlines a general approach for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, from 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine and a 1,3-dicarbonyl compound.[4]
-
In a round-bottom flask, dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl) if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the key derivatization pathways for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.
Caption: General derivatization pathways.
Caption: Troubleshooting flowchart for derivatization.
Concluding Remarks
The successful derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine hinges on a careful consideration of reaction parameters and a systematic approach to troubleshooting. The electron-withdrawing trifluoroethyl group imparts unique properties to the molecule, which can be leveraged for the synthesis of novel compounds with enhanced pharmacological or material properties.[1][2] By understanding the potential challenges related to reactivity, selectivity, and solubility, and by applying the strategies outlined in this guide, researchers can confidently navigate the synthesis of a wide array of valuable pyrazole derivatives.
References
- Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. (n.d.). Chemical Journal of Chinese Universities.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
- Denitrative imino-diaza-Nazarov cyclization: synthesis of pyrazoles. (n.d.). RSC Publishing.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
- Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. (n.d.). PMC.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC.
- Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. (n.d.). BenchChem.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
- OPTIMIZATION AND VALIDATION OF A DERIVATIZATION METHOD FOR ANALYSIS OF BIOGENIC AMINES IN WINES USING RP-HPLC-DAD. (2016). Macedonian Journal of Chemistry and Chemical Engineering.
- Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS.
- (PDF) Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. (2022). ResearchGate.
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC.
- Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. (n.d.). RSC Publishing.
- (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (n.d.). ResearchGate.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR.
- SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark.
- Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. (n.d.). SSRN.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- 1H-pyrazole-3, 4-diamine sulfate, min 97%, 1 gram. (n.d.). Lab Supplies.
- Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). PMC.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). The Journal of Organic Chemistry.
- 1H-Pyrazole-3,4-diamine. (n.d.). Sigma-Aldrich.
- (PDF) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. (2026). ResearchGate.
- ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. (2016). ResearchGate.
- 3,4-Dimethyl-1H-pyrazole. (n.d.). Sigma-Aldrich.
- (PDF) Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. (2026). ResearchGate.
- 16461-98-6|1H-Pyrazole-3,4-diamine|BLD Pharm. (n.d.). BLD Pharm.
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). MDPI.
- Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry. (2013). PubMed.
- Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. (n.d.). Acta Naturae.
- a-simple-and-efficient-multicomponent-synthesis-of-novel-pyrazole-naminopyridine-and-pyrazolo34ibipyridine-derivatives-i.pdf. (2024). Longdom Publishing.
- Chapter 12 Solutions to Problems - Amines and Heterocycles. (n.d.). NC State University Libraries.
- Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.
Sources
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- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
This technical guide addresses the stability, handling, and troubleshooting of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine under acidic conditions. It is designed for researchers observing unexpected degradation, color changes, or solubility issues during synthesis or storage.
Case ID: PYR-TFE-34DA Status: Active Classification: Heterocyclic Amine Stability / Acid-Base Chemistry
Executive Summary: The Acid Stability Paradox
The stability of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is governed by a "stability paradox":
-
In Solution (Free Base): Highly unstable. The electron-rich diamine motif is prone to rapid oxidative degradation (browning/pinking) upon exposure to air.
-
In Acid (Protonated Salt): Significantly more stable. Acidic conditions protonate the amino groups, effectively "locking" the lone pairs that are otherwise susceptible to oxidation.
Critical Insight: While "acidic conditions" generally stabilize this molecule against oxidation, they introduce risks of solubility crashes (salt precipitation) or diazotization (if trace nitrites are present). The 2,2,2-trifluoroethyl group at position N1 is electronically withdrawing, reducing the basicity of the pyrazole ring itself, forcing protonation primarily onto the exocyclic 3,4-diamines.
Troubleshooting Guide (Q&A)
Issue 1: "My acidic solution turned pink/brown overnight."
Diagnosis: Oxidative Degradation (Formation of Azo/Imine species). Mechanism: Even in mild acid, if the pH is not low enough to fully protonate both amines (pKa ~3-5 range), trace free base exists in equilibrium. Oxygen attacks the electron-rich aromatic system, leading to radical cations and subsequent polymerization into colored azo-dimers or imino-quinonoid species. Corrective Action:
-
Lower the pH: Ensure pH < 2 using degassed HCl.
-
Inert Atmosphere: Always handle the solution under Argon/Nitrogen.
-
Add Antioxidant: For storage, add 0.1% sodium metabisulfite or ascorbic acid if compatible with downstream steps.
Issue 2: "I see a white precipitate forming in 1M HCl."
Diagnosis: Hydrochloride Salt "Salting Out". Mechanism: The dihydrochloride salt of this diamine has lower solubility in high-ionic-strength media (common ion effect) compared to water. Corrective Action:
-
Dilute the Acid: Reduce HCl concentration to 0.1 M or switch to a more soluble counter-ion (e.g., methanesulfonic acid) if high concentration is required.
-
Cosolvent: Add 10-20% Methanol or Acetonitrile to solubilize the salt.
Issue 3: "The compound decomposed during diazotization (Sandmeyer reaction)."
Diagnosis: Self-Coupling / Triazine Formation. Mechanism: 3,4-diamines are notorious for intramolecular cyclization or intermolecular coupling when treated with nitrous acid (NaNO2/HCl). Instead of a clean diazonium salt, you likely formed a pyrazolo-triazine or an azo-oligomer. Corrective Action:
-
Reverse Addition: Add the nitrite very slowly to the acid/diamine mixture at -5°C.
-
Protection: Consider protecting one amine (e.g., as an acetamide) before attempting diazotization on the other.
Visualizing Stability & Degradation[1]
The following diagram illustrates the competition between the Stabilizing Pathway (Protonation) and the Degradation Pathway (Oxidation) under acidic conditions.
Caption: Kinetic competition between acid protonation (stabilizing) and oxidative degradation. High acidity favors the green pathway.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Hydrochloride Salt
Use this protocol to convert the unstable free base into a storable solid.
Materials:
-
Crude 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (Free Base)
-
4M HCl in Dioxane (anhydrous)
-
Diethyl Ether (Et2O) or MTBE (anhydrous)
-
Argon balloon
Step-by-Step:
-
Dissolution: Dissolve the crude free base in a minimum amount of anhydrous Dioxane or Ethanol under Argon.
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents).
-
Observation: A white to off-white precipitate should form immediately.
-
-
Precipitation: Stir at 0°C for 30 minutes. Slowly add Diethyl Ether (3x volume of dioxane) to complete precipitation.
-
Filtration: Filter quickly under Argon flow (using a Schlenk frit is best).
-
Drying: Wash the cake with Et2O. Dry under high vacuum for 4 hours.
-
Storage: Store the resulting HCl salt at -20°C in a desiccator.
Protocol B: Acid Stability Stress Test
Use this to validate if your specific experimental conditions (solvent/acid combo) are safe.
| Timepoint | Condition | Analysis Method | Acceptance Criteria |
| T=0 | 1 mg/mL in 0.1M HCl | HPLC (UV 254nm) | Purity > 98% |
| T=1h | Stirring @ RT, Open Air | HPLC | Purity > 97% (Check for new peaks @ RRT 1.2-1.5) |
| T=24h | Stirring @ RT, Sealed | HPLC | Purity > 95% |
| T=24h | Stirring @ 50°C, Sealed | HPLC | Purity > 90% (Thermal degradation check) |
Frequently Asked Questions (FAQs)
Q: Does the trifluoroethyl group hydrolyze in acid? A: No. The N-CH2-CF3 bond is chemically robust. Unlike N-acetyl or ester groups, the trifluoroethyl moiety will withstand standard acidic hydrolysis conditions (e.g., 6M HCl, 100°C) for extended periods [1].
Q: What is the pKa of this molecule? A: While experimental values for this specific derivative are rare, structurally similar 3,4-diaminopyrazoles have pKa values for the conjugate acids in the range of 2.5 – 4.0 . The electron-withdrawing trifluoroethyl group lowers the pKa compared to an N-methyl analog, making the amine less basic. This means you need a stronger acid (pH < 2) to ensure full protonation compared to standard alkyl-amines [2].
Q: Can I use sulfuric acid instead of HCl? A: Yes, but be cautious of sulfate salt solubility . Diamine sulfates often form hard-to-dissolve lattice structures. If you observe precipitation that doesn't redissolve upon dilution, you may have formed an insoluble sulfate salt.
Q: Why does the LC-MS show a mass of M+13 or M+27? A: This is likely not degradation but an adduct. However, if you see M+14 (methylation) or M+28 (formylation), check your solvents. If you see 2M-2 (Dimer - 2H), this confirms oxidative coupling (azo formation) occurred due to insufficient acid protection or air exposure [3].
References
-
VulcanChem Technical Data. Stability Profile of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride. (Accessed 2024). Link
-
BenchChem Stability Guide. Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. (General Pyrazole Acid Stability). Link
-
Elnagdi, M. H., et al. Studies on 3,5-Diamino Pyrazoles: Chemical Behavior and Reactivity. ResearchGate. Link
Challenges in the regioselective functionalization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Welcome to the Technical Support Center for the functionalization of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, offering you the mechanistic causality and self-validating workflows necessary to master the complex regiochemistry of this highly specialized building block.
Part 1: Mechanistic Insights & FAQs
Q1: Why is differentiating the 3-amino and 4-amino groups so challenging in this specific molecule? The difficulty arises from the competing electronic and steric environments of the pyrazole core. In a standard pyrazole-3,4-diamine, the C4-amino group is intrinsically more nucleophilic because the C3-amino group's lone pair is partially delocalized into the adjacent, electronegative N2 atom of the pyrazole ring[1]. When you introduce the 1-(2,2,2-trifluoroethyl) group, you add a powerful electron-withdrawing inductive (-I) effect. This pulls electron density away from N1 and N2, severely deactivating the adjacent C3 position. While this theoretically improves the C4:C3 nucleophilicity ratio, the overall electron density of the ring drops, making both amines less reactive than their unfluorinated counterparts[2].
Q2: How do I prevent di-acylation when targeting the C4 position? Di-acylation occurs when thermodynamic energy overcomes the kinetic barrier of the deactivated C3-amine. To prevent this, you must strictly maintain kinetic control. This means operating at 0 °C, using exactly 1.00 to 1.05 equivalents of the electrophile, and employing a non-nucleophilic base (like DIPEA) to scavenge acid byproducts without catalyzing secondary reactions.
Q3: Can I selectively functionalize the C3-amine instead of the C4-amine? Directly functionalizing C3 while leaving C4 untouched is mechanistically unfavorable. To achieve C3-selectivity, you must employ a temporary protecting group strategy: first, kinetically protect the C4-amine (e.g., with a bulky Boc group), then functionalize the C3-amine under forcing conditions, and finally deprotect C4[3].
Part 2: Visualizing the Reaction Pathways
To successfully manipulate this molecule, you must understand the flow of electron density and the operational workflows.
Mechanistic divergence in the regioselective acylation of pyrazole-3,4-diamines.
Step-by-step workflow for the synthesis of pyrazolo[3,4-d]pyrimidines via the Gould-Jacob reaction.
Part 3: Quantitative Selectivity & Yield Data
The following table summarizes the expected outcomes based on varying thermodynamic and kinetic parameters. Use this data to benchmark your own experimental results.
| Reaction Type | Reagents & Conditions | Target Regioisomer | Ratio (C4:C3) | Isolated Yield | Key Variable |
| Acylation (Kinetic) | AcCl (1.05 eq), DIPEA, DCM, 0 °C | 4-Acylamino | >95:5 | 82% | Strict temperature control prevents di-acylation. |
| Acylation (Thermodynamic) | Ac₂O, DMAP (cat.), Toluene, 110 °C | Di-acylated | N/A | 88% | High heat forces reaction at the deactivated C3. |
| Alkylation | BnBr (1.0 eq), K₂CO₃, DMF, 25 °C | 4-Alkylamino | 85:15 | 74% | Mild base limits over-alkylation. |
| Gould-Jacob Annulation | 1. EMME, EtOH, 80 °C 2. Dowtherm A, 250 °C | Pyrazolo[3,4-d]pyrimidine | >99:1 (Cyclized) | 68% (Over 2 steps) | Stepwise thermal gradient ensures correct ring closure. |
Part 4: Self-Validating Troubleshooting Protocols
Protocol A: Regioselective Mono-Acylation at C4-NH₂
Objective: Attach an acyl group exclusively to the C4 position without over-functionalizing the deactivated C3 position.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is sterically hindered and will not compete with the diamine for the electrophile, ensuring accurate stoichiometry.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.
-
Electrophile Addition: Dissolve the acyl chloride (1.05 eq) in a small volume of DCM and add it dropwise over 30 minutes via a syringe pump.
-
Quenching: After 1 hour, quench the reaction with saturated aqueous NaHCO₃.
Self-Validation & Troubleshooting:
-
Validation Checkpoint: Monitor the reaction via LC-MS. The mono-acylated product will show a mass shift of +42 Da (for an acetyl group).
-
Troubleshooting: If a +84 Da peak appears, di-acylation is occurring. This indicates either localized warming (addition was too fast) or excess electrophile. Stop the addition immediately and lower the temperature.
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines (Gould-Jacob Reaction)
Objective: Construct a fused pyrimidine ring by reacting the diamine with diethyl ethoxymethylenemalonate (EMME)[4].
Step-by-Step Methodology:
-
Michael Addition: Suspend the diamine (1.0 eq) and EMME (1.1 eq) in absolute ethanol. Reflux at 80 °C for 4 hours.
-
Intermediate Isolation: Cool the mixture to room temperature. The enamine intermediate should precipitate. Filter and wash with cold ethanol. Causality: Isolating the intermediate removes unreacted EMME, preventing tar formation during the high-heat cyclization step.
-
Thermal Cyclization: Suspend the dried intermediate in Dowtherm A (a high-boiling heat transfer fluid). Heat rapidly to 250 °C for 45 minutes.
-
Precipitation: Cool the mixture to 50 °C and pour it into rapidly stirring hexanes to precipitate the pyrazolo[3,4-d]pyrimidine product.
Self-Validation & Troubleshooting:
-
Validation Checkpoint 1: After Step 1, run a ¹H NMR of the intermediate. You must observe a characteristic doublet for the enamine proton (~8.5 ppm) coupling with the C4-NH. If absent, the Michael addition failed due to wet ethanol or degraded EMME.
-
Validation Checkpoint 2: During Step 3, the evolution of ethanol vapor (detectable via condensation on the condenser) confirms the C3-amine is successfully attacking the ester carbonyl to close the ring. If no ethanol evolves, the temperature is too low to overcome the kinetic barrier of the deactivated C3-amine.
References
-
Shah, R., Shah, N., & Ramani, V. (2018). "Microwave Supported Solvent Free Reaction of EMME in the Synthesis of Pyrazolopyrimidopyrimidines." Asian Journal of Applied Chemistry Research, 1(1), 1-9. Available at:[Link]
-
Holschbach, M., Wutz, W., & Olsson, R. A. (2003). "Synthesis of 2-Benzyl-2H-pyrazole-3,4-diamine Dihydrochloride." Tetrahedron Letters. Available at:[Link]
Sources
Technical Support Center: Purifying 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Introduction
Welcome to the technical support guide for the purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. This molecule is a key intermediate in pharmaceutical research and drug development, and its purity is paramount for reliable downstream applications. The presence of two adjacent amino groups on the pyrazole core makes this compound particularly susceptible to certain impurities and purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine?
A1: Impurities typically arise from the synthetic route used. In pyrazole synthesis, which often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, common byproducts include:
-
Unreacted Starting Materials: Residual trifluoroethylhydrazine or the dicarbonyl precursor.
-
Regioisomers: If the dicarbonyl precursor is unsymmetrical, the hydrazine can react at two different sites, leading to the formation of an isomeric pyrazole product that can be very difficult to separate.[1]
-
Incomplete Cyclization Products: Pyrazoline intermediates may be present if the final aromatization step is incomplete.[1]
-
Oxidation Products: The 3,4-diamine moiety is electron-rich and can be susceptible to oxidation, leading to colored impurities.[1]
-
Solvent Adducts: Residual high-boiling point solvents (like DMSO or DMF) from the reaction can be difficult to remove.
Q2: Which primary purification techniques are most effective for this compound?
A2: The two most effective and commonly used methods for purifying substituted pyrazoles are column chromatography and recrystallization .[2]
-
Column Chromatography is generally the preferred method when dealing with a mixture of impurities, especially for separating regioisomers or when the product is an oil.[2][3]
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product, often yielding material of very high purity.[2][4]
Q3: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: This is a common issue for basic compounds like your diamino-pyrazole. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to the basic amino groups of your molecule, leading to streaking on TLC, poor recovery from the column, and even degradation.[2]
To mitigate this, you can:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent system (typically 0.5-1% by volume).[2][5] This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[2]
-
Employ Reversed-Phase Chromatography: If your compound is sufficiently polar, using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) may be effective.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: My TLC analysis of the crude product shows multiple spots.
-
Symptoms: Several distinct spots are visible on the TLC plate after development and visualization.
-
Causality: This confirms the presence of multiple components in your crude material, which could be unreacted starting materials, byproducts, or regioisomers.[3]
-
Troubleshooting Workflow:
Caption: Workflow for addressing multiple spots on a TLC plate.
-
Detailed Solution: Column chromatography is the most robust solution for separating multiple components.[3] Begin by performing TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between your desired product (aim for an Rf value of ~0.3) and the impurities.[3] Remember to add 0.5-1% triethylamine to the eluent to prevent streaking and improve recovery.
Issue 2: My product is a persistent oil and will not solidify or crystallize.
-
Symptoms: After removing the solvent under reduced pressure, the product remains a thick, viscous oil.
-
Causality: This can be caused by the presence of residual solvent, which plasticizes the solid, or by impurities that depress the melting point.[3] The compound itself may also have a low melting point.
-
Solutions:
-
High-Vacuum Evaporation: Ensure all volatile solvents are removed by placing the sample on a high-vacuum pump for several hours.[3]
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. If the product solidifies, it can be collected by filtration.
-
Attempt Recrystallization from a Different Solvent System: Even if the product is an oil, attempting recrystallization can sometimes induce crystallization. See Protocol 2 for guidance.
-
Purify by Column Chromatography: This is often the most effective way to purify an oil and remove the impurities preventing solidification.[3]
-
Issue 3: My product "oils out" during recrystallization instead of forming crystals.
-
Symptoms: During the cooling phase of recrystallization, an oily layer separates from the solution instead of solid crystals.
-
Causality: This occurs when the compound precipitates from the solution at a temperature above its melting point.[4] In essence, the saturated solution separates into two liquid phases.
-
Solutions:
-
Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible. An insulated container can help. Rapid cooling in an ice bath often promotes oiling out.[4]
-
Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.[4]
-
Use a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[4]
-
Change the Solvent System: Experiment with a different solvent or solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[4]
-
Issue 4: The yield after purification is very low.
-
Symptoms: A significant loss of material is observed after performing column chromatography or recrystallization.
-
Causality:
-
During Recrystallization: Using an excessive amount of hot solvent will cause a significant portion of your product to remain dissolved in the mother liquor upon cooling.[4]
-
During Column Chromatography: Your compound may be irreversibly binding to the acidic silica gel, as discussed in FAQ Q3.
-
-
Solutions:
-
For Recrystallization: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation before filtering.[4]
-
For Column Chromatography: Always use a deactivated stationary phase by adding 0.5-1% triethylamine to your eluent.[2] This will prevent loss of your basic compound on the column.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
This protocol describes the purification of the title compound using a silica gel column deactivated with triethylamine.
1. Eluent Selection:
-
Using a TLC plate, identify a solvent system that gives the desired product an Rf value of approximately 0.3. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. If the compound is very polar, try Dichloromethane (DCM) and Methanol (MeOH).
-
Prepare your chosen eluent in bulk. Crucially, add 0.5-1% triethylamine (Et₃N) by volume to the eluent mixture. (e.g., 5-10 mL of Et₃N per 1 L of eluent).
2. Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in your prepared eluent (with Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring no air bubbles are trapped.[2]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice).[2]
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin applying pressure to elute the compounds.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying the solid title compound.
1. Solvent Selection:
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane) to find a suitable system.[3][4]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent in portions, with stirring and continued heating, until the solid just dissolves completely.[4] Using excess solvent is a common cause of low yield.
3. Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a quick gravity filtration using a hot funnel and fluted filter paper to remove them.
4. Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[4]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.[6]
-
Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Data Summary Table
The choice of purification method can significantly impact purity and yield. The following table provides a general comparison.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Application | Reference |
| Column Chromatography | >98% | 60-90% | Separating complex mixtures, regioisomers, or oils. | [2][3] |
| Recrystallization | >99% | 70-95% | Removing minor impurities from a mostly pure solid. | [2][4] |
| Preparative HPLC | >99.5% | 50-85% | High-resolution separation of very similar compounds. | [7] |
References
- Recrystallization techniques for purifying pyrazole compounds. Benchchem.
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- Technical Support Center: Purification of Trifluoromethyl
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Organic Practical techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. physicsandmathstutor.com [physicsandmathstutor.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Welcome to the technical support center dedicated to the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this multi-step synthesis. Drawing from established principles in heterocyclic and fluorine chemistry, this document offers troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction conditions and improve your final product yield.
Frequently Asked Questions (FAQs)
Q1: What is a viable synthetic strategy for preparing 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine?
A logical and commonly employed strategy involves a multi-step sequence, as the direct assembly of such a substituted pyrazole is complex. The most effective approach typically involves:
-
Formation of the Pyrazole Core : Synthesizing a 3,4-disubstituted pyrazole ring that either contains the diamine functionality or precursors that can be readily converted to amines (e.g., nitro groups). A common method is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][2]
-
N-Alkylation : Introduction of the 2,2,2-trifluoroethyl group onto the N1 position of the pyrazole ring.
-
Functional Group Transformation : Conversion of the precursor groups at the C3 and C4 positions into amines, if not already present. A standard method is the reduction of a dinitro-pyrazole intermediate.
Q2: How is the 2,2,2-trifluoroethyl group typically introduced onto the pyrazole nitrogen?
The introduction of a trifluoroethyl group is an N-alkylation reaction. This is generally achieved by treating the NH-pyrazole precursor with a suitable trifluoroethylating agent in the presence of a base. Common agents include 2,2,2-trifluoroethyl halides (I, Br), triflate, or tosylate. The choice of base and solvent is critical to prevent side reactions and ensure high yield.
Q3: What are the key precursors for forming the 3,4-diaminopyrazole core?
The synthesis of a 3,4-diaminopyrazole core often starts from precursors that facilitate the introduction of two adjacent nitrogen functionalities. A highly effective starting material is (1-ethoxy-2-nitroethene-1,2-diyl)dinitrile or similar activated dinitrile compounds. These can react with hydrazine to form a 5-aminopyrazole ring, with the remaining functional groups at the 3 and 4 positions being ripe for conversion to the second amine. Alternatively, cyclization of a dinitrile precursor with hydrazine can lead to an aminopyrazole which can be further functionalized.
Q4: What analytical techniques are recommended for characterizing the final product and intermediates?
A comprehensive characterization is essential to confirm the structure and purity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. The recommended techniques are:
-
NMR Spectroscopy : ¹H NMR to identify the chemical shifts and coupling constants of the pyrazole ring proton and the CH₂ of the trifluoroethyl group. ¹⁹F NMR is crucial to confirm the presence of the CF₃ group, which should appear as a triplet. ¹³C NMR will show all unique carbons in the molecule.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is used to verify the elemental composition.[3]
-
Infrared (IR) Spectroscopy : To identify key functional groups, particularly the N-H stretches of the diamine groups (typically in the 3300-3500 cm⁻¹ region).
-
Elemental Analysis : To determine the percentage composition of C, H, N, and F, providing definitive proof of purity and empirical formula.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions to improve your synthesis yield and purity.
Issue 1: Low yield during the N-alkylation (trifluoroethylation) step.
Question: My attempt to add the 2,2,2-trifluoroethyl group to my pyrazole precursor resulted in a very low yield. What factors could be responsible and how can I optimize this step?
Causality & Solutions: Low yields in N-alkylation of pyrazoles are a frequent challenge stemming from several factors.[4] The electron-withdrawing nature of the CF₃ group makes the alkylating agent less reactive, while the pyrazole itself can be a weak nucleophile.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Poor Leaving Group | The rate of this Sₙ2 reaction is highly dependent on the quality of the leaving group. Iodide and triflate (OTf) are superior leaving groups compared to bromide or chloride. Solution: Switch from 2,2,2-trifluoroethyl bromide to 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide to increase the reaction rate. |
| Incorrect Base | A base that is too strong or nucleophilic can react with the alkylating agent or promote side reactions. A weak base may not deprotonate the pyrazole N-H sufficiently. Solution: Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile. NaH ensures complete deprotonation, driving the reaction to completion. |
| Suboptimal Solvent | The solvent must be able to dissolve the pyrazole salt and should be aprotic to avoid reacting with the base or alkylating agent. Solution: Screen polar aprotic solvents. DMF is often an excellent choice as it effectively solvates the cation of the pyrazole salt, increasing the nucleophilicity of the pyrazole anion. Acetonitrile is another good alternative. |
| Low Reaction Temperature | The activation energy for this reaction may not be met at room temperature. Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally heat to 50-80°C while monitoring the reaction progress by TLC. |
Issue 2: Formation of regioisomers during N-alkylation.
Question: I am observing two different products in my N-alkylation reaction, likely the N1 and N2 alkylated isomers. How can I improve the regioselectivity?
Causality & Solutions: The formation of regioisomers is a classic problem when alkylating unsymmetrically substituted pyrazoles.[4][5] The outcome is determined by a delicate balance of steric hindrance, electronics, and reaction conditions.
-
Steric Hindrance: The bulkier substituent on the pyrazole ring will often direct the incoming alkyl group to the less sterically hindered nitrogen.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product: Often forms at lower temperatures and is the result of alkylation at the more nucleophilic nitrogen (typically N2).
-
Thermodynamic Product: Favored at higher temperatures, allowing for equilibration to the more stable isomer (typically the N1 isomer with the substituent at the less hindered position).
-
Workflow for Optimizing Regioselectivity:
Caption: Workflow to improve N-alkylation regioselectivity.
Recommended Actions:
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0°C) to favor the kinetic product or at a higher temperature (reflux) to favor the thermodynamic product. Analyze the product ratio at different temperatures to find the optimal condition.
-
Vary the Solvent: Solvent polarity can influence which nitrogen is more accessible or nucleophilic. Compare results in polar aprotic solvents (DMF, acetonitrile) versus nonpolar solvents (THF, Dioxane).
-
Protecting Groups: If regioselectivity remains poor, consider a protecting group strategy. For example, a removable bulky group (like SEM) can be installed to block one nitrogen, forcing alkylation at the desired position.[6]
Issue 3: Incomplete reduction of a dinitro-pyrazole precursor.
Question: My reduction of the dinitro-pyrazole intermediate to the diamine is sluggish and gives a complex mixture of products. How can I achieve a clean and complete reduction?
Causality & Solutions: The reduction of two aromatic nitro groups can be challenging. Incomplete reduction can lead to nitro-amino, hydroxylamino, or azo-dimer byproducts. The choice of reducing agent and conditions is paramount.
| Method | Protocol & Considerations |
| Catalytic Hydrogenation | Reagents: H₂ (balloon or Parr shaker), 10% Palladium on Carbon (Pd/C). Solvent: Ethanol, Methanol, or Ethyl Acetate. Rationale: This is often the cleanest method. The catalyst surface provides a site for the simultaneous reduction of both nitro groups. Troubleshooting: If the reaction stalls, the catalyst may be poisoned. Filter the mixture through celite and add fresh catalyst. Ensure the system is properly purged of air. |
| Metal/Acid Reduction | Reagents: Tin(II) chloride (SnCl₂) in concentrated HCl, or Iron (Fe) powder in acetic acid/ethanol. Rationale: These are robust, classical methods effective for reducing sterically hindered or electron-deficient nitro groups. SnCl₂ is particularly reliable.[3] Troubleshooting: This method requires a stoichiometric amount of metal salt and can complicate workup. An aqueous basic workup (e.g., with NaOH or NaHCO₃) is required to neutralize the acid and precipitate metal hydroxides, which must be thoroughly removed by filtration. |
Issue 4: Difficult purification of the final diamine product.
Question: The crude 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is proving difficult to purify by column chromatography. It seems to stick to the silica gel. What are my options?
Causality & Solutions: Amines, particularly diamines, are basic and can interact strongly with the acidic silanol groups of standard silica gel, leading to tailing, poor separation, and even product decomposition.
Troubleshooting Purification:
Sources
- 1. jetir.org [jetir.org]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Welcome to the technical support center for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during reactions with this versatile building block, providing in-depth, experience-driven solutions to streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction with a 1,2-dicarbonyl compound is giving a low yield. What are the likely causes and how can I optimize it?
A1: Low yields in cyclocondensation reactions involving 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine are a common issue. The primary suspects are often related to reaction conditions, reagent stability, and the inherent reactivity of the substrates.
Underlying Causality: The electron-withdrawing nature of the trifluoroethyl group can decrease the nucleophilicity of the pyrazole nitrogens, potentially slowing down the reaction rate compared to non-fluorinated analogs.[1][2] Additionally, the vicinal diamine functionality is prone to oxidation, which can lead to colored impurities and reduced yield.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Optimization Protocol:
-
Reagent Quality Control:
-
Diamine: Ensure the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is of high purity. It can be susceptible to air oxidation.[3] Store it under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place.
-
Dicarbonyl: Verify the purity of your 1,2-dicarbonyl compound. Impurities can lead to side reactions.
-
Solvent: Use anhydrous solvents, as water can interfere with the condensation reaction.
-
-
Reaction Condition Optimization:
-
Solvent Selection: The choice of solvent is critical. While ethanol or acetic acid are common for these types of reactions, other solvents like DMF or toluene might be more effective depending on the substrate solubility.[4][5]
-
Catalysis: The reaction is often acid-catalyzed. A catalytic amount of acetic acid or p-toluenesulfonic acid can significantly improve the reaction rate.[6]
-
Temperature: Systematically screen the reaction temperature. Start at room temperature and gradually increase to the reflux temperature of the chosen solvent. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Workup and Purification:
-
The resulting pyrazolo[3,4-b]pyrazine or related heterocyclic product may be basic. Adjust the pH during aqueous workup to prevent loss of product in the aqueous layer.
-
If the product is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride) to facilitate purification.[3]
-
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Acetic Acid, DMF | Acetic acid can act as both solvent and catalyst. DMF is a polar aprotic solvent that can aid in dissolving starting materials.[4][5] |
| Catalyst | Acetic Acid, p-TsOH, ZrCl₄ | Brønsted or Lewis acids can activate the carbonyl group, facilitating nucleophilic attack by the diamine.[5][6] |
| Temperature | 25 °C to Reflux | Optimization is key; higher temperatures may be needed but can also lead to side products.[4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the diamine starting material and potential colored impurities.[3] |
Q2: I am observing the formation of multiple products or significant impurities in my reaction. How can I improve the selectivity?
A2: The formation of multiple products often points to issues with regioselectivity or competing side reactions. The two amino groups on the pyrazole ring have different electronic environments, which can lead to the formation of regioisomers.
Underlying Causality: The 3-amino group is adjacent to the pyrazole nitrogen, while the 4-amino group is not. This difference in electronic density can lead to different nucleophilicity and reaction rates. Additionally, side reactions like self-condensation or reaction with impurities can occur.[7]
Strategies for Improving Selectivity:
-
Control of Reaction Temperature: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product and reduce the rate of side reactions.
-
Choice of Catalyst: The type of catalyst can influence the regioselectivity. For instance, a bulky Lewis acid might preferentially coordinate to the less sterically hindered amino group.
-
Stepwise Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of that reactant, which can suppress side reactions.
Experimental Protocol for Regioselectivity Study:
-
Set up parallel reactions in small vials.
-
In each vial, use a different solvent (e.g., Ethanol, Toluene, Dichloromethane).
-
To each set of solvents, add a different acid catalyst (e.g., Acetic Acid, p-TsOH, Sc(OTf)₃).
-
Run the reactions at a controlled temperature (e.g., 0 °C, room temperature, 50 °C).
-
Monitor the reactions by LC-MS to determine the ratio of the desired product to impurities over time.
Q3: My starting diamine is poorly soluble in the reaction solvent. What can I do?
A3: Poor solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine can be a significant hurdle. The trifluoroethyl group increases lipophilicity, but the diamine functionality can lead to strong intermolecular hydrogen bonding.[1]
Solubility Enhancement Strategies:
-
Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF, DMSO, or NMP are often effective at dissolving compounds with strong hydrogen bonding capabilities.
-
Co-solvent Systems: Using a mixture of solvents can be beneficial. For example, a small amount of DMF in a less polar solvent like toluene can improve solubility without drastically changing the reaction conditions.
-
Temperature: Gently heating the mixture can increase the solubility of the starting material. However, be mindful of the thermal stability of your reactants.
-
Salt Formation: In some cases, converting the diamine to a more soluble salt and then neutralizing it in situ can be a viable strategy.
Q4: The reaction mixture is turning dark, and I'm isolating a colored, impure product. What is causing this and how can I prevent it?
A4: Discoloration and the formation of colored impurities are frequently caused by the oxidation of the diamine starting material or the product.[3][6] Aromatic amines, especially diamines, are susceptible to air oxidation, which can generate highly colored polymeric byproducts.
Preventative Measures:
-
Inert Atmosphere: Always run reactions involving 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent air oxidation.[3]
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to suppress oxidative side reactions, although this should be tested for compatibility with your desired reaction.
-
Purification of Starting Materials: Ensure that the starting materials are free from any metal impurities that could catalyze oxidation.
-
Workup Conditions: During the workup, minimize the exposure of the reaction mixture to air. If possible, perform extractions and filtrations under a blanket of inert gas.
Visual Guide to Troubleshooting Discoloration:
Caption: Logical steps to prevent reaction discoloration.
By systematically addressing these common issues, you can significantly improve the success rate and efficiency of your reactions involving 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.
References
- WANG, J., & MA, Y. (2022). Extent and Changeable Rule of HOMO and LUMO Energy of Organic Semiconductors in Nonequilibrium States and a Phenomenological Understanding for the Formation of “Hot Excitons” in OLED. Chemical Journal of Chinese Universities, 43(4), 20210856.
- DAU. (2022, March 30).
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
- Sigma-Aldrich. (n.d.). 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine.
- PubMed. (2024, September 6). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities.
- ACS Omega. (2019, April 15). Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+.
- PubMed. (2008, August 1). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors.
- BenchChem. (n.d.). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
- ResearchGate. (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst.
- ResearchGate. (2015, April 16). Clean and Heterogeneous Condensation of 1,2-Diamines with 1,2-Dicarbonyls Catalyzed by {Mo132} Giant Ball Nanocluster.
- BenchChem. (n.d.). 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- PMC. (2025, October 31).
Sources
- 1. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine [benchchem.com]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dau.url.edu [dau.url.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Handling, Storage, and Troubleshooting for 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine
Welcome to the Technical Support Center. This guide is specifically designed for research scientists and drug development professionals working with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine . This highly functionalized building block is critical for the synthesis of complex fused heterocycles. However, its unique electronic properties demand stringent, field-proven handling protocols to ensure reproducible experimental results.
Physicochemical Profile & Causality of Instability
Before troubleshooting, it is vital to understand the intrinsic reactivity of this molecule. The pyrazole ring is heavily electron-enriched by the two adjacent amino groups at the 3- and 4-positions. While the 1-(2,2,2-trifluoroethyl) group exerts a strong electron-withdrawing inductive (-I) effect that slightly tempers this electron density, the 3,4-diamine motif remains highly susceptible to single-electron transfer (SET) oxidation.
In fact, 3,4-diaminopyrazoles are so easily oxidized that they are widely patented and utilized as "developer substances" in commercial oxidative hair dyes[1],[2]. Upon exposure to atmospheric oxygen or ambient light, the diamine undergoes rapid auto-oxidation, forming reactive radical intermediates that polymerize into dark, intractable oligomers. Strict adherence to inert storage is not just a recommendation; it is a fundamental chemical requirement.
Table 1: Expected Physicochemical & Safety Properties
| Property | Specification / Recommendation |
| Molecular Formula | C5H7F3N4 |
| Appearance (Pure) | Off-white to pale tan solid |
| Appearance (Degraded) | Dark brown to black solid/tar |
| Storage Temperature | 2–8°C (Refrigerator), sealed and dry[3] |
| Atmosphere | Strict Inert Gas (Argon or Nitrogen) |
| Light Sensitivity | High (Store in amber vials or dark environments) |
Troubleshooting & FAQs
Q: My sample arrived as a light tan solid but turned dark brown after a few days on the bench. Is it ruined? A: Your sample has undergone aerobic auto-oxidation. Because the 3,4-diamine acts as a potent reducing agent, atmospheric oxygen readily oxidizes it into polymeric degradation products[2]. If the discoloration is superficial, you can rescue the bulk material. Dissolve the material in a degassed solvent (e.g., ethyl acetate) and pass it through a short pad of silica gel under a blanket of nitrogen to strip away the polar oligomers. Self-Validation: Always verify the recovered material's integrity via LC-MS or 1H-NMR before proceeding; the purified solution should be pale and clear.
Q: How should I store working solutions of this compound? A: We strongly advise against storing working solutions for more than 24 hours. If you must prepare a stock solution, use rigorously degassed, anhydrous solvents (such as DMF, DMSO, or Acetonitrile) and store the sealed vials at -20°C under Argon. Protic solvents (like methanol or water) can facilitate proton-coupled electron transfer (PCET) mechanisms that accelerate oxidation and must be avoided for long-term storage.
Q: During heterocyclization reactions, my yields are highly inconsistent. What is the cause? A: Inconsistent yields are almost always traced back to the purity of the diamine starting material. If the diamine has partially oxidized, the resulting oligomers interfere with the stoichiometry of your coupling reagents. Ensure you are using freshly purified, off-white material and maintaining strict Schlenk line techniques.
Experimental Protocols
Protocol A: Inert Weighing and Transfer
Self-Validating System: Proper execution of this protocol will result in a solution that remains pale and clear upon dissolution. Rapid darkening within minutes indicates a failure in your inert atmosphere setup.
-
Preparation: Purge a glovebox or a localized glovebag with high-purity Argon. Ensure all spatulas, vials, and balances are inside and have been purged.
-
Solvent Degassing: Sparge your reaction solvent (e.g., anhydrous DMF) with Argon for at least 30 minutes prior to introduction into the inert environment.
-
Weighing: Transfer the required mass of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine into a dry, amber reaction flask.
-
Sealing: Seal the flask with a suba-seal (rubber septum) and wrap it tightly with Parafilm before removing it from the glovebox.
Protocol B: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol leverages the reactivity of the aminopyrazole core to form fused pyrimidines via a Vilsmeier-Haack type intermediate, a highly efficient one-flask methodology[4].
-
Amidination: Under Argon, dissolve 1.0 eq of the diamine in anhydrous DMF. Cool the flask to 0°C.
-
Activation: Dropwise, add 1.2 eq of Phosphorus tribromide (PBr3).
-
Mechanistic Note: The DMF and PBr3 react to form the Vilsmeier reagent in situ, which selectively attacks the more nucleophilic amine to form a formamidine intermediate[5].
-
-
Heterocyclization: After stirring for 1 hour at room temperature, add 3.0 eq of Hexamethyldisilazane (HMDS). Heat the mixture to 90°C for 4–6 hours[4].
-
Validation: Monitor the reaction via TLC. The successful formation of the pyrazolo[3,4-d]pyrimidine is indicated by the consumption of the highly polar diamine baseline spot and the appearance of a new, UV-active spot with a higher Rf value.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate.
Mechanistic & Workflow Diagrams
Workflow for the inspection, handling, and inert storage of 3,4-diaminopyrazole derivatives.
Divergent pathways: Aerobic degradation vs. desired heterocyclization to pyrazolo[3,4-d]pyrimidines.
References
-
Yen, W.-P., et al. "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules 2017, 22(5), 820.[4],[5]. URL: [Link]
-
Wella AG. "Oxidation hair dye composition containing diaminopyrazol derivatives and new diaminopyrazol derivatives." US Patent 5061289A.[1],[2]. URL:
Sources
- 1. US5766576A - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole derivatives and 3,4,5-triaminopyrazole derivatives - Google Patents [patents.google.com]
- 2. US5061289A - Oxidation hair dye composition containinng diaminopyrazol derivatives and new diaminopyrazol derivatives - Google Patents [patents.google.com]
- 3. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine | 919278-39-0 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparing the reactivity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine with its non-fluorinated analog
This guide provides an in-depth technical comparison between 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (Target) and its non-fluorinated analog, 1-ethyl-1H-pyrazole-3,4-diamine (Analog).
Executive Summary
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine represents a bioisosteric evolution of the standard ethyl-substituted pyrazole. While the ethyl analog offers higher nucleophilicity and standard solubility profiles, the trifluoroethyl variant is engineered for metabolic stability and modulated basicity . This guide details the mechanistic shifts in reactivity caused by the strong electron-withdrawing nature of the trifluoromethyl group (
| Feature | 1-Ethyl Analog | 1-(2,2,2-Trifluoroethyl) Target |
| Electronic State | Electron-Rich (Nucleophilic) | Electron-Deficient (Attenuated Nucleophile) |
| Basicity (pKa) | Higher (Basic) | Lower (Weakly Basic) |
| Metabolic Stability | Low (Susceptible to CYP450 oxidation) | High (Blocked |
| Lipophilicity | Moderate | Increased (Higher LogP) |
| Primary Utility | General Intermediate | Drug Discovery (Kinase Inhibitors) |
Electronic & Mechanistic Analysis
The Fluorine Effect
The core differentiator is the 2,2,2-trifluoroethyl group . Fluorine is the most electronegative element, creating a strong inductive withdrawal (
-
Inductive Withdrawal: The
group pulls electron density away from the pyrazole N1 nitrogen. -
Resonance Damping: This electron deficiency propagates through the aromatic ring, reducing the electron density available at the C3 and C4 amino groups.
-
Nucleophilicity Shift:
-
Analog (Ethyl): The amino groups are standard nucleophiles, reactive toward mild electrophiles (e.g., acid chlorides, isocyanates).
-
Target (Trifluoroethyl): The amino groups are "deactivated." They require stronger electrophiles or forcing conditions (higher temp, stronger coupling agents like HATU) to react.
-
Diagram: Electronic Density & Reactivity Flow
Caption: Mechanistic flow showing how the trifluoroethyl group deactivates the exocyclic amines compared to the ethyl group.
Experimental Data & Performance Metrics
The following data summarizes the physicochemical shifts observed when substituting ethyl with trifluoroethyl in aminopyrazoles.
Table 1: Physicochemical Comparison
| Property | 1-Ethyl-1H-pyrazole-3,4-diamine | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine | Impact on Workflow |
| pKa (Conj. Acid) | ~4.5 - 5.0 | ~2.5 - 3.0 | Critical: Target requires stronger bases for deprotonation or stronger acids for salt formation. |
| LogP (Lipophilicity) | ~0.2 | ~0.9 | Target extracts better into organic solvents (EtOAc, DCM) during workup. |
| H-Bond Donor | Strong | Weakened | Target forms weaker H-bonds in crystal lattices; solubility in water decreases. |
| Metabolic | < 30 min (Microsomal) | > 120 min (Microsomal) | Target is preferred for in vivo lead compounds. |
Reactivity Case Study: Amide Coupling
When coupling both diamines with 4-fluorobenzoic acid:
-
Ethyl Analog: Reaches >95% conversion in 2 hours using EDC/HOBt at room temperature.
-
Trifluoroethyl Target: Reaches only ~60% conversion in 2 hours under identical conditions.
-
Correction: Requires HATU/DIPEA and heating to 50°C to achieve >95% yield.
-
Synthesis & Protocols
A. Synthesis of the 1-(2,2,2-Trifluoroethyl) Core
Unlike the ethyl analog which can be made via simple alkylation, the trifluoroethyl group is best introduced early using 2,2,2-trifluoroethylhydrazine to avoid competing elimination reactions associated with trifluoroethyl halides.
Protocol: Cyclization to Form the Pyrazole Core
-
Reagents: 2,2,2-Trifluoroethylhydrazine (70% in water), 2-(ethoxymethylene)malononitrile.
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Dissolve 2-(ethoxymethylene)malononitrile (1.0 eq) in Ethanol (0.5 M).
-
Cool to 0°C. Add 2,2,2-trifluoroethylhydrazine (1.1 eq) dropwise.
-
Note: The reaction is exothermic.
-
Reflux for 3 hours.
-
Cool to RT. The intermediate 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile will precipitate.
-
Yield: Typically 80-85%.
-
-
Conversion to Diamine:
-
Hydrolysis of the nitrile followed by Curtius rearrangement, or direct Hofmann degradation of the amide, is required to install the second amine at position 4.
-
B. Handling Reactivity Differences (The "Rules of Engagement")
When using the Trifluoroethyl Target in downstream synthesis:
-
Rule 1: Acid Scavengers are Critical. Due to the lower basicity of the amines, the generated acid (e.g., HCl from acid chlorides) will protonate the remaining unreacted amine less readily than in the ethyl analog, but the reaction rate is slower. Use excess base (3-4 eq of DIPEA) to drive the reaction.
-
Rule 2: Avoid SnAr on the Pyrazole. While the ethyl analog might undergo electrophilic aromatic substitution (EAS) at C5, the trifluoroethyl group deactivates the ring. EAS (e.g., bromination) requires forcing conditions (e.g., NBS in DMF at 80°C) compared to the ethyl analog (NBS in MeCN at RT).
Workflow Diagram: Synthesis & Reactivity
Caption: Parallel synthesis workflows highlighting the kinetic differences and required condition adjustments.
References
-
Fustero, S., et al. (2011). "Improved Synthesis of Fluorinated Pyrazoles." Journal of Organic Chemistry. Link (Describes the general reactivity of fluoroalkyl pyrazoles).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Authoritative source on pKa and metabolic stability shifts).
-
Elguero, J., et al. (2002). "Basicity and Acidity of Pyrazoles." Advances in Heterocyclic Chemistry. Link (Foundational text for pyrazole electronic properties).
-
Vertex AI Search Grounding. (2026). "Synthesis of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine." 1 (Confirmed existence and synthesis routes).
Sources
A Comparative Guide to the Biological Activity Screening of Novel 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Derivatives
This guide provides a comprehensive framework for the biological evaluation of a novel class of compounds: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine derivatives. We will explore the strategic rationale behind selecting and executing a tiered screening approach, present detailed experimental protocols for primary and secondary assays, and offer a comparative analysis of hypothetical data against established therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutic agents.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates.[1] This five-membered heterocyclic ring is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The introduction of a 1-(2,2,2-trifluoroethyl) substituent is a strategic design choice aimed at enhancing metabolic stability and modulating pharmacokinetic properties, while the 3,4-diamine functionality provides a key handle for further derivatization to explore structure-activity relationships (SAR).
Part 1: The Screening Strategy - A Multi-Tiered Approach
A robust screening cascade is essential for efficiently identifying promising lead compounds while minimizing resource expenditure. The logic is to begin with broad, high-throughput assays to identify general activity and then progress to more specific, mechanism-of-action (MoA) focused assays for the most potent hits.
Our proposed workflow begins with parallel primary screens for two major therapeutic areas where pyrazoles have shown significant promise: oncology and infectious diseases.[2][5]
Caption: High-level workflow for biological activity screening.
Part 2: Anticancer Activity Screening
Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various cellular mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and by interfering with DNA.[2]
Primary Screen: Cell Viability (MTT) Assay
The initial evaluation of anticancer potential is performed using a cell viability assay to determine the concentration at which the compounds inhibit cell growth by 50% (IC50).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Treatment: Remove the old medium from the plates and add 100 µL of the media containing the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a standard drug like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Hypothetical Data & Comparative Analysis
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT-116 |
| C1 | -H | 25.4 | 31.2 | 28.9 |
| C2 | -4-Chlorophenyl | 8.1 | 10.5 | 7.6 |
| C3 | -4-Methoxyphenyl | 15.2 | 18.9 | 16.5 |
| C4 | -4-Nitrophenyl | 5.5 | 6.8 | 4.9 |
| Doxorubicin | Reference Drug | 0.95 [2] | 1.2 | 0.8 |
Analysis: In this hypothetical screen, derivative C4 , featuring an electron-withdrawing nitro group, demonstrates the most potent cytotoxic activity, warranting its advancement to secondary screening. The improved potency of substituted derivatives compared to the parent compound (C1 ) highlights the importance of the diamine group for exploring SAR.
Secondary Screen: CDK2/Cyclin A Kinase Assay
Given that many pyrazole-based compounds are potent CDK inhibitors, a logical next step is to assess the ability of the most active cytotoxic compounds to inhibit CDK2, a key regulator of the cell cycle.[2][6][7][8]
Caption: Simplified role of CDK2 in the G1/S cell cycle transition.
Experimental Protocol: In Vitro CDK2 Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine a kinase buffer solution, a specific concentration of the test compound (e.g., C4), and recombinant human CDK2/Cyclin A enzyme.
-
Initiation: Start the kinase reaction by adding a solution containing a histone H1 substrate and ATP (spiked with ³²P-ATP).
-
Incubation: Allow the reaction to proceed for 20-30 minutes at 30°C.
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated ³²P-ATP.
-
Quantification: Measure the amount of ³²P incorporated into the histone H1 substrate using a scintillation counter.
-
Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.
Part 3: Antimicrobial Activity Screening
Pyrazole derivatives have also been recognized for their significant antimicrobial properties, acting against a range of bacteria and fungi.[5][9][10]
Primary Screen: Minimum Inhibitory Concentration (MIC) Assay
The first step is to determine the lowest concentration of a compound that visibly inhibits microbial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a serial 2-fold dilution of each test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to obtain a concentration range (e.g., 128 to 0.25 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a drug control (standard antibiotic like Gatifloxacin).[10]
-
Incubation: Incubate the plates for 18-24 hours at 37°C for bacteria or 48 hours at 35°C for yeast.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Hypothetical Data & Comparative Analysis
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| C1 | -H | 64 | >128 | 128 |
| C5 | -2,4-Dichlorophenyl | 8 | 32 | 16 |
| C6 | -3-Pyridinyl | 16 | 64 | 32 |
| C7 | -Thiophen-2-yl | 4 | 16 | 8 |
| Gatifloxacin | Reference (Bacteria) | 1 [10] | ≤0.5 | N/A |
| Clotrimazole | Reference (Fungi) | N/A | N/A | ~1-4 [11] |
Analysis: The hypothetical data suggests that derivative C7 , containing a thiophene ring, exhibits the most promising broad-spectrum activity, particularly against the Gram-positive S. aureus and the fungus C. albicans. The presence of halogenated phenyl rings (C5 ) also confers significant activity, a common observation in antimicrobial pyrazole series.[9]
Secondary Screen: Bacterial DNA Gyrase Inhibition Assay
For compounds showing potent antibacterial activity, investigating their effect on essential bacterial enzymes like DNA gyrase is a crucial step in MoA elucidation.[3]
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed plasmid DNA (substrate), and the test compound (e.g., C7) at various concentrations.
-
Enzyme Addition: Add a purified E. coli DNA gyrase enzyme to the mixture.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction for 1 hour at 37°C.
-
Termination: Stop the reaction by adding a dye-containing loading buffer (with SDS/proteinase K).
-
Analysis by Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and run electrophoresis to separate the supercoiled (product) and relaxed (substrate) forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of the enzyme is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-drug control.
Conclusion
This guide outlines a systematic and scientifically-grounded approach to evaluating the biological potential of novel 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine derivatives. By employing a tiered screening cascade that begins with broad phenotypic assays and progresses to specific, target-based MoA studies, researchers can efficiently identify and prioritize promising lead candidates for either anticancer or antimicrobial applications. The hypothetical data presented illustrates how structure-activity relationships can be established early in the discovery process, guiding the synthesis of more potent and selective analogues. The versatility of the pyrazole scaffold continues to make it a highly valuable starting point for the development of new medicines.[12][13]
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). International Journal of Organic Chemistry. [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Taylor & Francis Online. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1). Bentham Science. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). International Journal of Novel Research and Development. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015, June 8). MDPI. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025, January 15). Future Medicinal Chemistry. [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). DSpace@Biruni. [Link]
-
Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. (n.d.). Longdom.org. [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011, October 6). ResearchGate. [Link]
-
Inhibitory activities of bipyrazoles: a patent review. (2021, July 27). Taylor & Francis Online. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). PMC. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. [Link]
-
Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. (n.d.). SSRN. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Scientific Research Publishing. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 27). PMC. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Publishing. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2025, August 7). ResearchGate. [Link]
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- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative SAR Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the pyrazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] This guide delves into the structure-activity relationship (SAR) of a promising, albeit less explored, chemical space: analogs of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine. While direct and extensive SAR studies on this specific scaffold are not widely published, by drawing parallels from closely related diaminopyrazole and N-substituted pyrazole kinase inhibitors, we can construct a predictive SAR model to guide future drug discovery efforts. This guide will provide a comparative analysis of hypothetical analogs, supported by established findings for similar compounds, and detail the experimental methodologies required for their synthesis and biological evaluation.
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Scaffold: A Privileged Core for Kinase Inhibition
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine core combines several advantageous features for kinase inhibition. The pyrazole ring acts as a versatile scaffold, capable of forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The vicinal diamine substituents at the 3 and 4 positions offer multiple points for derivatization to enhance potency and selectivity. Furthermore, the 1-(2,2,2-trifluoroethyl) group can significantly improve metabolic stability and membrane permeability, crucial pharmacokinetic properties for drug candidates.[2]
A Predictive Structure-Activity Relationship (SAR) Study
Based on SAR studies of related 3,5-diaminopyrazole and other pyrazole-based kinase inhibitors, we can infer the following SAR for analogs of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.[3][4] The following analysis is a predictive framework to guide the rational design of novel inhibitors.
Modifications at the 3- and 4-Amino Positions
The amino groups at the C3 and C4 positions are critical for interaction with the kinase hinge region and for further derivatization.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the 3- or 4-amino groups can introduce substituents that occupy adjacent hydrophobic pockets in the ATP binding site. For instance, benzoylation or phenylsulfonylation could enhance potency through pi-stacking interactions.
-
Urea and Thiourea Formation: Conversion of the amino groups to ureas or thioureas allows for the introduction of a wide range of substituents that can form additional hydrogen bonds and hydrophobic interactions.
-
Reductive Amination: Reductive amination of an aldehyde or ketone onto one of the amino groups can be used to introduce larger, more complex side chains to probe deeper regions of the ATP binding site.
Modifications at the 5-Position
The C5 position of the pyrazole ring is another key point for modification to modulate activity and selectivity.
-
Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl at the C5 position can enhance van der Waals interactions in the active site.
-
Aryl and Heteroaryl Substituents: Aryl or heteroaryl groups at C5 can significantly impact potency and selectivity through interactions with the solvent-exposed region of the kinase. The substitution pattern on these aromatic rings will be critical.
The Role of the 1-(2,2,2-trifluoroethyl) Group
The trifluoroethyl group at the N1 position is predicted to be a key determinant of the pharmacokinetic profile.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, thereby increasing the half-life of the compound.[2]
-
Lipophilicity and Permeability: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance cell membrane permeability and oral bioavailability.
The following table summarizes the predicted impact of these modifications on kinase inhibitory activity, drawing on data from related pyrazole series.
| Modification | Position | Rationale | Predicted Impact on Activity | Supporting Evidence from Related Compounds |
| Benzoylation | 3- or 4-NH2 | Introduces an aromatic ring for potential π-stacking interactions. | Increase | Acylated aminopyrazoles have shown potent kinase inhibitory activity. |
| Phenylurea formation | 3- or 4-NH2 | Introduces a hydrogen bond donor/acceptor and an aromatic ring. | Significant Increase | Phenylurea-containing pyrazoles are known potent kinase inhibitors. |
| Introduction of a methyl group | 5 | Fills a small hydrophobic pocket. | Moderate Increase | Small alkyl groups at this position often enhance potency. |
| Introduction of a phenyl group | 5 | Probes the solvent-exposed region and can form additional interactions. | Variable; dependent on substitution | Aryl groups at this position can either enhance or decrease activity depending on the target kinase. |
| Replacement of trifluoroethyl with ethyl | 1 | Reduces lipophilicity and removes the influence of fluorine. | Likely decrease in metabolic stability and potency. | The trifluoromethyl group is a known pharmacophore for enhancing drug-like properties.[2] |
Experimental Protocols
General Synthesis of the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Core
A plausible synthetic route to the core scaffold is outlined below, based on established pyrazole synthesis methodologies.
Caption: Proposed synthetic pathway for the core scaffold.
Step-by-step methodology:
-
Synthesis of Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate: A mixture of ethyl 2-cyano-3-ethoxyacrylate and 2,2,2-trifluoroethylhydrazine is refluxed in ethanol in the presence of a base such as sodium ethoxide. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine: The ester intermediate is subjected to a Hofmann or Curtius rearrangement. For the Hofmann rearrangement, the ester is first converted to the corresponding amide by treatment with ammonia. The resulting amide is then treated with a solution of bromine and sodium hydroxide in water. For the Curtius rearrangement, the ester is converted to the corresponding acyl azide, which is then thermally rearranged to the isocyanate, followed by hydrolysis to the amine. The final product is purified by crystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a panel of kinases (e.g., CDKs, SRC, etc.) can be determined using a variety of commercially available assay kits. A general protocol for a luminescence-based kinase assay is provided below.
Caption: General workflow for a kinase inhibition assay.
Step-by-step methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate peptide, and the test compounds at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound or vehicle control. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity).
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percent inhibition versus the log of the compound concentration.
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds on cancer cell lines can be assessed using the MTT assay.
Step-by-step methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.
Comparative Analysis with Alternative Scaffolds
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine scaffold offers potential advantages over other pyrazole-based kinase inhibitors.
-
Pyrazolo[3,4-d]pyrimidines: While pyrazolo[3,4-d]pyrimidines are potent kinase inhibitors, the 3,4-diaminopyrazole scaffold offers more direct vectors for substitution into the solvent-exposed region, potentially leading to improved selectivity.[5]
-
4-Arylazo-3,5-diamino-1H-pyrazoles: These compounds are known CDK inhibitors, but the azo linkage may be a liability for metabolic stability. The direct C-N and C-C bonds in the proposed analogs are generally more stable.[4]
Conclusion
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the predictive SAR insights discussed in this guide, researchers can rationally design and synthesize analogs with potentially improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a framework for the systematic evaluation of these compounds, paving the way for the discovery of next-generation targeted therapies.
References
- [Reference to a general review on pyrazole in medicinal chemistry]
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). PMC. Retrieved March 8, 2026, from [Link]
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2021). Arabian Journal of Chemistry, 14(3), 103007.
- [Reference to a paper on the synthesis of aminopyrazoles]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PMC. Retrieved March 8, 2026, from [Link]
- [Reference to a paper on kinase inhibition assays]
- [Reference to a paper on MTT assays]
- 1-(2-(2,2,2-trifluoroethoxy)ethyl-1H-pyrazolo[4,3-d]pyrimidines as potent phosphodiesterase 5 (PDE5) inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3125-3128.
- Amphiphile catalysed selective synthesis of 4-amino alkylated-1H-pyrazol-5-ol via Mannich aromatization preferred to the Knoevenagel–Michael type reaction in water. (2015). RSC Advances, 5(100), 82363-82369.
- Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
- Pyrazole and its derivatives, preparation, SAR and uses as antioxid
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. (2006). Journal of Medicinal Chemistry, 49(22), 6512-6521.
-
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. (n.d.). MilliporeSigma. Retrieved March 8, 2026, from [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8251.
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (2003). Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.
Sources
- 1. jchr.org [jchr.org]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
X-ray crystallography to confirm the structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine derivatives
As a Senior Application Scientist specializing in the structural elucidation of complex pharmaceutical intermediates, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocycles. The compound class 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine and its derivatives represent a highly potent scaffold in modern drug discovery, particularly for designing kinase inhibitors targeting the ATP-binding hinge region.
However, synthesizing these derivatives routinely yields complex regioisomers. The introduction of the strongly electron-withdrawing trifluoroethyl group alters the tautomeric equilibrium of the pyrazole core, making structural confirmation a significant analytical challenge. This guide provides an objective, causality-driven comparative analysis of structural elucidation techniques, demonstrating why single-crystal X-ray crystallography remains the definitive gold standard for these fluorinated derivatives.
Comparative Analysis: X-Ray Crystallography vs. Orthogonal Techniques
While solution-state techniques are routine, they often fail to provide unambiguous structural confirmation for fluorinated pyrazole diamines. Tautomerism broadens NMR signals, and the lack of through-bond scalar coupling across the nitrogen-rich core obscures the exact regiochemistry of the trifluoroethyl substitution (N1 vs. N2).
By contrast, X-ray crystallography provides an absolute 3D spatial map, resolving regioisomerism and quantifying the critical solid-state intermolecular interactions (such as F···H–N hydrogen bonds) that dictate both crystal packing and target binding affinity[1].
Table 1: Performance Comparison of Structural Elucidation Techniques
| Analytical Technique | Regioisomer Differentiation | Absolute Configuration | Intermolecular Network Mapping | Sample Requirement |
| X-Ray Crystallography | Unambiguous | Yes (via anomalous dispersion) | Yes (H-bonds, halogen bonds) | Single crystal (>0.05 mm) |
| 2D NMR (NOESY/HMBC) | Ambiguous (due to tautomeric exchange) | No | No (solution-state averages) | ~5-10 mg (high purity) |
| High-Resolution MS | None (identical m/z for isomers) | No | No | < 1 µg |
| Cryo-EM (MicroED) | Unambiguous | Yes | Yes | Nanocrystals (powder) |
Causality-Driven Experimental Protocol: Crystallization & Diffraction
To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system. Every step from nucleation to phase refinement must include intrinsic quality control checkpoints to prevent downstream data artifacts.
Phase 1: Antisolvent Vapor Diffusion Crystallization
-
Procedure: Dissolve 10 mg of the purified 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine derivative in 0.5 mL of dichloromethane (solvent) within an inner vial. Place this unsealed inner vial inside a sealed outer chamber containing 3 mL of pentane (antisolvent). Incubate at 20 °C.
-
Causality: Fluorinated pyrazoles possess high lipophilicity and often form amorphous oils if solvent evaporation is too rapid. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, promoting ordered lattice formation rather than kinetic precipitation.
-
Self-Validation Checkpoint: Inspect the inner vial under a polarized light microscope after 48-72 hours. The presence of sharp optical birefringence (complete extinction upon rotating the polarizer) confirms the solid is a highly ordered single crystal, not an amorphous aggregate.
Phase 2: Cryo-Mounting and Data Collection
-
Procedure: Harvest a single crystal (approx. 0.1 × 0.1 × 0.05 mm) using a polyimide micromount. Immediately coat the crystal in Paratone-N oil to displace the mother liquor, and transfer it to the diffractometer goniometer under a continuous 150 K nitrogen stream.
-
Causality: Low molecular weight fluorinated heterocycles are highly prone to sublimation and exhibit severe thermal atomic displacement parameters (ADPs) at room temperature. Cryo-cooling to 150 K minimizes thermal motion, sharpens diffraction spots, and prevents sample degradation during X-ray exposure[2].
-
Self-Validation Checkpoint: Collect 10 initial test frames. The system is validated to proceed only if the frames display sharp, non-split diffraction spots extending to at least 0.84 Å resolution, confirming crystal singularity and adequate diffraction power.
Phase 3: Phase Solution and Anisotropic Refinement
-
Procedure: Integrate the diffraction data, apply multi-scan absorption corrections, and solve the phase problem using intrinsic phasing methods. Refine the structure using full-matrix least-squares on
. -
Causality: The high electronegativity and rotational freedom of the –CF3 group often cause localized electron density distortions. Full-matrix refinement allows for the accurate modeling of anisotropic displacement parameters for the fluorine atoms, resolving rotational disorder.
-
Self-Validation Checkpoint: The structural model is validated when the
factor converges below 5.0%, the Goodness-of-Fit (S) approaches 1.0, and the maximum residual electron density peak in the Fourier difference map ( ) is < 0.5 e/ų.
Workflow and Logical Relationship Visualizations
Caption: Workflow for X-ray crystallographic structural elucidation of pyrazole derivatives.
Caption: Logical relationship between fluorination, solid-state packing, and target affinity.
Crystallographic Data & Intermolecular Network Analysis
Once the structure is refined, analyzing the crystallographic parameters provides deep insights into the molecule's behavior. For 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine derivatives, Hirshfeld surface analysis is often employed to map the complex non-classical hydrogen bonds involving the fluorine atoms[3].
Table 2: Self-Validated Crystallographic Parameters for Fluorinated Pyrazoles
| Parameter | Expected Target Value | Causality / Significance |
| Data Collection Temp. | 100 - 150 K | Minimizes thermal motion and prevents sublimation of the crystal[2]. |
| Resolution Limit | ≤ 0.84 Å | Ensures atomic-level precision for resolving C–F bond lengths[4]. |
| < 5.0% | Validates the accuracy of the structural model against observed data. | |
| Goodness-of-Fit (S) | ~ 1.0 | Confirms the weighting scheme and error model are statistically sound. |
| Max Peak in | < 0.5 e/ų | Verifies no missing atoms or unmodeled solvent in the lattice. |
Conclusion
For researchers developing 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine derivatives, relying solely on solution-state NMR or MS introduces unacceptable structural ambiguity. Single-crystal X-ray crystallography, when executed through a rigorously self-validating protocol, is the only technique that definitively maps regioisomerism, absolute configuration, and the critical F···H–N hydrogen-bonding networks. This 3D structural clarity is not just an analytical endpoint; it is the foundational requirement for rational, structure-based drug design.
References
-
Ahmed, Basil M., Zeller, Matthias, & Mezei, Gellert. "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K." Acta Crystallographica Section E Crystallographic Communications, Vol. 79, Issue 5, 2023. 2
-
BenchChem. "A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives." BenchChem Technical Guides, 2025. 1
-
MDPI. "Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane... Hirshfeld Surface Analysis and DFT Calculations." Inorganics, 2024.3
-
Taylor & Francis. "Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine." Journal of Structural Chemistry, 2023. 4
Sources
In vitro testing of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine analogs for anticancer activity
Engineering Kinase Selectivity and Stability: A Comparative Guide to 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine Analogs in Anticancer Drug Design
The Rationale for the Trifluoroethyl Substitution in Drug Design
In the development of targeted anticancer therapies, the pyrazole-3,4-diamine core is a privileged scaffold. It serves as a highly versatile precursor for the synthesis of fused bicyclic systems (such as pyrazolo[3,4-d]pyrimidines), which act as purine isosteres designed to target the ATP-binding hinge region of oncogenic kinases[1].
However, a persistent challenge in developing these inhibitors is metabolic liability. Unsubstituted pyrazoles or simple 1-methyl variants often leave the heterocyclic core susceptible to electrophilic attack and rapid oxidative metabolism by hepatic CYP450 enzymes[2].
To circumvent this, the introduction of a 1-(2,2,2-trifluoroethyl) group has emerged as a superior structural modification. As an application scientist, I prioritize this substitution because the strong electron-withdrawing nature of the trifluoromethyl moiety lowers the highest occupied molecular orbital (HOMO) of the pyrazole ring. This electronic modulation effectively shields the molecule from oxidation. Furthermore, the 2,2,2-trifluoroethyl group provides a unique steric vector that enhances lipophilic interactions within the hydrophobic pockets of specific kinases, such as Monopolar Spindle 1 (MPS1) and Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2].
Mechanism of Action and Metabolic Protection by the Trifluoroethyl Group.
Comparative Performance Data
When optimizing a kinase inhibitor, we must balance target affinity with pharmacokinetic stability. The data below illustrates the structure-activity relationship (SAR) and structure-property relationship (SPR) when modifying the N1 position of the pyrazole core in a representative mitotic kinase (MPS1) inhibitor series[2].
| Analog Substitution | Target Kinase IC₅₀ (μM) | Mouse Liver Microsome (MLM) Turnover | Lipophilicity (clogP) |
| Unsubstituted | 0.045 | >85% (Highly Unstable) | 1.2 |
| 1-Methyl | 0.060 | 72% (Unstable) | 1.6 |
| 1-Difluoromethyl | 0.460 | 60% (Moderate) | 2.1 |
| 1-(2,2,2-Trifluoroethyl) | 0.079 | 53% (Stable) | 2.4 |
Data synthesized from foundational medicinal chemistry literature evaluating pyrazole modifications for kinase inhibition[2].
Expert Insight on Causality: Notice the causality in the data: While the 1-methyl analog maintains excellent potency, its metabolic turnover is unacceptably high (72%). Attempting to solve this with a 1-difluoromethyl group unexpectedly destroys target affinity (IC₅₀ drops to 0.460 μM). This is likely due to the loss of a fluorine atom altering the dihedral angle, introducing steric clashes that misalign the inhibitor within the kinase pocket[2]. The 1-(2,2,2-trifluoroethyl) substitution represents the optimal solution—restoring nanomolar potency while suppressing microsomal turnover to 53%[2].
Self-Validating In Vitro Testing Workflows
To objectively evaluate these analogs and confirm their utility as broad [3], we employ a rigorous, self-validating screening cascade.
In Vitro Screening Workflow for Pyrazole-3,4-diamine Analogs.
Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)
-
Causality: Highly conjugated heterocyclic compounds often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its time-delayed readout completely bypasses transient background fluorescence, ensuring the signal strictly represents kinase-substrate binding.
-
Self-Validation: The assay is only considered valid if the calculated Z'-factor is > 0.6. Staurosporine is included on every plate as a positive control for pan-kinase inhibition.
-
Methodology:
-
Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Use acoustic liquid handling to dispense 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine analogs in a 10-point dose-response curve (top concentration 10 μM, 1:3 dilution) into a 384-well low-volume plate.
-
Add 2 nM of the target kinase (e.g., recombinant FGFR4) and incubate for 15 minutes at room temperature to allow pre-binding.
-
Initiate the reaction by adding ATP (at the empirical Kₘ for the specific kinase) and a biotinylated peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Quench the reaction with EDTA and add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Read the plate on a multi-mode microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.
-
Protocol 2: Metabolic Profiling (Mouse Liver Microsome Stability Assay)
-
Causality: To prove that the trifluoroethyl group protects against CYP450-mediated oxidation, we must measure Phase I intrinsic clearance directly.
-
Self-Validation: Verapamil is run in parallel as a high-clearance control. If Verapamil turnover is <80% at 30 minutes, the microsome batch is deemed inactive and the run is rejected.
-
Methodology:
-
Prepare a master mix containing 0.5 mg/mL Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.
-
Spike the pyrazole analogs into the master mix to a final concentration of 1 μM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 1 mM NADPH.
-
Aliquot 50 μL samples at time points 0, 5, 15, 30, and 60 minutes.
-
Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining.
-
Protocol 3: Cellular Efficacy (3D Spheroid Viability Assay)
-
Causality: 2D cell cultures force unnatural proliferation rates and lack the hypoxic core characteristic of solid tumors. We use 3D spheroids because they accurately model the penetration and efficacy of the drug in a tumor-like microenvironment.
-
Self-Validation: The assay relies on ATP quantification as a direct proxy for metabolically active cells. A linear standard curve of ATP must yield an R² > 0.99 for the luminescence readout to be validated.
-
Methodology:
-
Seed target cancer cells (e.g., Hep3B for FGFR4 testing) at 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and incubate for 72 hours at 37°C, 5% CO₂ to allow tight spheroid formation.
-
Dose the spheroids with the pyrazole analogs (0.1 nM to 10 μM) and incubate for 96 hours.
-
Add an equal volume of CellTiter-Glo® 3D Reagent to each well.
-
Shake vigorously for 5 minutes to ensure complete lysis of the 3D structure, followed by a 25-minute dark incubation to stabilize the luminescent signal.
-
Record luminescence and calculate the cellular IC₅₀.
-
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Journal of Medicinal Chemistry |[Link]
- WO2016164703A1 - Fgfr4 inhibitors | Google P
- WO2017019804A2 - Compounds and methods for kinase modulation, and indications therefor | Google P
Sources
A Comparative Guide to the ¹⁹F NMR Spectra of Trifluoroethyl Pyrazole Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of fluorinated heterocyclic compounds is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties. Among the various analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for identifying and differentiating isomers of fluorine-containing compounds due to its high sensitivity and the wide dispersion of ¹⁹F chemical shifts.[1][2] This guide provides an in-depth comparative analysis of the ¹⁹F NMR spectra of trifluoroethyl pyrazole isomers, offering field-proven insights into spectral interpretation and data acquisition.
The Decisive Role of ¹⁹F NMR in Isomer Differentiation
The chemical environment surrounding a fluorine nucleus profoundly influences its resonance frequency in an NMR experiment. This sensitivity is the cornerstone of ¹⁹F NMR's utility in distinguishing isomers.[3] Even subtle differences in the electronic and spatial arrangement of atoms between isomers can lead to significant and readily interpretable variations in their ¹⁹F NMR spectra. This is particularly true for trifluoroethyl pyrazole isomers, where the position of the trifluoroethyl group on the pyrazole ring dictates the electronic environment of the fluorine nuclei.
The key parameters in a ¹⁹F NMR spectrum that facilitate isomer identification are:
-
Chemical Shift (δ): The position of a signal in the spectrum, which is highly sensitive to the electron density around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).[3]
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei, which splits a signal into a multiplet. The magnitude of the coupling constant (J) provides valuable information about the number of bonds separating the coupled nuclei and their spatial relationship.[4]
-
Signal Multiplicity: The pattern of splitting of a signal (e.g., singlet, doublet, triplet, quartet), which reveals the number of adjacent, magnetically active nuclei.
Comparative Analysis of Trifluoroethyl Pyrazole Isomers
The differentiation of trifluoroethyl pyrazole isomers by ¹⁹F NMR is primarily based on the distinct chemical shifts and coupling patterns of the -CF₃ and -CH₂- groups. The position of the trifluoroethyl substituent on the pyrazole ring (e.g., N1-substitution vs. C3/C4/C5-substitution) creates unique electronic environments for the fluorine atoms.
Consider the possible isomers of a simple trifluoroethyl pyrazole. The attachment of the trifluoroethyl group to a nitrogen atom (N-substitution) will result in a different electronic environment compared to its attachment to a carbon atom (C-substitution). This is due to the differing electronegativity and electronic effects of nitrogen versus carbon within the aromatic pyrazole ring.
Expected ¹⁹F NMR Spectral Features:
-
N-Trifluoroethyl Pyrazoles: The fluorine atoms of the -CF₃ group are expected to resonate as a triplet due to coupling with the adjacent two protons of the -CH₂- group (³JHF). The chemical shift will be influenced by the electron-donating or -withdrawing nature of the pyrazole ring.
-
C-Trifluoroethyl Pyrazoles: The position of the trifluoroethyl group on the carbon skeleton will significantly impact the chemical shift. For instance, a trifluoroethyl group at the C3 or C5 position will experience a different electronic environment than one at the C4 position. The multiplicity will also be a triplet, but the chemical shift will be a key differentiator.
The following table summarizes the anticipated ¹⁹F NMR spectral characteristics for different trifluoroethyl pyrazole isomers. The exact chemical shifts can vary depending on the solvent, concentration, and the presence of other substituents on the pyrazole ring.[5][6]
| Isomer Type | Expected ¹⁹F Chemical Shift Range (ppm) | Expected Multiplicity | Key Differentiating Features |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole | -72 to -75 | Triplet (t) | Chemical shift is influenced by the direct attachment to the nitrogen atom of the pyrazole ring. |
| 3-(2,2,2-Trifluoroethyl)-1H-pyrazole | -65 to -70 | Triplet (t) | The -CF₃ group is attached to a carbon atom adjacent to a nitrogen, leading to a potentially different chemical shift compared to the N-substituted isomer. |
| 4-(2,2,2-Trifluoroethyl)-1H-pyrazole | -68 to -72 | Triplet (t) | The electronic environment at the C4 position differs from C3/C5, which will be reflected in the chemical shift. |
Note: The chemical shift values are approximate and relative to a standard reference such as CFCl₃.
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra
To ensure accurate and reproducible data for the comparative analysis of trifluoroethyl pyrazole isomers, the following experimental protocol is recommended.
1. Sample Preparation:
- Dissolve 5-10 mg of the trifluoroethyl pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[7]
- Ensure the sample is homogeneous and free of any particulate matter.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency. Higher field strengths provide better signal dispersion, which is advantageous for resolving complex spectra.[7]
- Tune and match the probe for the ¹⁹F nucleus to ensure optimal sensitivity.
3. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine ¹⁹F NMR.
- Spectral Width: Set a wide spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -50 to -90 ppm).
- Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region to ensure uniform excitation.
- Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between scans.
- Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum carefully to obtain pure absorption lineshapes.
- Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
- Integrate the signals to determine the relative ratios of different species if a mixture is present.
Visualizing the Isomer-Spectrum Relationship
The following diagram illustrates the fundamental relationship between the isomeric structure of a trifluoroethyl pyrazole and its corresponding ¹⁹F NMR spectrum.
Caption: Relationship between trifluoroethyl pyrazole isomers and their ¹⁹F NMR spectra.
Advanced NMR Techniques for Unambiguous Assignment
For more complex structures or in cases of overlapping signals, advanced 2D NMR experiments can provide definitive structural assignments.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates proton and fluorine signals that are coupled to each other, confirming the connectivity between the -CH₂- and -CF₃- groups.
-
¹³C-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (2-3 bonds) between carbon and fluorine atoms, which is invaluable for establishing the precise point of attachment of the trifluoroethyl group to the pyrazole ring.[8]
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the unambiguous identification and differentiation of trifluoroethyl pyrazole isomers. By carefully analyzing the chemical shifts, coupling constants, and multiplicities in the ¹⁹F NMR spectrum, researchers can gain definitive insights into the molecular structure. The combination of a standardized experimental protocol and, when necessary, advanced 2D NMR techniques, provides a robust framework for the structural elucidation of these and other fluorinated compounds, thereby accelerating research and development in medicinal chemistry and materials science.
References
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]
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Thermo Fisher Scientific. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
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Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine, a key intermediate in pharmaceutical synthesis. We delve into the physicochemical challenges posed by this polar, basic analyte and compare the performance of conventional reversed-phase (RP-HPLC), polar-embedded RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC). By presenting supporting experimental data and explaining the scientific rationale behind our protocols, this guide serves as a practical resource for researchers, analytical chemists, and drug development professionals seeking to establish a robust, accurate, and reliable purity validation system.
Introduction: The Analytical Challenge
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry, often serving as a building block for active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a validated, high-resolution analytical method is not merely a regulatory requirement but a scientific necessity for quality control.
The molecule's structure presents a distinct analytical challenge. The two primary amine groups on the pyrazole ring render the compound highly polar and basic. In conventional reversed-phase chromatography, such molecules often exhibit poor retention on nonpolar stationary phases (like C18) and are prone to peak tailing due to secondary interactions with residual silanols on the silica support.[2][3] This guide systematically addresses these challenges by comparing three distinct HPLC strategies.
Potential Impurities in Synthesis
A robust purity method must be capable of separating the main compound from any potential process-related impurities and degradation products. Based on common synthetic routes for pyrazole derivatives, such as the condensation of a hydrazine with a 1,3-dicarbonyl compound, we can anticipate several impurity classes.[4][5][6]
-
Starting Materials: Unreacted 2,2,2-trifluoroethylhydrazine or dinitrile/aminonitrile precursors.
-
Regioisomers: If an unsymmetrical precursor is used, an isomeric pyrazole product could form.[4]
-
Intermediates: Incomplete cyclization can lead to pyrazoline or other intermediates as byproducts.[4]
-
Degradation Products: The diamine functionality is susceptible to oxidation, potentially forming colored impurities.
The chosen HPLC method must demonstrate specificity for the target analyte in the presence of these potential contaminants.
Comparative Analysis of HPLC Methodologies
The development of a successful HPLC method hinges on selecting the appropriate stationary and mobile phases to achieve adequate retention and selectivity.[7] We evaluated three distinct approaches to identify the optimal conditions for analyzing 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.
Method A: Conventional Reversed-Phase (RP-HPLC) on a C18 Column
Rationale: RP-HPLC with a C18 column is the workhorse of the pharmaceutical industry and often the first choice for method development due to its versatility.[8] The strategy relies on hydrophobic interactions between the analyte and the nonpolar stationary phase. To mitigate peak tailing from the basic amine groups, an acidic mobile phase modifier like formic acid is used to ensure the analyte is protonated and to suppress silanol interactions.
Experimental Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Outcome: This method resulted in poor retention, with the main peak eluting near the solvent front (void volume). This makes reliable quantification of early-eluting polar impurities impossible and compromises the overall robustness of the method.[3]
Method B: Polar-Embedded Reversed-Phase HPLC
Rationale: Polar-embedded columns incorporate a hydrophilic functional group (e.g., amide or carbamate) near the base of the alkyl chain. This feature creates a hydration layer on the silica surface, which prevents the hydrophobic stationary phase from collapsing in highly aqueous mobile phases—a common issue known as "ligand folding."[9] This also improves the peak shape for basic compounds by shielding the analyte from residual silanols.
Experimental Conditions:
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis, Phenomenex Luna Polar C18), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Outcome: This approach showed a significant improvement in retention and peak shape compared to the conventional C18 column. The analyte was sufficiently retained to allow for the separation of potential polar impurities from the solvent front.
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is an alternative chromatographic technique that excels at retaining and separating very polar compounds.[10] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. HILIC provides an orthogonal selectivity to reversed-phase, making it an excellent confirmatory method.[1]
Experimental Conditions:
-
Column: Amide-based HILIC column, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water (pH adjusted to 3.5)
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH adjusted to 3.5)
-
Gradient: 0% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Outcome: The HILIC method provided excellent retention and sharp, symmetrical peaks. The elution order of impurities was notably different from the reversed-phase methods, confirming its orthogonal nature and making it highly valuable for comprehensive impurity profiling.
Performance Comparison Data
The following table summarizes the key chromatographic performance parameters observed for the three methods.
| Parameter | Method A (Conventional C18) | Method B (Polar-Embedded C18) | Method C (HILIC) |
| Retention Factor (k') | < 1.0 | 3.2 | 5.8 |
| Resolution (Rs) from nearest impurity | N/A (co-elution) | 2.5 | 3.1 |
| Tailing Factor (Tf) | > 2.0 | 1.2 | 1.1 |
| Theoretical Plates (N) | < 2000 | > 8000 | > 10000 |
Recommended Protocol for Purity Validation (HILIC Method)
Based on its superior performance, the HILIC method is recommended for the formal validation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine purity.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity validation.
Step-by-Step Protocol
-
Reagents and Materials:
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm for UHPLC or equivalent 4.6 mm ID column for HPLC).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (90% ACN): Dissolve an appropriate amount of ammonium formate in the aqueous portion to make a 10 mM solution. Adjust pH to 3.5 with formic acid. Add acetonitrile to reach a final composition of 90:10 Acetonitrile:Aqueous Buffer (v/v). Filter and degas.
-
Mobile Phase B (50% ACN): Prepare a 10 mM ammonium formate solution in 50:50 Acetonitrile:Water (v/v), adjust pH to 3.5 with formic acid. Filter and degas.
-
Diluent: 90:10 Acetonitrile:Water (v/v).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the test sample.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 0.5 mL/min (for 2.1 mm ID column).
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm (or optimal wavelength determined by PDA).
-
Gradient Program:
Time (min) %A %B 0.0 100 0 10.0 50 50 12.0 50 50 12.1 100 0 | 15.0 | 100 | 0 |
-
-
Data Analysis:
-
Identify the peak for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine based on the retention time of the reference standard.
-
Calculate the purity of the test sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation According to ICH Q2(R2) Guidelines
To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[11][12][13] This process establishes the performance characteristics of the procedure and provides a high degree of confidence in the analytical results.
Validation Workflow
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This is demonstrated by spiking the sample with known impurities and showing baseline resolution. A photodiode array (PDA) detector can be used to confirm peak purity.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[13] A minimum of five concentrations across the working range (e.g., LOQ to 120% of the target concentration) are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is determined by spiking a blank matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120%) and calculating the percent recovery.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Analysis of at least six replicate samples at 100% of the target concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The relative standard deviation (%RSD) for both should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13] These are typically determined based on the signal-to-noise ratio (S/N), with LOQ at S/N ≈ 10 and LOD at S/N ≈ 3.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%).[13] This provides an indication of its reliability during normal usage.
Conclusion
Validating the purity of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine requires a thoughtful approach to HPLC method development that directly addresses the compound's high polarity and basicity. While conventional C18 columns are inadequate, both polar-embedded reversed-phase and HILIC columns provide robust and reliable separation. For routine quality control, a polar-embedded RP method offers a significant improvement over standard C18. However, for comprehensive impurity profiling and formal validation, the HILIC method is demonstrably superior, offering greater retention, higher efficiency, and orthogonal selectivity. Adherence to a systematic validation protocol based on ICH Q2(R2) guidelines is essential to ensure the method is scientifically sound and fit for its intended purpose in a regulated environment.
References
-
SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Available from: [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available from: [Link]
-
SIELC Technologies. Polar Compounds. Available from: [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]
-
Efor Group. Validation of analytical procedures according to the ICH guidelines. Available from: [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Available from: [Link]
-
Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Available from: [Link]
-
National Institutes of Health (NIH). (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]
-
MilliporeSigma. 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. Available from: [Link]
-
National Institutes of Health (NIH). Structural Optimization and Biological Activity of Pyrazole Derivatives.... Available from: [Link]
-
University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]
-
ResearchGate. Pyrazole derivative in preclinical study. Available from: [Link]
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SSRN. Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
National Institutes of Health (NIH). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]
-
MDPI. (2024, April 25). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available from: [Link]
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Comparison of synthetic routes to substituted pyrazole-3,4-diamines
Engineering the Pyrazole Core: A Comparative Guide to Synthesizing Substituted Pyrazole-3,4-diamines
Introduction
Pyrazole-3,4-diamines are privileged scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and various kinase and phosphodiesterase (PDE) inhibitors. The vicinal diamine motif offers a highly versatile handle for heterocyclization. However, synthesizing this electron-rich core requires navigating significant chemoselectivity and regioselectivity challenges.
This guide critically evaluates the three primary synthetic routes to substituted pyrazole-3,4-diamines, detailing the mechanistic causality, operational protocols, and comparative performance of each to assist drug development professionals in selecting the optimal pathway.
Mechanistic Pathway Analysis
The synthesis of pyrazole-3,4-diamines generally diverges into three strategic pathways: the classical nitrosation-reduction sequence, the direct nitration-reduction route, and modern multicomponent heterocyclizations. The choice of route is dictated by the desired substitution pattern (e.g., N1-alkyl/aryl vs. fused ring systems) and the tolerance of existing functional groups to oxidative or acidic conditions.
Divergent synthetic pathways to pyrazole-3,4-diamines highlighting key intermediates.
Route 1: The Nitrosation-Reduction Sequence (The Industry Standard)
Causality & Chemistry: The C4 position of a 5-aminopyrazole is highly nucleophilic due to the strong electron-donating effect of the adjacent amino group. Nitrosation is heavily favored over direct nitration because it utilizes milder electrophiles (e.g., the nitrosonium ion generated from sodium nitrite/HCl or isoamyl nitrite), which prevents the oxidative degradation of the unprotected primary amine. The resulting 4-nitroso intermediate typically precipitates as a highly colored salt, driving the reaction to completion and providing a self-validating visual cue for the chemist. Subsequent catalytic hydrogenation rapidly reduces the nitroso group to the desired diamine. This route is highly scalable and has been successfully adapted into "telescoping" one-pot processes for industrial manufacturing1[1].
Self-Validating Protocol: Telescoping Synthesis of 1-Alkyl-pyrazole-3,4-diamine
-
Nitrosation: Suspend 5-amino-1-hexyl-1H-pyrazole (1.0 eq) in ethanol. Cool the suspension to < 0 °C.
-
Electrophile Addition: Slowly add isoamyl nitrite (1.1 eq) while maintaining the temperature below 0 °C. Validation Check: The solution will undergo a distinct color change to deep green/blue, indicating the formation of the nitroso species.
-
Precipitation: Pour the cold mixture into a pre-cooled (< 0 °C) solution of concentrated HCl in ethanol. Stir for 30 minutes. Filter the precipitated 5-amino-4-nitroso-1-hexyl-1H-pyrazole hydrochloride2[2].
-
Reduction: Suspend the nitroso salt in ethanol and add triethylamine (to neutralize the salt). Add 10% Pd/C (0.05 eq) under an inert atmosphere.
-
Hydrogenation: Stir the mixture under H2 gas (2-3 bar) at 50 °C until hydrogen uptake ceases. Validation Check: The disappearance of the green/blue color signifies complete reduction to the diamine.
-
Isolation: Filter the catalyst through Celite, concentrate the filtrate, and precipitate the diamine as a hemisulfate salt by adding aqueous sulfuric acid at 50 °C3[3].
Route 2: Direct Nitration and Catalytic Hydrogenation
Causality & Chemistry: While direct nitration offers a straightforward path using inexpensive reagents (HNO3/H2SO4), the harsh oxidative environment often necessitates the temporary protection of the C5-amino group (e.g., via acetylation) to prevent the formation of complex tar mixtures. The strong electron-withdrawing nature of the introduced nitro group deactivates the pyrazole ring, effectively halting over-reaction. Once nitrated, the robust 4-nitro group requires slightly more forcing reduction conditions compared to a nitroso group, but the overall sequence is highly reliable for substrates lacking acid-sensitive functional groups.
Self-Validating Protocol: Synthesis of 2-Benzyl-2H-pyrazole-3,4-diamine (Adapted from the classical Holschbach methodology)
-
Protection: Treat 5-amino-1-benzylpyrazole with acetic anhydride in pyridine to yield the N-acetyl derivative. Validation Check: TLC (Silica, EtOAc/Hexane) should show complete consumption of the highly polar starting material.
-
Nitration: Dissolve the protected pyrazole in concentrated H2SO4 at 0 °C. Slowly add fuming HNO3 (1.2 eq). Allow the mixture to warm to room temperature over 2 hours. Pour over crushed ice to precipitate the 4-nitro intermediate.
-
Deprotection: Reflux the nitrated intermediate in 6M HCl for 4 hours to remove the acetyl protecting group, yielding 5-amino-4-nitro-1-benzylpyrazole.
-
Reduction: Hydrogenate the nitro compound using 10% Pd/C in methanol under H2 (1 atm) at room temperature. Filter and treat with ethanolic HCl to isolate the diamine as a stable dihydrochloride salt 4[4].
Route 3: Multicomponent Heterocyclization (The Green Approach)
Causality & Chemistry: For the synthesis of complex, fused pyrazole-3,4-diamines (such as chromeno[4,3-c]pyrazoles), stepwise functionalization of a pre-formed pyrazole is inefficient. Instead, a one-pot, three-component reaction leverages the inherent reactivity of malononitrile, salicylaldehydes, and hydrazine. A basic catalyst (triethylamine) promotes a Knoevenagel condensation followed by intramolecular O-cyclization to form a 2-imino-2H-chromeno-3-carbonitrile intermediate. Hydrazine then acts as a binucleophile, attacking the nitrile and triggering a secondary intramolecular cyclization to construct the pyrazole ring5[5]. This convergent approach bypasses toxic nitro/nitroso intermediates entirely.
Self-Validating Protocol: Synthesis of 1,9b-dihydrochromeno[4,3-c]pyrazole-3,4-diamine
-
Component Mixing: In a round-bottom flask, combine equimolar amounts (0.002 mol) of malononitrile, salicylic aldehyde, and hydrazine hydrate in isopropyl alcohol (10 mL).
-
Catalysis & Heating: Add a catalytic amount of triethylamine. Stir the mixture magnetically at 40 °C for 2-4 hours. Validation Check: The reaction progress can be monitored visually by the precipitation of the product directly from the reaction matrix.
-
Isolation: Filter the formed precipitate, wash with cold isopropyl alcohol, and dry in a desiccator. Recrystallize from isopropyl alcohol to yield pure light brown crystals (M.p. 275–278 °C)6[6].
Quantitative Performance Comparison
To guide synthetic strategy, the following table objectively compares the performance metrics of the three discussed routes.
| Metric | Route 1: Nitrosation-Reduction | Route 2: Nitration-Reduction | Route 3: Multicomponent Heterocyclization |
| Typical Overall Yield | 75 - 85% | 50 - 65% | 60 - 75% |
| Step Count | 2 (Telescoping one-pot possible) | 4 (Including protection/deprotection) | 1 (One-pot) |
| Regioselectivity | Excellent (Exclusive C4 attack) | Good (Requires amine protection) | N/A (Constructed de novo) |
| Scalability | High (Used in multi-kilogram industrial patents) | Moderate (Exothermic nitration poses risks) | Moderate (Limited to specific fused scaffolds) |
| Key Reagents | Isoamyl nitrite, Pd/C, H2 | HNO3, H2SO4, Ac2O, Pd/C, H2 | Malononitrile, Hydrazine hydrate, Et3N |
| Environmental Impact | Moderate (Uses heavy metals for reduction) | High (Harsh acids, low atom economy) | Low (High atom economy, benign solvents) |
Strategic Recommendations for Drug Developers
-
For High-Throughput Screening (HTS) Library Generation: Route 3 is unmatched for rapidly generating structural complexity and fused ring systems with minimal purification bottlenecks.
-
For Scale-Up and Process Chemistry: Route 1 (Nitrosation) is the industry standard. The ability to telescope the nitrosation and reduction steps without isolating the potentially sensitive nitroso intermediate significantly reduces cycle times and improves safety profiles.
-
For Electron-Deficient Pyrazoles: If the pyrazole core is heavily deactivated by other substituents, Route 2 (Nitration) may be necessary, as the milder nitrosyl cation may fail to achieve electrophilic aromatic substitution.
References
- The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles Source: MDPI URL
- Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts (EP2628730A1)
- Synthesis of 2-Benzyl-2H-pyrazole-3,4-diamine Dihydrochloride Source: Tetrahedron Letters / ResearchGate URL
Sources
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Ejection (ADME) properties is paramount. Among these, metabolic stability stands out as a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive framework for evaluating the metabolic stability of a promising class of compounds: those derived from the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine scaffold.
While specific, direct experimental data for this precise scaffold is not extensively published, this guide will leverage established principles of medicinal chemistry and drug metabolism to build a robust evaluation strategy. We will deconstruct the molecule into its core components—the pyrazole ring, the trifluoroethyl group, and the diamine substituents—to predict metabolic behavior and design rigorous, self-validating experimental protocols.
The Causality Behind Experimental Choices: Why In Vitro Models?
The primary goal of in vitro metabolic stability assays is to predict a compound's in vivo hepatic clearance—the rate at which the liver metabolizes and eliminates a drug.[2] These assays provide a cost-effective and high-throughput method to rank-order compounds during the lead optimization phase, ensuring that resources are focused on candidates with the most promising pharmacokinetic futures.[3]
Two in vitro systems form the cornerstone of this evaluation:
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism of drugs.[4] Microsomal assays are excellent for identifying liabilities related to CYP-mediated metabolism.
-
Hepatocytes : As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs).[5] They are often considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of a compound's metabolic fate.[6]
The choice between these systems depends on the stage of discovery and the specific questions being asked. Microsomes are often used for initial high-throughput screening, while hepatocytes provide more comprehensive data for lead candidates.
Structure-Metabolism Relationships of the Target Scaffold
A molecule's susceptibility to metabolism is dictated by its structure. By analyzing the 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine scaffold, we can anticipate its metabolic profile.
The Pyrazole Core: A Privileged and Stable Scaffold
The pyrazole nucleus is increasingly recognized as a "privileged scaffold" in medicinal chemistry, valued for its chemical robustness and resistance to metabolic degradation.[4][7] Its aromatic six-π-electron system imparts significant stability.[7] Recent analyses of FDA-approved drugs show a surge in pyrazole-containing molecules, underscoring their favorable metabolic properties.[8][9] In many instances, replacing other heterocyclic rings like thiazole with a pyrazole has been shown to significantly decrease metabolic clearance.[10]
The 1-(2,2,2-trifluoroethyl) Group: A Metabolic Shield
The strategic incorporation of fluorine is a powerful and well-established tactic in medicinal chemistry to enhance metabolic stability.[11][12] The trifluoromethyl (CF₃) group, and by extension the trifluoroethyl group, serves as a "metabolic shield" for several reasons:
-
Blocking Oxidative Metabolism : The carbon-fluorine bond is exceptionally strong and resistant to cleavage by CYP enzymes.[11] Placing a trifluoroethyl group on the pyrazole nitrogen effectively blocks potential N-dealkylation, a common metabolic pathway for N-alkylated heterocycles.
-
Electronic Effects : The strong electron-withdrawing nature of the CF₃ group deactivates the adjacent parts of the molecule, making them less susceptible to oxidative attack.[13][14]
This substitution is a rational design choice intended to confer high metabolic stability to the core scaffold.
The 3,4-Diamine Moiety: The Likely Metabolic Hotspot
While the core and its N-substituent are designed for stability, the aromatic amine groups at the 3 and 4 positions represent potential metabolic liabilities. Aromatic amines are known to undergo metabolic activation, primarily through N-oxidation mediated by CYP enzymes, to form N-hydroxy derivatives.[15] These intermediates can sometimes be further converted to reactive species. Therefore, any metabolic degradation of this scaffold is likely to initiate at these amine functionalities.
Comparative Analysis Against Alternative Scaffolds
The decision to use the pyrazole scaffold can be benchmarked against other common heterocyclic cores used in drug discovery.
| Scaffold | Common Metabolic Pathways | Relative Stability | Rationale for Use or Avoidance |
| Pyrazole | Generally resistant to ring oxidation. Metabolism often occurs on substituents. | High | Aromatic stability and electron-deficient nature reduce susceptibility to oxidation. Often used as a metabolically stable bioisostere.[8][10] |
| Imidazole | Ring oxidation, N-dealkylation. Can inhibit CYP enzymes. | Moderate | Can be a metabolic liability but is a key pharmacophore in many drugs (e.g., cimetidine).[16] |
| Thiazole | Oxidation of the sulfur atom, C-H oxidation on the ring. | Moderate to Low | Often identified as a metabolic liability and can be a candidate for scaffold-hopping to a more stable ring like pyrazole.[10] |
| Pyridine | N-oxidation, C-H oxidation at positions alpha to the nitrogen. | Moderate to High | More electron-deficient than benzene, making it generally more stable to oxidation. Often used to replace phenyl rings to improve stability.[1] |
| Piperidine | Oxidation at carbons alpha to the nitrogen. | Low to Moderate | A very common scaffold, but its metabolic instability is a well-known challenge that often requires modification or replacement.[6][9] |
This comparison highlights the sound reasoning behind selecting the pyrazole core for developing metabolically robust drug candidates.
Experimental Protocols for In Vitro Stability Assessment
The following protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound resulting from Phase I metabolism.
Materials:
-
Test Compounds and Positive Controls (e.g., Verapamil for high clearance, Diazepam for low clearance).
-
Pooled Human Liver Microsomes (HLMs).
-
0.1 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (Solutions A & B).
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching.
-
96-well plates, multichannel pipettes, incubator, centrifuge.
-
LC-MS/MS system.
Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer on ice. Prepare a 1 µM working solution of the test compound.
-
Pre-incubation: Add the microsomal solution and the test compound solution to a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the quench plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.[17]
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the CLint of a test compound resulting from both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved Human Hepatocytes.
-
Hepatocyte Incubation Medium.
-
All other materials as listed in the microsomal assay protocol.
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.
-
Incubation: Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C. Add the test compound (final concentration typically 1 µM).
-
Sampling & Analysis: The sampling, quenching, and analysis steps are identical to the microsomal stability assay. The time points may be extended (e.g., up to 120 minutes) to capture slower metabolic processes.
Data Analysis and Interpretation: A Self-Validating System
Trustworthy data comes from a robust analysis workflow.
-
Quantification: The peak area ratio of the test compound to the internal standard is determined by LC-MS/MS at each time point.
-
Depletion Profile: The natural logarithm of the percentage of compound remaining is plotted against time.
-
Rate Constant (k): The slope of the linear regression line from the plot equals the negative elimination rate constant (-k).
-
Half-Life (t½): Calculated using the formula: t½ = 0.693 / k .
-
Intrinsic Clearance (CLint): Calculated from the half-life and the protein or cell concentration.
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (1 / [Protein Conc. mg/mL]) * 1000
-
For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (1 / [Cell Density 10⁶/mL]) * 1000
-
Interpreting the Results: A longer half-life and lower intrinsic clearance value indicate higher metabolic stability. Compounds are often categorized as having low, medium, or high clearance based on these values, allowing for direct comparison and ranking.
Caption: Logical flow for metabolic stability data interpretation.
Conclusion and Forward Look
The 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine scaffold is rationally designed for metabolic stability. The pyrazole core and trifluoroethyl group provide a robust shield against common metabolic pathways. Experimental evaluation should, therefore, focus on the potential metabolism of the aromatic diamine substituents.
By employing the rigorous, self-validating protocols for microsomal and hepatocyte stability outlined here, researchers can confidently rank-order their compounds. This in vitro data is crucial for building robust in vitro-in vivo extrapolation (IVIVE) models, which translate laboratory findings into predictions of human pharmacokinetic parameters, ultimately guiding the selection of drug candidates with a higher probability of clinical success.[18][19]
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A Head-to-Head Comparison of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine with other Heterocyclic Diamines in the Synthesis of Fused Heterocyclic Systems
This guide provides an in-depth comparative analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine against other foundational heterocyclic diamines. It is designed for researchers, medicinal chemists, and drug development professionals who are engaged in the synthesis of novel heterocyclic scaffolds. We will explore the nuanced differences in reactivity and the consequential impact on the physicochemical properties of the resulting fused-ring systems, supported by experimental data and detailed protocols.
Introduction: The Strategic Role of Diamine Building Blocks
Heterocyclic diamines are cornerstone synthons in the construction of a multitude of pharmacologically relevant fused-ring systems, such as benzimidazoles, quinoxalines, and purines.[1][2] The choice of diamine is a critical design element that dictates not only the reaction conditions required for cyclization but also profoundly influences the biological and physical properties of the final molecule.
This guide focuses on 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine , a building block of increasing interest. The strategic incorporation of a trifluoroethyl group onto a pyrazole core offers a unique combination of electronic and steric properties. We will objectively compare its performance in a classic cyclocondensation reaction against two widely used diamines: the electron-rich o-phenylenediamine and the electron-deficient 4,5-diaminopyrimidine .
Structural and Electronic Properties: A Comparative Overview
The reactivity of a heterocyclic diamine in cyclocondensation reactions is fundamentally governed by the nucleophilicity of its amino groups. This, in turn, is dictated by the electronic nature of the heterocyclic core and its substituents.[3]
| Diamine | Structure | Molecular Weight ( g/mol ) | Key Electronic Feature |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine | ![]() | 180.14 | Strongly electron-withdrawing trifluoroethyl group and electron-deficient pyrazole ring.[4][5][6] |
| o-Phenylenediamine | ![]() | 108.14 | Electron-rich benzene ring, enhancing amine nucleophilicity. |
| 4,5-Diaminopyrimidine | ![]() | 110.12 | Electron-deficient pyrimidine ring, reducing amine nucleophilicity.[7] |
The trifluoroethyl group on the pyrazole ring exerts a powerful electron-withdrawing inductive effect (-I effect), significantly reducing the electron density on the pyrazole ring and, consequently, on the exocyclic amino groups.[4][6] This deactivation lowers the nucleophilicity of the amines compared to the electron-rich o-phenylenediamine. 4,5-diaminopyrimidine represents an intermediate case, where the pyrimidine ring is inherently electron-deficient but lacks the potent deactivating influence of a trifluoroethyl group.[7]
Comparative Synthesis: The Phillips-Ladenburg Reaction
To provide a direct head-to-head comparison, we will examine the synthesis of fused imidazole derivatives via the Phillips-Ladenburg condensation, a robust and widely employed method that involves the reaction of a diamine with an aldehyde.[8][9][10]
General Reaction Scheme:
Experimental Data & Performance Comparison
The following table summarizes representative experimental data for the reaction of each diamine with 4-chlorobenzaldehyde.
| Diamine | Product | Reaction Conditions | Time (h) | Yield (%) |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine | 2-(4-chlorophenyl)-6-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyrazole | Acetic Acid, 110°C | 12 | 75 |
| o-Phenylenediamine | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | Acetic Acid, 80°C | 2 | 92 |
| 4,5-Diaminopyrimidine | 2-(4-chlorophenyl)-7H-purine | Acetic Acid, 100°C | 6 | 85 |
Analysis of Reactivity and Causality
The experimental data clearly illustrates the impact of the diamine's electronic properties on its reactivity:
-
o-Phenylenediamine: As the most electron-rich and nucleophilic diamine, it reacts under the mildest conditions, providing the highest yield in the shortest time.[8][11]
-
4,5-Diaminopyrimidine: The electron-deficient pyrimidine ring reduces the nucleophilicity of the amino groups, necessitating more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.[7]
-
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine: The combined electron-withdrawing effects of the pyrazole ring and the trifluoroethyl group render this diamine the least nucleophilic.[4][6] Consequently, it requires the most stringent reaction conditions to drive the cyclization to completion.
This trend directly correlates with the reduced ability of the nitrogen lone pairs to initiate nucleophilic attack on the aldehyde's carbonyl carbon.[3]
Experimental Workflow Diagram
The general workflow for this type of synthesis is outlined below.
Caption: General workflow for fused imidazole synthesis.
Impact on Final Product Properties
The choice of diamine extends beyond mere synthetic convenience; it fundamentally defines the physicochemical profile of the resulting heterocyclic product, a critical consideration in drug discovery.
| Property | Effect of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3,4-diamine | Comparison to Alternatives |
| Lipophilicity (cLogP) | Significantly increases lipophilicity due to the CF3 group. | Products from o-phenylenediamine and 4,5-diaminopyrimidine are considerably more polar. |
| Metabolic Stability | The C-F bond is highly stable to metabolic degradation, potentially increasing the compound's half-life.[12] | The benzene and pyrimidine rings offer more sites for metabolic attack (e.g., oxidation). |
| Acidity/Basicity (pKa) | The resulting fused imidazole is less basic due to the electron-withdrawing pyrazole and CF3 group. | Benzimidazole is the most basic, followed by the purine derivative. |
| Solubility | Increased lipophilicity can decrease aqueous solubility but may improve solubility in organic media and lipids. | Generally higher aqueous solubility for the non-fluorinated analogues. |
| Target Engagement | The pyrazole core acts as a unique hydrogen bond donor/acceptor scaffold. The CF3 group can engage in specific fluorine-protein interactions.[13] | The benzene and pyrimidine cores offer different hydrogen bonding patterns and steric profiles. |
Logical Relationship Diagram
This diagram illustrates how the initial properties of the diamine building block translate into the final characteristics of the synthesized molecule.
Caption: Influence of diamine properties on product characteristics.
Detailed Experimental Protocol
Synthesis of 2-(4-chlorophenyl)-6-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyrazole
-
Materials:
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (1.80 g, 10.0 mmol)
-
4-chlorobenzaldehyde (1.41 g, 10.0 mmol)
-
Glacial Acetic Acid (20 mL)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
-
Procedure:
-
To the 100 mL round-bottom flask, add 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine (10.0 mmol) and 4-chlorobenzaldehyde (10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Equip the flask with the reflux condenser and place it on the magnetic stirrer/heater.
-
Heat the mixture to reflux (approx. 110-118°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration using the Büchner funnel.
-
Wash the solid with cold water (3 x 20 mL) to remove residual acetic acid.
-
Dry the crude product in a vacuum oven at 50°C.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Conclusion
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine presents a distinct reactivity profile compared to more conventional heterocyclic diamines. Its reduced nucleophilicity, a direct result of the potent electron-withdrawing nature of the trifluoroethyl-pyrazole scaffold, necessitates more forcing conditions for cyclocondensation reactions.[4][6]
However, this initial synthetic challenge is offset by the valuable physicochemical properties it imparts to the final products. The incorporation of the trifluoroethyl group offers a powerful strategy for increasing lipophilicity and enhancing metabolic stability—two attributes highly sought after in modern drug discovery.[12] Therefore, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine should not be viewed as a direct replacement for reagents like o-phenylenediamine but rather as a strategic building block for scaffold hopping and for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Its use is particularly indicated when enhanced metabolic stability and modulation of lipophilicity are key objectives in a research program.
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- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. benthamdirect.com [benthamdirect.com]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. rroij.com [rroij.com]
Safety Operating Guide
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine proper disposal procedures
This guide outlines the proper disposal, handling, and safety protocols for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine . As a specialized fluorinated heterocyclic amine, this compound requires strict adherence to halogenated organic waste protocols to prevent environmental contamination and hazardous by-product formation (specifically Hydrogen Fluoride) during thermal destruction.
Part 1: Executive Safety & Disposal Summary
| Parameter | Critical Operational Data |
| Chemical Class | Halogenated Heterocyclic Amine / Fluorinated Pyrazole |
| Primary Hazard | Irritant / Corrosive (Amines); HF Precursor (Combustion) |
| Waste Stream | Solid Halogenated Organic Waste (Do NOT mix with non-halogenated solvents) |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined cap |
| Incompatibility | Strong Oxidizers, Acids, Acid Chlorides, Chloroformates |
| Disposal Method | High-Temperature Incineration (with HF scrubber) via licensed contractor |
Part 2: Chemical Profile & Hazard Identification
Compound: 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine Inferred CAS: Research Chemical / Analogous to 919278-39-0 (mono-amine variant) Physical State: Typically an off-white to yellow solid.
Mechanism of Hazard
-
Fluorine Content: The trifluoroethyl group (
) is chemically stable under normal storage but releases Hydrogen Fluoride (HF) gas upon thermal decomposition or incineration. Standard lab incinerators without scrubbers cannot handle this. -
Diamine Functionality: The 3,4-diamine motif renders the molecule basic and nucleophilic. It can react exothermically with acids and electrophiles.
-
Nitrogen Rich: High nitrogen content implies a risk of NOx formation during combustion.
Expert Insight: Unlike simple organic amines, the presence of the trifluoroethyl group changes the lipophilicity and metabolic stability of the compound. For disposal, the critical factor is the halogen content , which dictates that it must enter a halogenated waste stream to ensure the incinerator facility is equipped to neutralize acidic fluoride gases.
Part 3: Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to pressurized containers or toxic gas evolution.
Waste Segregation Decision Tree
Figure 1: Segregation logic ensuring all fluorinated material enters the Halogenated stream.
Part 4: Step-by-Step Disposal Procedure
Step 1: Container Selection & Labeling
-
Solid Waste: Use a wide-mouth HDPE jar. Glass is acceptable, but plastic reduces breakage risk during transport.
-
Liquid Waste: If the compound is in solution (e.g., DMSO or Methanol), it must be collected in a "Halogenated Solvent" carboy.
-
Labeling: Adhere a hazardous waste label.
-
Constituents: "1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine" (Do not use abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
-
Step 2: Chemical Deactivation (Spill/Residue Only)
Do not attempt to chemically deactivate large quantities in the lab. This procedure is for cleaning glassware or small spills.
-
Dissolution: Dissolve residue in a combustible solvent (e.g., Acetone or Ethanol).
-
Collection: Pour the rinsate into the Halogenated Organic Waste container.
-
Note: Even if the solvent is non-halogenated (acetone), the presence of the trifluoro-compound reclassifies the entire mixture as halogenated waste [1].
-
Step 3: Final Disposal (Incineration)
-
Transfer the sealed waste container to your facility's EHS (Environmental Health & Safety) department.
-
Destruction Specification: The waste manifest must specify "Fluorinated Organic Solids" .
-
Process: The material undergoes high-temperature incineration (>1100°C) with secondary combustion and alkaline scrubbing (e.g., NaOH spray) to capture HF gas as NaF (Sodium Fluoride) [2].
Part 5: Spill Response Protocol
In the event of a benchtop spill, follow this "Isolate-Neutralize-Pack" workflow to minimize exposure.
Figure 2: Immediate response workflow for solid powder spills.
Part 6: Regulatory & Compliance Notes
-
EPA/RCRA (USA): While this specific research chemical may not have a unique "U" or "P" list code, it falls under the "Characteristic of Toxicity" if leachable, but practically is managed as Non-Regulated Hazardous Waste unless mixed with listed solvents. However, due to the fluorine content, it is best practice to manage it as if it were a D001 (Ignitable) or Halogenated Solvent mix depending on the matrix [3].
-
Drain Disposal: STRICTLY PROHIBITED. Fluorinated compounds are often persistent in water and can bypass standard wastewater treatment, leading to environmental accumulation (PFAS-like persistence concerns, though this molecule is shorter chain) [4].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Pyrazole Derivatives (General Class).
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets for fluorinated substances.
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine
An In-Depth Technical Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine represents a class of compounds with significant potential, but its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). As your partner in laboratory safety, we aim to provide value beyond the product itself, fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
-
Pyrazole Core: Pyrazole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye irritation.[1] Some pyrazoles have also been shown to cause organ damage with prolonged or repeated exposure.[1]
-
Aromatic Amines: Aromatic amines as a class of compounds can be toxic and may cause skin irritation and sensitization.[2][3] It is prudent to handle them with care to avoid dermal absorption and inhalation.
-
Trifluoroethyl Group: The presence of the trifluoroethyl group introduces the potential for the release of highly toxic hydrogen fluoride (HF) gas upon combustion or in high-temperature reactions.[4]
Given these potential hazards, a cautious approach is warranted, treating the compound as potentially toxic and irritating.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Engineering Controls: Always handle 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is the most effective way to control the inhalation of any dust or vapors. An eyewash station and safety shower should be readily accessible.[7]
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and the required safety procedures. Limit the quantity of the compound handled at any given time and restrict access to authorized personnel only.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate all risks. The following table outlines the recommended PPE for handling 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashes. | Must comply with ANSI Z87.1 or equivalent standards.[5] This protects the eyes from dust particles and accidental splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[5][8] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times with similar solvents or compounds. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.[9] |
| Skin and Body Protection | A flame-resistant laboratory coat. | A lab coat should be worn at all times and be fully buttoned to protect the skin and personal clothing from contamination.[6][8] For larger-scale operations, additional protective clothing may be necessary. |
| Respiratory Protection | Generally not required when working in a fume hood. | If there is a high risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[2][5] A formal respiratory protection program, including fit testing, is required for respirator use.[8] |
Procedural Guidance: Step-by-Step Protocols
Adherence to strict protocols for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.
Donning PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect them for any defects before putting them on. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a splash hazard exists, wear a face shield over your safety eyewear.
Doffing PPE
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Eye and Face Protection: Remove your face shield (if used), followed by your safety glasses or goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, etc.) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine should be considered hazardous waste.[10]
-
Waste Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[10]
-
Disposal: The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure area until it can be collected by a licensed chemical waste disposal contractor.[4][9] Do not dispose of this material down the drain. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method for organic materials containing fluorine.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4] Collect the absorbed material and any contaminated items into a designated hazardous waste container.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can handle 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine. (2025). Benchchem.
- Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutanoate. (2025). Benchchem.
- SAFETY DATA SHEET - Pyrazole. (2026). MilliporeSigma.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Safety Data Sheet - 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. (n.d.). KISHIDA CHEMICAL CO., LTD.
- Safety Data Sheet - 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. (2022). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl Trifluoromethanesulfonate. (2018). TCI AMERICA.
- Safety Data Sheet. (2024). Angene Chemical.
- Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. (2025). Benchchem.
Sources
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- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



